molecular formula C7H6N2O B155329 3-Cyano-6-methyl-2(1H)-pyridinone CAS No. 4241-27-4

3-Cyano-6-methyl-2(1H)-pyridinone

Cat. No.: B155329
CAS No.: 4241-27-4
M. Wt: 134.14 g/mol
InChI Key: FIMGYEKEYXUTGD-UHFFFAOYSA-N
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Description

Supramolecular structures of coordination copper(I) compounds of 3-cyano-6-methyl-2(1H)-pyridinone has been investigated.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-2-oxo-1H-pyridine-3-carbonitrile
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InChI

InChI=1S/C7H6N2O/c1-5-2-3-6(4-8)7(10)9-5/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FIMGYEKEYXUTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4063375
Record name 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo-
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Molecular Weight

134.14 g/mol
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CAS No.

4241-27-4
Record name 1,2-Dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile
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Record name 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo-
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Record name 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo-
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Record name 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo-
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Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 3-Cyano-6-methyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental basic properties of 3-Cyano-6-methyl-2(1H)-pyridinone, a key intermediate in the synthesis of various pharmaceutically active compounds. This document delves into its chemical structure, physicochemical properties, and reactivity, with a focus on its basicity. Detailed experimental protocols for the determination of key parameters are provided, and its role as a precursor in the synthesis of the cardiotonic agent Milrinone is explored through a signaling pathway diagram. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a solid, appearing as a slightly yellow granular crystalline powder.[1] It is a six-membered heterocyclic compound featuring a pyridinone ring substituted with a cyano and a methyl group.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₆N₂O[2][3]
Molecular Weight 134.14 g/mol [2][3]
Melting Point 293-295 °C[2][4]
Water Solubility 2.38 g/L (at 20 °C)[5]
Appearance Slightly yellow granular crystalline powder[1]
CAS Number 4241-27-4[2]

Basicity and Tautomerism

The basicity of this compound is a crucial parameter influencing its reactivity and biological interactions. Like other 2-pyridones, it exists in a tautomeric equilibrium between the lactam (pyridinone) and lactim (hydroxypyridine) forms. The lactam form is thermodynamically more stable and predominates in both solid and solution phases.[5] This tautomerism plays a significant role in its chemical behavior.

Synthesis and Reactivity

This compound serves as a versatile intermediate in organic synthesis. One notable application is its use as a reactant in the synthesis of Milrinone, a selective phosphodiesterase 3 (PDE3) inhibitor.[4][7] This highlights its importance in the development of cardiovascular drugs. The synthesis of the pyridinone core itself can be achieved through various methods, including multicomponent reactions.[8][9]

The reactivity of this compound is characterized by the functional groups present in its structure. The cyano group can undergo various transformations, and the pyridinone ring can be subject to electrophilic and nucleophilic substitution reactions.

Biological Significance and Drug Development Context

The 3-cyano-2-pyridone scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and water solubility.[5][10] Derivatives of 3-cyano-2-pyridone have been investigated for a range of biological activities, including:

  • Anticancer Activity: Certain 3-cyano-2(1H)-pyridone derivatives have demonstrated promising activity against various cancer cell lines, such as non-small-cell lung and breast cancer.[5][11]

  • Cardiotonic Effects: The most prominent therapeutic application is seen in Milrinone, which is a derivative of 3-cyano-2-pyridone and is used in the treatment of congestive heart failure.[1][11]

  • Antimicrobial and Antifungal Activity: Various derivatives have shown potential as antimicrobial and antifungal agents.[12][13]

The role of this compound as a precursor to Milrinone places it within the context of drugs targeting the cyclic adenosine monophosphate (cAMP) signaling pathway.

Milrinone_Signaling_Pathway cluster_synthesis Synthesis cluster_cellular Cellular Action 3_Cyano_6_methyl_2_1H_pyridinone This compound Milrinone Milrinone 3_Cyano_6_methyl_2_1H_pyridinone->Milrinone Chemical Synthesis PDE3 Phosphodiesterase 3 (PDE3) Milrinone->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades ATP ATP AC Adenylyl Cyclase (AC) AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation cAMP->Vasodilation Ca_Channels Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Myofilaments Myofilaments PKA->Myofilaments Phosphorylates Contraction Increased Cardiac Contraction (Inotropy) Ca_Channels->Contraction Myofilaments->Contraction

Synthesis of Milrinone and its inhibitory effect on the PDE3 signaling pathway.

Milrinone acts by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[14][15] This inhibition leads to an increase in intracellular cAMP levels. In cardiac muscle, elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates calcium channels and myofilaments, resulting in increased cardiac contractility (positive inotropy).[16] In vascular smooth muscle, increased cAMP leads to vasodilation.[14][15]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination, a fundamental property for drug development.

Objective: To determine the thermodynamic equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC-UV system

  • 0.22 µm syringe filters

Procedure:

  • Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) for HPLC calibration. Prepare a series of calibration standards by diluting the stock solution with the aqueous buffer.

  • Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of PBS (e.g., 5 mL). The excess solid should be clearly visible.

  • Equilibration: Place the vials on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vials to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the filtered supernatant using a validated HPLC-UV method. Determine the concentration of the dissolved compound by comparing its peak area to the calibration curve.

  • Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or µg/mL.

Solubility_Workflow start Start prep Prepare Calibration Standards start->prep sample_prep Add Excess Compound to Buffer start->sample_prep analyze Analyze via HPLC-UV prep->analyze equilibrate Equilibrate on Shaker (24-48h) sample_prep->equilibrate separate Centrifuge and Filter Supernatant equilibrate->separate separate->analyze report Report Solubility analyze->report end_node End report->end_node

Workflow for determining aqueous solubility by the shake-flask method.

Determination of pKa by UV-Vis Spectrophotometry

This protocol describes a common method for determining the acid dissociation constant (pKa).

Objective: To determine the pKa of the conjugate acid of this compound.

Materials:

  • This compound

  • Deionized water

  • Buffers of known pH ranging from acidic to basic (e.g., pH 2 to 12)

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.

  • Sample Preparation: Prepare a series of solutions by adding a small, constant volume of the stock solution to a series of buffers with different pH values. Ensure the final concentration of the compound is the same in all solutions.

  • UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Data Analysis: Identify the wavelength(s) where the absorbance changes significantly with pH. Plot absorbance at these wavelengths versus pH.

  • pKa Determination: The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species. This can be determined from the inflection point of the sigmoidal curve of absorbance vs. pH. Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and drug development. Its basic properties, particularly its tautomeric nature and the electronic influence of its substituents, are fundamental to its reactivity and its utility as a synthetic intermediate. Its role as a precursor to the PDE3 inhibitor Milrinone underscores its importance in the development of therapies for cardiovascular diseases. The provided experimental protocols offer standardized methods for characterizing its key physicochemical properties, which is essential for any drug discovery and development program. This guide serves as a foundational resource for scientists and researchers working with this and related compounds.

References

An In-depth Technical Guide to 3-Cyano-6-methyl-2(1H)-pyridinone (CAS: 4241-27-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyano-6-methyl-2(1H)-pyridinone (CAS: 4241-27-4), a pivotal heterocyclic intermediate in pharmaceutical synthesis and chemical research. This document details its chemical and physical properties, provides established synthesis protocols, and explores its significant applications, particularly as a precursor to the cardiotonic agent Milrinone. While the compound itself is not directly implicated in a specific signaling pathway, its role as a key building block for pharmacologically active molecules is thoroughly examined.

Chemical and Physical Properties

This compound is a slightly yellow granular crystalline powder.[1] Its chemical structure and fundamental properties are summarized below.

PropertyValueReference
CAS Number 4241-27-4[1][2]
Molecular Formula C₇H₆N₂O[1][3]
Molecular Weight 134.14 g/mol [1][2][3]
Appearance Slightly yellow granular crystalline powder[1][4]
Melting Point 293-295 °C[1][2]
Boiling Point 341.4 °C at 760 mmHg[3]
Solubility DMSO (Slightly), Methanol (Slightly), Water (2.38 g/L at 20 °C)[1][3]
Density 1.2296 g/cm³ (rough estimate)[1][3]
Flash Point 160.3 °C[1][3]
pKa 9.03 ± 0.10 (Predicted)[1]
InChI Key FIMGYEKEYXUTGD-UHFFFAOYSA-N[2]
SMILES CC1=CC=C(C#N)C(=O)N1[2]

Synonyms: 2-keto-6-methyl-1H-pyridine-3-carbonitrile, 1,2-Dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, 3-Cyano-6-methyl-2-pyridone, 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[1][2][3]

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed experimental protocols for two common methods.

Synthesis via Condensation of Sodium Formylacetone with Cyanoacetamide

This widely cited method involves the initial preparation of sodium formylacetone followed by condensation with cyanoacetamide.[5]

Experimental Protocol:

  • Preparation of Sodium Formylacetone:

    • In a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, add 46.5 g (0.86 mole) of sodium methoxide and 1 liter of dry ether.

    • Cool the flask in an ice bath.

    • A mixture of 46.4 g (0.8 mole) of acetone and 59.2 g (0.8 mole) of ethyl formate is added dropwise over approximately 1 hour with continuous stirring.

    • Continue stirring for 15 minutes with the ice bath, then for 1 hour after its removal.

    • Distill off the ether, with the final traces removed under reduced pressure.

  • Condensation and Cyclization:

    • To the solid residue of sodium formylacetone, add a solution of 67 g (0.8 mole) of cyanoacetamide in 400 ml of water.

    • Add piperidine acetate (prepared by neutralizing 8 ml of glacial acetic acid in 20 ml of water with piperidine).

    • Heat the mixture under reflux for 2 hours.

    • Add 200 ml of water and acidify the solution with acetic acid.

    • Cool the mixture in an ice bath for 2 hours to precipitate the product.

    • Collect the yellow precipitate by suction filtration, wash with three 100-ml portions of ice water, and dry.

    • This method yields 59–67 g (55–62%) of 3-cyano-6-methyl-2(1)-pyridone.[5]

Alternative Synthesis from Acetone, Ethyl Formate, and Cyanoacetamide in Tetrahydrofuran

This method utilizes tetrahydrofuran (THF) as the solvent.

Experimental Protocol:

  • To a reaction vessel, add a solution of 46.5 g of sodium methanolate in 950 ml of tetrahydrofuran (THF) and cool to 0-5°C in an ice bath.

  • Slowly add a mixed solution of 46.5 g of acetone and 59.6 g of ethyl formate over 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature over 1 hour.

  • Concentrate the reaction solution under reduced pressure at a temperature not exceeding 50°C.

  • To the concentrate, add 400 ml of an aqueous solution containing 67 g of cyanoacetamide and a catalytic amount of piperidine acetic acid.

  • Reflux the mixture for 2 hours.

  • Cool the reaction to room temperature and adjust the pH to approximately 5 with acetic acid.

  • Allow the mixture to stand at room temperature overnight, then cool in an ice bath for 45 minutes.

  • Filter the precipitate, wash three times with ice water, and dry under vacuum at 80°C overnight to yield the product.

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of various pharmaceutical compounds and is also utilized in chemical research.

Precursor to Milrinone

A primary application of this compound is in the synthesis of Milrinone, a selective phosphodiesterase 3 (PDE3) inhibitor used in the treatment of heart failure.[1] Milrinone exhibits both vasodilating and positive inotropic activities.[1] The synthesis of Milrinone from this precursor underscores the industrial and medicinal importance of the core compound.

The following diagram illustrates the synthetic pathway from this compound to Milrinone.

G cluster_0 Synthesis of Milrinone A This compound B Intermediate Compound A->B Reaction with 4-pyridineboronic acid C Milrinone (PDE3 Inhibitor) B->C Further Reaction Steps G cluster_1 Role as a Synthetic Precursor Precursor This compound Synthesis Chemical Synthesis Precursor->Synthesis Active_Compound Milrinone Synthesis->Active_Compound Effect Inhibition Active_Compound->Effect Target Phosphodiesterase 3 (PDE3) Effect->Target acts on

References

3-Cyano-6-methyl-2(1H)-pyridinone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-6-methyl-2(1H)-pyridinone, systematically known as 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural framework serves as a versatile scaffold for the synthesis of various biologically active molecules. Notably, it is a key intermediate in the production of Milrinone, a phosphodiesterase 3 inhibitor used in the treatment of heart failure. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and IUPAC Name

The definitive IUPAC name for this compound is 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .[1][2] It is also commonly referred to as this compound.[1][2]

The chemical structure is characterized by a pyridinone ring substituted with a methyl group at the 6-position and a cyano group at the 3-position.

Caption: Chemical structure of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Physicochemical Properties

A summary of the key physicochemical properties of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is presented in the table below.

PropertyValueReference
IUPAC Name 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[1][2]
Common Name This compound[1][2]
CAS Number 4241-27-4[1][2][3]
Molecular Formula C₇H₆N₂O[1][2][4]
Molecular Weight 134.14 g/mol [4]
Appearance Solid
Melting Point 293-295 °C[3]
SMILES CC1=CC=C(C#N)C(=O)N1[1]
InChI Key FIMGYEKEYXUTGD-UHFFFAOYSA-N[1]

Spectral Data

TypeDataReference
IR (KBr) ṽ 3460, 2851, 2223, 1661, 1583, 1439, 1326, 629 cm⁻¹[3]
¹H NMR (200 MHz, DMSO-d₆) δ 12.55 (1H, br s, NH), 7.99 (1H, d, J = 7.3 Hz, CH), 6.18 (1H, d, J = 7.3 Hz, CH), 2.24 (3H, s, CH₃)[3]
¹³C NMR (50 MHz, DMSO-d₆) δ 161.3, 154.4, 149.3, 117.3, 105.6, 100.3, 19.8[3]

Experimental Protocols

Synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

A common and well-documented synthetic route involves the acid-induced cyclization of an intermediate, 1-s-cis-(2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide.

Procedure:

  • A solution of 1-s-cis-(2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide (3.5 mmol) is prepared in a mixture of acetic acid and hydrochloric acid (37%) in a 2:1 volume ratio (6 mL).

  • The solution is refluxed for 1 hour.

  • The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is isolated, for example, by filtration if it precipitates, or by extraction after neutralization.

  • The crude product can be purified by recrystallization.

An alternative synthesis involves the reaction of a β-amino enone, 4-(dimethylamino)but-3-en-2-one, with cyanoacetamide in water under microwave irradiation.[3][5]

Applications in Drug Development

The primary application of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in drug development is its role as a crucial precursor in the synthesis of Milrinone.[3] Milrinone is a selective inhibitor of phosphodiesterase 3 (PDE3) with positive inotropic and vasodilatory effects, used in the management of acute decompensated heart failure.

The synthesis of Milrinone from this precursor involves a series of chemical transformations to introduce the bipyridine structure.

milrinone_synthesis cluster_start Starting Material cluster_intermediate Intermediate Steps cluster_product Final Product start 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile intermediate Introduction of Pyridinyl Group start->intermediate Chemical Reactions product Milrinone intermediate->product Further Transformations

Caption: Simplified workflow for the synthesis of Milrinone.

Conclusion

6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of considerable importance in synthetic organic and medicinal chemistry. Its well-defined structure and reactivity make it an essential building block for the development of pharmaceuticals, most notably the cardiotonic agent Milrinone. The availability of detailed synthetic protocols and spectral data facilitates its use in research and development settings. This guide provides a foundational understanding of this key chemical entity for professionals in the field.

References

An In-depth Technical Guide to 3-Cyano-6-methyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Cyano-6-methyl-2(1H)-pyridinone, a key intermediate in the synthesis of pharmacologically active compounds. The document details its chemical properties, provides in-depth experimental protocols for its synthesis, and explores its role in relevant biological pathways.

Core Molecular Data

This compound, also known as 1,2-Dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, is a heterocyclic organic compound.[1][2] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₆N₂O[1][2]
Molecular Weight 134.14 g/mol [1][2]
CAS Number 4241-27-4[2]
Appearance Slightly yellow granular crystalline powder[3]
Melting Point 293-295 °C[2]

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for established synthesis routes.

Protocol 1: Condensation of Sodium Formylacetone and Cyanoacetamide

This protocol is a well-established method for the preparation of this compound.[4]

Materials:

  • Sodium methoxide (46.5 g, 0.86 mole)

  • Dry ether (1 L)

  • Acetone (46.4 g, 0.8 mole)

  • Ethyl formate (59.2 g, 0.8 mole)

  • Cyanoacetamide (67 g, 0.8 mole)

  • Piperidine acetate solution

  • Glacial acetic acid

  • Water

Procedure:

  • A 2-liter three-necked flask is equipped with a stirrer, a dropping funnel, and a reflux condenser.

  • Sodium methoxide and dry ether are added to the flask and cooled in an ice bath.

  • A mixture of acetone and ethyl formate is added dropwise to the stirred suspension over approximately 1 hour.

  • Stirring is continued for 15 minutes with the ice bath and for another hour after its removal.

  • The ether is distilled off, with the final traces removed under reduced pressure.

  • To the resulting solid residue of sodium formylacetone, a solution of cyanoacetamide in water and piperidine acetate is added.

  • The mixture is heated under reflux for 2 hours.

  • After adding more water, the solution is acidified with acetic acid, leading to the precipitation of the product.

  • The mixture is cooled in an ice bath for 2 hours, and the yellow precipitate is collected by suction filtration.

  • The product is washed with ice water and dried to yield 3-cyano-6-methyl-2(1)-pyridone.[4]

Logical Workflow for Synthesis Protocol 1

cluster_prep Preparation of Sodium Formylacetone cluster_condensation Condensation and Precipitation NaOCH3 Sodium Methoxide Flask1 Reaction Flask (Ice Bath) NaOCH3->Flask1 Ether Dry Ether Ether->Flask1 Acetone_Formate Acetone + Ethyl Formate Acetone_Formate->Flask1 Dropwise Addition Residue Sodium Formylacetone (Solid Residue) Flask1->Residue Ether Distillation Flask2 Reaction Flask Residue->Flask2 Cyanoacetamide Cyanoacetamide Solution Cyanoacetamide->Flask2 Piperidine Piperidine Acetate Piperidine->Flask2 Reflux Reflux (2 hours) Flask2->Reflux Acidification Acidification (Acetic Acid) Reflux->Acidification Precipitate Yellow Precipitate Acidification->Precipitate Cooling Cooling (Ice Bath) Precipitate->Cooling Filtration Filtration & Washing Cooling->Filtration Final_Product This compound Filtration->Final_Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Mechanochemical Synthesis

A more recent and environmentally friendly approach involves mechanochemical synthesis at room temperature.[5]

Materials:

  • Cyanoacetamide

  • Acetoacetic ester (ethyl acetoacetate)

  • Potassium hydroxide (catalyst)

  • Ethanol (viscous control agent)

Procedure:

  • Cyanoacetamide and acetoacetic ester are milled in a planetary ball mill.

  • Potassium hydroxide is used as a catalyst, and a small amount of ethanol is added to control the viscosity.

  • The milling is performed at room temperature for a specified duration (e.g., up to 4 hours).

  • The product is then isolated and purified. The yield can be further increased by a combination of milling and aging.[5]

Biological Significance and Signaling Pathways

This compound is a crucial reactant in the synthesis of Milrinone.[3] Milrinone is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme that plays a significant role in cardiac muscle contraction.[6] Pyridinone derivatives, in general, exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[6][7]

Role in Phosphodiesterase 3 (PDE3) Inhibition

The cardiotonic effect of Milrinone, synthesized from this compound, is achieved through the inhibition of PDE3. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn enhances calcium influx in cardiac myocytes, resulting in a positive inotropic effect (strengthened heart muscle contraction).[6]

Signaling Pathway of PDE3 Inhibition

AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Myocyte Contraction Ca_Influx->Contraction AMP AMP PDE3->AMP Degrades Milrinone Milrinone (derived from This compound) Milrinone->PDE3 Inhibits

Caption: The signaling pathway of PDE3 inhibition by Milrinone.

References

An In-Depth Technical Guide to the Synthesis of 3-Cyano-6-methyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic routes for 3-Cyano-6-methyl-2(1H)-pyridinone, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the core synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound and its analogues predominantly relies on the cyclocondensation of a C-nitrile-functionalized active methylene compound, most commonly cyanoacetamide , with a suitable 1,3-dicarbonyl compound or its equivalent. The choice of the carbonyl-containing starting material dictates the substitution pattern of the resulting pyridone ring. This guide will focus on the most prevalent and well-documented methods for obtaining the target molecule.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following tables summarize the quantitative data for the key synthetic methodologies, allowing for a direct comparison of their efficiencies and reaction conditions.

Table 1: Synthesis via Formylacetone Intermediate

Starting MaterialsKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)Reference
Acetone, Ethyl formate, CyanoacetamideSodium methoxide, Piperidine acetateEther, Water~3 hours (reflux)70 (distillation), Reflux55-62Organic Syntheses[1]

Table 2: Synthesis from Acetylacetone and Cyanoacetamide Derivatives

Starting MaterialsCatalystSolventReaction TimeTemperature (°C)Yield (%)Reference
Acetylacetone, CyanoacetamidePotassium hydroxideEthanol4 hours80 (reflux)61-79MDPI[2][3]
Acetylacetone, CyanoacetamideLipase (Candida rugosa)-24 hoursOptimizedup to 90ResearchGate[4]

Table 3: Mechanochemical Synthesis of a Related Pyridone

This table presents data for the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone, a closely related analogue, demonstrating an alternative synthetic approach.

Starting MaterialsCatalystViscous Control AgentMilling TimeTemperature (°C)Yield (%)Reference
Ethyl acetoacetate, CyanoacetamidePotassium hydroxideEthanol4 hoursRoom Temperatureup to 56Zastita Materijala[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from Acetone and Ethyl Formate[1]

This procedure involves the in-situ formation of sodium formylacetone, which is then condensed with cyanoacetamide.

Step 1: Preparation of Sodium Formylacetone

  • In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend 46.5 g (0.86 mole) of sodium methoxide in 1 liter of dry ether.

  • Cool the flask in an ice bath.

  • A mixture of 46.4 g (0.8 mole) of acetone and 59.2 g (0.8 mole) of ethyl formate is added dropwise with stirring over approximately 1 hour.

  • Continue stirring in the ice bath for an additional 15 minutes, and then for 1 hour at room temperature.

  • Replace the reflux condenser with a distillation setup and distill off the ether, with the water bath temperature not exceeding 70°C.

  • Remove the final traces of ether under reduced pressure.

Step 2: Cyclocondensation with Cyanoacetamide

  • To the solid residue of sodium formylacetone in the flask, add a solution of 67 g (0.8 mole) of cyanoacetamide in 400 ml of water.

  • Add a piperidine acetate catalyst, prepared by neutralizing 8 ml of glacial acetic acid in 20 ml of water with piperidine.

  • Equip the flask with a reflux condenser and heat the mixture under reflux for 2 hours.

  • After reflux, add 200 ml of water and acidify the solution with acetic acid.

  • Cool the mixture in an ice bath for 2 hours to facilitate the precipitation of the product.

  • Collect the yellow precipitate by suction filtration, wash with three 100-ml portions of ice water, and dry.

  • The yield of this compound is typically between 59–67 g (55–62%).

Protocol 2: Synthesis of 4,6-dimethyl-3-cyano-2-pyridone from Acetylacetone and Cyanoacetamide[2][3]

This method provides a more direct route to a closely related pyridone and can be adapted for the synthesis of the title compound.

  • In a round-bottom flask, dissolve 0.006 mol of cyanoacetamide and 0.006 mol of acetylacetone in approximately 10 ml of ethanol.

  • Add a catalytic amount of potassium hydroxide.

  • The reaction mixture is stirred and refluxed at 80°C for 4 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration.

  • Wash the solid with ethanol to afford the desired product. Yields for analogous products are reported in the range of 61–79%.

Mandatory Visualizations: Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Synthesis_Pathway_1 Acetone Acetone SodiumFormylacetone Sodium Formylacetone (Intermediate) Acetone->SodiumFormylacetone + Sodium Methoxide EthylFormate Ethyl Formate EthylFormate->SodiumFormylacetone + Sodium Methoxide Cyanoacetamide Cyanoacetamide Product 3-Cyano-6-methyl- 2(1H)-pyridinone Cyanoacetamide->Product + Piperidine Acetate (Cyclocondensation) SodiumFormylacetone->Product + Piperidine Acetate (Cyclocondensation)

Caption: Pathway 1: Synthesis from Acetone and Ethyl Formate.

Synthesis_Pathway_2 Acetylacetone Acetylacetone Product 4,6-dimethyl-3-cyano- 2-pyridone Acetylacetone->Product + KOH (Direct Cyclocondensation) Cyanoacetamide Cyanoacetamide Cyanoacetamide->Product + KOH (Direct Cyclocondensation)

Caption: Pathway 2: Synthesis from Acetylacetone.

This guide has detailed the primary synthetic approaches to this compound, providing the necessary information for its laboratory preparation. The choice of synthetic route will depend on the availability of starting materials, desired scale, and equipment. The provided protocols and data offer a solid foundation for further research and development in this area.

References

An In-depth Technical Guide to the Cellular Mechanism of Action of 3-Cyano-6-methyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-cyano-6-methyl-2(1H)-pyridinone core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. While derivatives of this molecule exhibit a wide range of activities, including anticancer and antimicrobial effects, its primary and most well-documented mechanism of action is the inhibition of phosphodiesterase 3 (PDE3). This guide provides a detailed examination of this core mechanism, focusing on the downstream cellular signaling pathways and physiological effects. It also includes summaries of quantitative data for key derivatives, detailed experimental protocols for assessing its activity, and an overview of other potential cellular mechanisms.

Core Mechanism of Action: Phosphodiesterase 3 (PDE3) Inhibition

The principal cellular target of the this compound scaffold is phosphodiesterase 3 (PDE3), a crucial enzyme in cyclic nucleotide signaling. This compound serves as a reactant in the synthesis of the well-known cardiotonic agent Milrinone, a selective PDE3 inhibitor.[1] The mechanism of action is therefore best understood through the lens of PDE3 inhibition.

PDE3 isoenzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a vital second messenger in many cellular processes. By inhibiting PDE3, compounds based on the this compound scaffold prevent the degradation of cAMP, leading to its intracellular accumulation. This increase in cAMP concentration subsequently activates Protein Kinase A (PKA), triggering a signaling cascade with significant physiological consequences, particularly in the cardiovascular system.

Signaling Pathway in Cardiomyocytes

In cardiac muscle cells, the elevation of cAMP and subsequent PKA activation leads to a positive inotropic (increased contractility) and lusitropic (increased relaxation speed) effect. This is achieved through the PKA-mediated phosphorylation of several key proteins involved in excitation-contraction coupling:

  • L-type Calcium Channels (LTCC): Phosphorylation of these channels increases their probability of opening, leading to a greater influx of calcium ions (Ca²⁺) into the cardiomyocyte during the plateau phase of the action potential.

  • Ryanodine Receptors (RyR2): PKA can phosphorylate RyR2 on the sarcoplasmic reticulum (SR), enhancing the release of stored Ca²⁺ into the cytoplasm, a process known as calcium-induced calcium release.

  • Phospholamban (PLB): Phosphorylation of PLB relieves its inhibitory effect on the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a), leading to faster re-uptake of Ca²⁺ into the SR during diastole. This accelerates relaxation and makes more Ca²⁺ available for the next contraction.

The net result of these events is a more forceful and efficient contraction of the heart muscle.

PDE3_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Sarcoplasmic Reticulum 3_Cyano_6_methyl_2_1H_pyridinone This compound (or derivative) PDE3 Phosphodiesterase 3 (PDE3) 3_Cyano_6_methyl_2_1H_pyridinone->PDE3 Inhibits cAMP cAMP PDE3->cAMP Hydrolyzes 5_AMP 5'-AMP PDE3->5_AMP AC Adenylyl Cyclase (AC) ATP ATP PKA Protein Kinase A (PKA) LTCC L-type Ca²⁺ Channel (LTCC) Ca_Cytosol [Ca²⁺]i RyR2 Ryanodine Receptor (RyR2) PLB Phospholamban (PLB) SERCA SERCA2a Ca_SR Ca²⁺ Store (SR) Contraction Myofilament Contraction

Caption: PDE3 inhibition signaling cascade in cardiomyocytes.

Effects on Vascular Smooth Muscle

In vascular smooth muscle cells, the increase in cAMP concentration also leads to activation of PKA. However, unlike in cardiomyocytes, this results in vasodilation. PKA phosphorylates and inactivates myosin light-chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and causing contraction. This leads to relaxation of the smooth muscle, dilation of blood vessels, and a reduction in both preload and afterload on the heart.

Quantitative Data for Pyridinone-Based PDE3 Inhibitors

While specific IC₅₀ values for the parent compound, this compound, are not widely reported, extensive data exists for its derivatives, which demonstrates the scaffold's high affinity for PDE3. The following table summarizes inhibitory concentrations for key analogues.

CompoundPDE IsoformIC₅₀Species/Tissue SourceReference(s)
MilrinonePDE30.35 µMGuinea Pig Heart[2]
MilrinonePDE3A150 nMHuman Recombinant
AmrinonePDE3A16.7 µMHuman Recombinant
EnoximonePDE3A1.8 µMHuman Recombinant
CilostamidePDE3A~10 nMNot Specified
OlprinonePDE30.35 µMNot Specified[2]

Note: IC₅₀ values can vary based on assay conditions and the source of the enzyme.

Experimental Protocols

PDE3 Inhibition Assay (Fluorescence Polarization)

This assay quantifies the inhibitory effect of a compound on PDE3 activity using the principle of fluorescence polarization (FP).

Principle: A fluorescently labeled cAMP derivative (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE3 hydrolyzes the tracer, the resulting fluorescent monophosphate binds to a larger binding agent, causing it to tumble more slowly and thus increasing the fluorescence polarization. An inhibitor will prevent the hydrolysis of the fluorescent cAMP, keeping the fluorescence polarization low.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound or its derivatives in an appropriate assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA).

    • Dilute recombinant human PDE3A or PDE3B enzyme to the desired working concentration in the assay buffer.

    • Prepare a solution of the fluorescent cAMP substrate (e.g., FAM-cAMP) in the assay buffer.

  • Assay Procedure (384-well format):

    • Add 5 µL of the serially diluted test compound, positive control (e.g., Milrinone), or negative control (e.g., DMSO) to the wells of a low-volume, black microplate.

    • Add 10 µL of the diluted PDE3 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 5 µL of the fluorescent cAMP substrate solution to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Stop the reaction by adding 10 µL of the binding agent solution to each well.

  • Measurement and Analysis:

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.

    • Calculate the percentage of inhibition relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Analysis A 1. Prepare serial dilution of Test Compound D 4. Add Compound/Controls A->D B 2. Prepare diluted PDE3 Enzyme E 5. Add PDE3 Enzyme (Incubate 15 min) B->E C 3. Prepare FAM-cAMP Substrate F 6. Add FAM-cAMP (Incubate 60 min) C->F D->E E->F G 7. Add Binding Agent F->G H 8. Read Fluorescence Polarization G->H I 9. Calculate % Inhibition H->I J 10. Determine IC₅₀ I->J

Caption: Workflow for a Fluorescence Polarization (FP) PDE3 Inhibition Assay.

Intracellular Calcium Imaging in Cardiomyocytes

This method visualizes and quantifies changes in intracellular calcium concentration ([Ca²⁺]i) in response to a compound.

Principle: Cell-permeant fluorescent calcium indicators, such as Fluo-4 AM, are loaded into cardiomyocytes. Upon de-esterification within the cell, the dye's fluorescence intensity increases proportionally to the concentration of free cytosolic calcium.

Methodology:

  • Cell Preparation:

    • Plate cardiomyocytes (e.g., iPSC-derived or primary cells) on glass-bottom dishes coated with a suitable extracellular matrix protein (e.g., laminin).

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 5 µM) in an appropriate buffer (e.g., RPMI-B27 medium), often with a dispersing agent like Pluronic F-127.[3]

    • Incubate the cells with the loading solution for 10-30 minutes at 37°C.[3][4]

    • Wash the cells with fresh, pre-warmed medium and allow them to de-esterify the dye for an additional 20-30 minutes.[3][4]

  • Image Acquisition:

    • Mount the dish on a confocal or high-speed fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

    • Use an appropriate laser line for excitation (e.g., 488 nm for Fluo-4) and collect emitted fluorescence (e.g., >505 nm).[4]

    • Record a baseline of spontaneous calcium transients.

    • Perfuse the cells with a solution containing the test compound (e.g., a derivative of this compound) and continue recording to observe changes in the frequency, amplitude, and duration of the calcium transients.

  • Data Analysis:

    • Select regions of interest (ROIs) over individual cells or cell clusters.

    • Plot the mean fluorescence intensity within the ROIs over time.

    • Analyze the resulting traces to quantify parameters such as peak amplitude (F/F₀), frequency, and decay kinetics of the calcium transients.

Other Potential Cellular Mechanisms

While PDE3 inhibition is the most prominent mechanism, the broader pyridinone class of molecules exhibits diverse biological activities, suggesting that the this compound scaffold may interact with other cellular targets.

Anticancer Activity

Various pyridine and pyridinone derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cells.[5][6][7][8] The proposed mechanisms are often multifactorial and derivative-specific, but common themes include:

  • Cell Cycle Arrest: Induction of cell cycle arrest, particularly at the G2/M phase.[5][6][7]

  • Apoptosis Induction: Upregulation of pro-apoptotic proteins (e.g., JNK) and cell cycle inhibitors (e.g., p53, p21), leading to programmed cell death.[5][6]

  • Kinase Inhibition: Some derivatives act as inhibitors of various protein kinases, such as Pim-1 kinase, which is involved in cancer cell survival.[8]

Antimicrobial Activity

Pyridinone derivatives have also been reported to possess antibacterial and antifungal properties.[9][10] The mechanisms can vary but may involve:

  • Enzyme Inhibition: Inhibition of essential bacterial enzymes. For instance, some 3-cyanopyridine derivatives have shown inhibitory activity against DNA gyrase.

  • Disruption of Cellular Processes: Interference with microbial cellular processes, though specific targets are often not fully elucidated.

Conclusion

The this compound scaffold is a versatile pharmacophore with a well-established role in the development of PDE3 inhibitors for cardiovascular therapy. Its primary mechanism of action in cells is the elevation of cAMP levels through the inhibition of PDE3, leading to enhanced contractility in cardiomyocytes and vasodilation in smooth muscle. The demonstrated anticancer and antimicrobial activities of related compounds suggest that this core structure may interact with a wider range of cellular targets, warranting further investigation for the development of novel therapeutics in other disease areas. The experimental protocols detailed herein provide a framework for the continued exploration and characterization of this important chemical entity.

References

The Multifaceted Biological Activities of 3-Cyano-6-methyl-2(1H)-pyridinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-cyano-6-methyl-2(1H)-pyridinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, cardiotonic, and kinase inhibitory activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on quantitative data and detailed experimental methodologies.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting inhibitory effects against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular targets such as protein kinases.

Quantitative Anticancer Activity Data
CompoundCell LineActivityIC50 (µM)Reference
7b Human Lung Carcinoma (A549)InhibitoryNot specified, but potent[1][2]
8a Human Lung Carcinoma (A549)InhibitoryNot specified, but potent[1][2]
4a Non-small-cell lung (HOP-92)Growth InhibitionGI% = 54.35[3]
4c Breast (MCF7)Growth InhibitionGI% = 40.25[3]
4c HePG2Cytotoxic8.02 ± 0.38[4]
4d HePG2Cytotoxic6.95 ± 0.34[4]
4c HCT-116Cytotoxic7.15 ± 0.35[4]
4d HCT-116Cytotoxic8.35 ± 0.42[4]
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)[4]

A common method to assess the cytotoxic potential of these compounds is the 3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide (MTT) assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HepG-2, HCT-116, MCF-7, PC-3) are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Compound Treatment: The synthesized compounds are added to the wells at various concentrations.

  • Incubation: The plates are incubated for a specified period (e.g., 24-48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Kinase Inhibitory Activity

A significant portion of the anticancer activity of this compound derivatives can be attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.

Quantitative Kinase Inhibition Data
CompoundTarget KinaseIC50 (µM)Reference
Compound 6 Aurora APotent[5]
4c PIM-10.110[6]
4f PIM-10.095[6]
4b PIM-1Equipotent to reference[4]
4c PIM-1Equipotent to reference[4]
4d PIM-10.46 ± 0.02[4]
Signaling Pathway: PIM-1 Kinase Inhibition

The following diagram illustrates the role of PIM-1 kinase in cell survival and how its inhibition by 3-cyanopyridinone derivatives can lead to apoptosis.

PIM1_Inhibition cluster_Extracellular Extracellular Signals cluster_Cell Cancer Cell Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor binds PIM1 PIM-1 Kinase Receptor->PIM1 activates Apoptosis_Inhibitors Apoptosis Inhibitors (e.g., Bad) PIM1->Apoptosis_Inhibitors phosphorylates & inactivates Cell_Survival Cell Survival & Proliferation Apoptosis_Inhibitors->Cell_Survival promotes Apoptosis Apoptosis Apoptosis_Inhibitors->Apoptosis inhibits Pyridinone_Derivative 3-Cyanopyridinone Derivative Pyridinone_Derivative->PIM1 inhibits

Caption: PIM-1 kinase signaling pathway and its inhibition.

Antimicrobial Activity

Several derivatives of this compound have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.[7][8][9] The proposed mechanism of action for some of these compounds is the inhibition of DNA gyrase, an essential bacterial enzyme.[10][11]

Quantitative Antimicrobial Activity Data
CompoundMicroorganismMIC (µg/mL)Reference
3d E. coli3.91[9][10][11]
3e E. coli3.91[9][10][11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination[9]

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanism of Action: DNA Gyrase Inhibition

The following workflow illustrates how the inhibition of DNA gyrase by these compounds leads to bacterial cell death.

DNA_Gyrase_Inhibition Pyridinone_Derivative 3-Cyanopyridinone Derivative DNA_Gyrase Bacterial DNA Gyrase Pyridinone_Derivative->DNA_Gyrase inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling relaxes DNA_Replication DNA Replication & Transcription DNA_Supercoiling->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Caption: Inhibition of DNA gyrase by 3-cyanopyridinone derivatives.

Cardiotonic Activity

Certain this compound derivatives have been investigated as cardiotonic agents, with some exhibiting positive inotropic effects comparable to the established drug, milrinone.[12][13] Milrinone itself is a derivative of this core structure.[14] The cardiotonic activity is often associated with the inhibition of phosphodiesterase III (PDE-III).

Quantitative Cardiotonic Activity Data
CompoundPreparationActivityComparison to MilrinoneReference
5 (COCH3 at C5) Not specifiedPositive inotropicSimilar[12]
13 (COOC2H5 at C5) Not specifiedPositive inotropicSimilar[12]
1a-c Not specifiedPositive inotropicEquivalent at 10⁻⁴ M, superior at higher concentrations[12]
5-Cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid Spontaneously beating atria from reserpine-treated guinea-pigsAppreciable positive inotropicInferior[15]
Experimental Protocol: Evaluation of Inotropic Effects[15]

The positive inotropic effects of these compounds can be assessed using isolated atrial preparations.

Methodology:

  • Tissue Preparation: Atria are isolated from reserpine-treated guinea pigs and mounted in an organ bath containing a physiological salt solution.

  • Spontaneous Beating: The atria are allowed to beat spontaneously.

  • Compound Administration: The test compounds are added to the organ bath in a cumulative manner.

  • Measurement of Contractile Force: The contractile force and frequency rate are continuously recorded.

  • Data Analysis: The increase in contractile force is measured and compared to a reference compound like milrinone.

Synthesis

The synthesis of this compound derivatives can be achieved through various synthetic routes, often involving multicomponent reactions. A common approach is the condensation of a β-ketoester or a related active methylene compound with an enaminone or a chalcone in the presence of a base.

General Synthetic Workflow

The following diagram outlines a general synthetic strategy for the preparation of these derivatives.

Synthesis_Workflow Starting_Materials Chalcones or Enaminones Cyclocondensation Cyclocondensation (Base catalyzed) Starting_Materials->Cyclocondensation Reagents Cyanoacetamide or Ethyl Cyanoacetate Reagents->Cyclocondensation Pyridinone_Core 3-Cyano-2(1H)-pyridinone Core Cyclocondensation->Pyridinone_Core Further_Modification Further Functionalization Pyridinone_Core->Further_Modification Final_Derivatives Target Derivatives Further_Modification->Final_Derivatives

Caption: General synthesis workflow for 3-cyanopyridinone derivatives.

This in-depth guide highlights the significant potential of this compound derivatives in drug discovery. The versatility of this scaffold allows for the development of compounds with a wide range of biological activities, making it a continued area of interest for medicinal chemists. Further research into the structure-activity relationships and optimization of these derivatives is warranted to develop novel therapeutic agents.

References

Spectroscopic Profile of 3-Cyano-6-methyl-2(1H)-pyridinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound 3-Cyano-6-methyl-2(1H)-pyridinone. This pyridinone derivative is a valuable building block in medicinal chemistry, notably in the synthesis of cardiotonic agents. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and the structural elucidation of its derivatives.

Spectroscopic Data

The following tables summarize the available quantitative NMR and IR spectral data for this compound.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
12.53br s-1HN-H
8.03d7.51HH-4
6.18d7.51HH-5
2.26s-3H-CH₃

Solvent: DMSO-d₆ + CDCl₃

¹³C NMR Spectral Data
Chemical Shift (δ) ppm (Predicted)Assignment
~165C=O (C-2)
~150C-6
~140C-4
~120C-5
~118C≡N
~105C-3
~20-CH₃
IR Spectral Data

A detailed experimental IR peak list for this compound is not consistently reported. However, the characteristic absorption bands for the key functional groups present in the molecule are well-established.

Wavenumber (cm⁻¹) (Typical Range)Functional GroupVibration Mode
3100-2900N-HStretching
2230-2210C≡NStretching
1680-1640C=O (Amide)Stretching
1600-1450C=CAromatic Ring Stretching
3000-2850C-H (methyl)Stretching

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent may depend on the sample's solubility.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set appropriate parameters, including spectral width, acquisition time, and number of scans.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

    • Process and reference the spectrum similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample (solid)

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Place a small amount of KBr powder in an oven to ensure it is completely dry.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_analysis Data Analysis Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Grinding Grind with KBr Sample->Grinding NMR_Acquisition Acquire 1H and 13C Spectra Dissolution->NMR_Acquisition NMR_Processing Process Data (FT, Phasing, Baseline) NMR_Acquisition->NMR_Processing NMR_Data NMR Spectral Data NMR_Processing->NMR_Data Interpretation Spectral Interpretation NMR_Data->Interpretation Pelletizing Form KBr Pellet Grinding->Pelletizing FTIR_Acquisition Acquire IR Spectrum Pelletizing->FTIR_Acquisition FTIR_Data IR Spectral Data FTIR_Acquisition->FTIR_Data FTIR_Data->Interpretation Structure Structural Elucidation Interpretation->Structure Logical_Relationship cluster_properties Molecular Structure cluster_spectroscopy Spectroscopic Signatures Compound This compound Methyl Methyl Group (-CH3) Compound->Methyl Pyridinone Pyridinone Ring Compound->Pyridinone Cyano Cyano Group (-C≡N) Compound->Cyano HNMR ¹H NMR Signals (Aromatic, Methyl, NH) Methyl->HNMR CNMR ¹³C NMR Signals (Carbonyl, Aromatic, Alkyl, Nitrile) Methyl->CNMR Pyridinone->HNMR Pyridinone->CNMR IR IR Absorptions (C=O, C≡N, N-H, C=C) Pyridinone->IR Cyano->CNMR Cyano->IR

Solubility Profile of 3-Cyano-6-methyl-2(1H)-pyridinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Cyano-6-methyl-2(1H)-pyridinone, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound is critical for its application in drug discovery and development, particularly in the synthesis of molecules like Milrinone, a selective phosphodiesterase inhibitor.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulation. Currently, publicly available quantitative solubility data for this compound is limited. The most consistently reported data point is its solubility in water.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
Water202.38[1][2][3][4][5][6][7]0.0177
Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly Soluble[1][8]-
MethanolNot SpecifiedSlightly Soluble[1][8]-

Molar solubility calculated based on a molecular weight of 134.14 g/mol .

The limited data highlights the need for further experimental determination of the solubility of this compound in a wider range of pharmaceutically relevant organic solvents.

Experimental Protocols for Solubility Determination

To address the gap in solubility data, researchers can employ established methods for determining the solubility of organic compounds. The following outlines a general experimental protocol based on the equilibrium solubility method, which is a common and reliable technique.

Equilibrium Solubility Assay (Shake-Flask Method)

This method involves determining the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., ethanol, acetone, ethyl acetate, etc.)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., screw-cap vial).

  • Equilibration: Place the containers in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the samples at a high speed to further separate the solid from the supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor.

Gravimetric Method

For a simpler, albeit potentially less precise, determination, a gravimetric method can be used.

Procedure:

  • Prepare a saturated solution as described in the equilibrium solubility assay (steps 1 and 2).

  • Carefully filter a known volume of the saturated solution to remove any undissolved solid.

  • Evaporate the solvent from the filtered solution to dryness in a pre-weighed container.

  • Weigh the container with the dried residue.

  • The difference in weight corresponds to the mass of the dissolved solute, from which the solubility can be calculated.[9][10][11][12]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the equilibrium solubility assay.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solid to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge sep1->sep2 analysis1 Withdraw supernatant sep2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify concentration (HPLC/UV-Vis) analysis2->analysis3 calc1 Calculate solubility analysis3->calc1

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solubility

The solubility of this compound is governed by a combination of factors related to both the solute and the solvent, as well as external conditions. This diagram illustrates these key relationships.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions cluster_solubility Outcome solute1 Molecular Structure solubility Solubility of this compound solute1->solubility solute2 Polarity solute2->solubility solute3 Hydrogen Bonding Capacity solute3->solubility solute4 Crystal Lattice Energy solute4->solubility solvent1 Polarity (Dielectric Constant) solvent1->solubility solvent2 Hydrogen Bonding Capacity solvent2->solubility cond1 Temperature cond1->solubility cond2 pH cond2->solubility

Caption: Key Factors Affecting Solubility.

References

The Emerging Potential of 3-Cyano-2(1H)-Pyridinone Scaffolds as EZH2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential of 3-cyano-6-methyl-2(1H)-pyridinone and its derivatives as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a critical enzyme in epigenetic regulation and a promising target in oncology. While direct inhibitory data for this compound is not extensively documented in publicly available research, the broader class of 3-cyano-2(1H)-pyridinone derivatives has emerged as a key scaffold in the development of potent and selective EZH2 inhibitors. This guide will delve into the structure-activity relationships, relevant experimental protocols, and the underlying signaling pathways associated with EZH2 inhibition by this chemical class.

Introduction to EZH2 and its Role in Cancer

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2 plays a crucial role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[3][4] Dysregulation of EZH2 activity, often through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, including prostate, breast, and bladder cancer, by silencing tumor suppressor genes.[2][3] This has established EZH2 as a compelling therapeutic target for cancer drug development.

The pyridone moiety is a common structural feature in a number of potent EZH2 inhibitors.[5][6][7] Notably, the approved EZH2 inhibitor Tazemetostat contains a 3-(aminomethyl)-pyridin-2(1H)-one pharmacophore, which can be synthesized from a 3-cyano-2(1H)-pyridone precursor.[8] This highlights the significance of the 3-cyano-2(1H)-pyridinone scaffold as a foundational element for designing novel EZH2 inhibitors.

Quantitative Data on Pyridone-Based EZH2 Inhibitors

While specific data for this compound is limited, extensive research on related pyridone-containing EZH2 inhibitors provides valuable insights into their potency. The following table summarizes the inhibitory activities of representative pyridone-based EZH2 inhibitors against wild-type (WT) and mutant EZH2.

Compound/InhibitorEZH2 TargetIC50 (nM)Ki (nM)Cellular H3K27me3 IC50 (nM)Cell Proliferation IC50 (µM)Reference
GSK126WT EZH29.9-110-[9][10]
EPZ-6438 (Tazemetostat)WT EZH22.5-17-[10]
Compound 31 WT EZH20.5-1-[5]
SKLB1049WT EZH27.3--16 (SU-DHL-6), 1.61 (WSU-DLCL2)[11][12]
EPZ011989WT EZH2<3<3--[13]
EI1WT EZH215---[14]
GSK343WT EZH24-60-[15]
CPI-1205WT EZH20.2-<100-[16]

Experimental Protocols

The evaluation of potential EZH2 inhibitors involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical EZH2 Inhibition Assay (Scintillation Proximity Assay - SPA)[17][18]

This assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a histone H3 peptide substrate by the EZH2 complex.

Materials:

  • Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

  • Histone H3 (1-27) peptide with a biotin tag

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • S-adenosyl-L-homocysteine (SAH)

  • Test compounds (e.g., this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • Stop solution (e.g., 500 µM SAM)

  • Streptavidin-coated SPA beads

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the assay buffer, recombinant PRC2 complex, and the test compound.

  • Initiate the reaction by adding a mixture of the histone H3 peptide substrate and [³H]-SAM.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding the stop solution.

  • Add streptavidin-coated SPA beads to the wells. The biotinylated peptide will bind to the beads.

  • Incubate to allow for bead settling.

  • Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of [³H]-methylated peptide.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular H3K27me3 Inhibition Assay (Western Blot)[14][15]

This assay quantifies the levels of the H3K27me3 mark in cells treated with the inhibitor.

Materials:

  • Cancer cell line of interest (e.g., HCC1806 breast cancer cells)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-H3K27me3 and anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies (anti-H3K27me3 and anti-total H3).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.

  • Determine the cellular IC50 value for H3K27me3 inhibition.

Cell Proliferation Assay[10][15]

This assay assesses the effect of EZH2 inhibition on the growth of cancer cells.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a low density.

  • After 24 hours, treat the cells with a range of concentrations of the test compound.

  • Incubate the cells for an extended period (e.g., 6 days), replenishing the medium and compound as necessary.

  • At the end of the treatment period, add the cell viability reagent to each well.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the percent growth inhibition and determine the growth IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in EZH2 function and inhibition is crucial for understanding its therapeutic potential.

EZH2 Signaling Pathway

EZH2, as the catalytic core of the PRC2 complex, primarily functions to repress gene transcription. Its activity is intertwined with several key cellular signaling pathways.

EZH2_Signaling_Pathway cluster_PRC2 PRC2 Complex cluster_Nucleus Nucleus EZH2 EZH2 EED EED Histone_H3 Histone H3 EZH2->Histone_H3 Methylation SUZ12 SUZ12 H3K27me3 H3K27me3 Histone_H3->H3K27me3 Tumor_Suppressor_Genes Tumor Suppressor Genes H3K27me3->Tumor_Suppressor_Genes Silences Gene_Repression Gene Repression Tumor_Suppressor_Genes->Gene_Repression Pyridinone_Inhibitor 3-Cyano-2(1H)-Pyridinone Derivative Pyridinone_Inhibitor->EZH2

Caption: EZH2 signaling pathway and the mechanism of its inhibition.

Experimental Workflow for EZH2 Inhibitor Evaluation

A systematic workflow is essential for the discovery and characterization of novel EZH2 inhibitors.

EZH2_Inhibitor_Workflow cluster_Discovery Discovery & Initial Screening cluster_Characterization In Vitro Characterization cluster_InVivo In Vivo Evaluation Compound_Synthesis Synthesis of 3-Cyano-2(1H)-Pyridinone Derivatives Biochemical_Screening Biochemical HTS (e.g., SPA) Compound_Synthesis->Biochemical_Screening IC50_Determination Biochemical IC50 Determination Biochemical_Screening->IC50_Determination Cellular_Assay Cellular H3K27me3 Inhibition Assay IC50_Determination->Cellular_Assay Selectivity_Panel HMT Selectivity Panel IC50_Determination->Selectivity_Panel Proliferation_Assay Cell Proliferation Assay Cellular_Assay->Proliferation_Assay PK_Studies Pharmacokinetics (PK) Studies Proliferation_Assay->PK_Studies Xenograft_Models Tumor Xenograft Efficacy Models PK_Studies->Xenograft_Models

References

An In-depth Technical Guide to 3-Cyano-6-methyl-2(1H)-pyridinone: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyano-6-methyl-2(1H)-pyridinone, a pivotal heterocyclic compound in medicinal chemistry. This document details its historical discovery through the lens of classical pyridine synthesis, outlines detailed experimental protocols for its preparation, and presents its physicochemical and biological data in a structured format. Furthermore, it explores the compound's critical role as a building block for pharmacologically active agents, with a particular focus on the cardiotonic drug Milrinone. The guide includes mandatory visualizations of synthetic workflows and the relevant pharmacological signaling pathway to facilitate a deeper understanding of its chemical and biological significance.

Discovery and History

The synthesis of substituted 2-pyridones, including this compound, is rooted in the foundational work on pyridine chemistry from the late 19th and early 20th centuries. The Guareschi-Thorpe condensation , first reported by Icilio Guareschi in 1896, is a landmark reaction in this field.[1][2] This reaction involves the condensation of a cyanoacetic ester with a β-ketoester in the presence of ammonia to form a substituted 2-hydroxypyridine, which exists in tautomeric equilibrium with the 2-pyridone form.[1]

While the specific first synthesis of this compound is not prominently documented as a singular discovery, its preparation is a direct application of the principles established by the Guareschi-Thorpe reaction. The well-documented procedure in Organic Syntheses, Volume 35, published in 1955, details a reliable method for its preparation, citing earlier, modified procedures and solidifying its importance as a readily accessible chemical intermediate. This synthesis involves the condensation of the sodium salt of formylacetone with cyanoacetamide, showcasing a variation of the classical multicomponent approach.[3]

Physicochemical and Spectral Data

The structural and physical properties of this compound are well-characterized. It presents as a slightly yellow granular crystalline powder.

Table 1: Physicochemical and Spectral Data

PropertyValueReference(s)
Molecular Formula C₇H₆N₂O[4]
Molecular Weight 134.14 g/mol [4]
CAS Number 4241-27-4[5]
Melting Point 293-295 °C (lit.), 296.5–298.5 °C (dec., cor.)[3][5]
Appearance Slightly yellow granular crystalline powder[5]
¹H NMR (DMSO-d₆) δ 12.5 (s, 1H, NH), 7.95 (d, 1H), 6.15 (d, 1H), 2.25 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ 162.5 (C=O), 151.0 (C6), 148.0 (C4), 118.0 (CN), 105.0 (C5), 95.0 (C3), 19.0 (CH₃)
IR (KBr, cm⁻¹) ~3400 (N-H), ~2220 (C≡N), ~1650 (C=O)

Note: NMR and IR data are representative and may vary slightly based on solvent and experimental conditions.

Experimental Protocols

Classical Synthesis via Modified Guareschi-Thorpe Condensation

This protocol is adapted from the well-established procedure in Organic Syntheses.

Experimental Workflow

G cluster_0 Step 1: Formation of Sodium Formylacetone cluster_1 Step 2: Cyclization and Product Formation A Acetone + Ethyl Formate C Reaction Mixture (Ice Bath) A->C Add dropwise B Sodium Methoxide in Ether B->C D Sodium Formylacetone (Solid Residue) C->D Ether Distillation F Reaction under Reflux (2h) D->F E Cyanoacetamide + Piperidine Acetate (aq) E->F G Acidification (Acetic Acid) F->G H Precipitation & Isolation G->H I This compound H->I Filtration & Drying

Caption: Workflow for the classical synthesis of this compound.

Methodology:

  • Preparation of Sodium Formylacetone: A three-necked flask is charged with sodium methoxide (0.86 mol) and dry ether (1 L) and cooled in an ice bath. A mixture of acetone (0.8 mol) and ethyl formate (0.8 mol) is added dropwise with stirring over 1 hour. Stirring is continued for 15 minutes with cooling and 1 hour at room temperature. The ether is then removed by distillation, followed by distillation under reduced pressure to yield the solid sodium formylacetone.[3]

  • Condensation and Cyclization: To the solid residue, a solution of cyanoacetamide (0.8 mol) in 400 mL of water is added, along with a catalytic amount of piperidine acetate. The mixture is heated under reflux for 2 hours.[3]

  • Isolation and Purification: After reflux, 200 mL of water is added, and the solution is acidified with acetic acid, causing the product to precipitate. The mixture is cooled in an ice bath for 2 hours. The yellow precipitate is collected by suction filtration, washed with ice water, and dried.[3] The crude product can be recrystallized from 50% ethanol to yield analytically pure this compound.[3]

Table 2: Synthesis Data

ParameterValueReference
Yield 55–62%[3]
Purity >97% after recrystallization[3]

Applications in Drug Development

This compound is a valuable scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of more complex molecules.[5] The 2-pyridone core is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[6]

Synthesis of Milrinone

The most prominent application of this compound is as a reactant in the synthesis of Milrinone .[5] Milrinone is a selective phosphodiesterase-3 (PDE3) inhibitor used clinically for the short-term management of acute decompensated heart failure.[7] Its "inodilator" properties—increasing cardiac contractility (inotopy) and promoting vasodilation—are a direct result of its mechanism of action.[8]

Mechanism of Action: The PDE3 Signaling Pathway

Milrinone exerts its therapeutic effect by selectively inhibiting the phosphodiesterase-3 (PDE3) enzyme in cardiac and vascular smooth muscle.[9] This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its accumulation within the cells.[10]

  • In Cardiac Myocytes: Increased cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates calcium channels, leading to an increased influx of Ca²⁺ ions. This enhanced calcium availability strengthens the interaction of contractile proteins (actin and myosin), resulting in a positive inotropic effect (increased force of contraction).[9]

  • In Vascular Smooth Muscle: The elevation of cAMP in these cells also activates PKA, which phosphorylates proteins that lead to smooth muscle relaxation. This causes both arterial and venous vasodilation, reducing the preload and afterload on the heart.[9]

G cluster_0 Cardiac Myocyte cluster_1 Vascular Smooth Muscle Milrinone Milrinone PDE3_C PDE3 Milrinone->PDE3_C inhibits cAMP_C cAMP PDE3_C->cAMP_C degrades PKA_C PKA cAMP_C->PKA_C activates Ca_Channel Ca²⁺ Channels PKA_C->Ca_Channel phosphorylates Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction ↑ Cardiac Contraction (Positive Inotropy) Ca_Influx->Contraction Milrinone_V Milrinone PDE3_V PDE3 Milrinone_V->PDE3_V inhibits cAMP_V cAMP PDE3_V->cAMP_V degrades PKA_V PKA cAMP_V->PKA_V activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKA_V->Relaxation promotes ATP_C ATP AC_C Adenylyl Cyclase AC_C->cAMP_C produces ATP_V ATP AC_V Adenylyl Cyclase AC_V->cAMP_V produces

Caption: Signaling pathway of Milrinone via PDE3 inhibition.

Other Derivatives and Biological Activities

Derivatives of 3-cyano-2-pyridinones have been investigated for a range of other therapeutic applications. Studies have shown that modifications to the pyridinone core can yield compounds with significant biological activity.

Table 3: Biological Activity of Selected 3-Cyano-2-Pyridone Derivatives

Compound/Derivative ClassBiological ActivityTarget/Cell LineIC₅₀ / Activity DetailsReference(s)
4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrilesAnticancerPIM-1 KinasePotent inhibition of oncogenic kinase[11]
N-amino-5-cyano-6-pyridones (Compound 3d)AntibacterialDNA Gyrase AIC₅₀ = 1.68 µg/mL (vs. Ciprofloxacin IC₅₀ = 0.45 µg/mL)[12]
Pyridinone–quinazoline derivativesAnticancer (Cytotoxic)MCF-7, HeLa, HepG2IC₅₀ values ranging from 9 to 15 µM[6]

Note: The parent compound, this compound, primarily serves as a synthetic precursor, and its intrinsic biological activity is less studied than that of its derivatives.

Conclusion

This compound, a compound accessible through well-established synthetic routes like the Guareschi-Thorpe condensation, holds a significant position in the field of medicinal chemistry. Its primary value lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical agents, most notably the cardiotonic drug Milrinone. The 2-pyridone scaffold is a proven pharmacophore, and ongoing research into its derivatives continues to uncover new therapeutic potential. This guide provides the core technical information required by researchers to understand and utilize this important heterocyclic compound in drug discovery and development endeavors.

References

Theoretical Insights into the Structural Landscape of 3-Cyano-6-methyl-2(1H)-pyridinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the structure of 3-Cyano-6-methyl-2(1H)-pyridinone and its derivatives. This pyridinone scaffold is a key pharmacophore in medicinal chemistry, and understanding its structural and electronic properties is crucial for the rational design of novel therapeutics. This document synthesizes findings from crystallographic, spectroscopic, and computational investigations to offer a detailed perspective on this important molecule.

Molecular Structure and Tautomerism

The 2(1H)-pyridone ring system exhibits a well-established tautomeric equilibrium between the lactam and lactim forms. However, studies have consistently shown that the lactam form is thermodynamically more stable in both the solid and solution states.[1][2] This stability is a critical factor in its molecular recognition and biological activity.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_structure Molecular Structure Input (e.g., from crystal data or builder) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc electronic_props Electronic Properties Calculation (HOMO, LUMO, MEP) geom_opt->electronic_props struct_params Optimized Structural Parameters (Bond lengths, angles) geom_opt->struct_params vibrational_spectra Simulated Vibrational Spectra (IR, Raman) freq_calc->vibrational_spectra reactivity_descriptors Chemical Reactivity Analysis (Global reactivity indices) electronic_props->reactivity_descriptors comparison Comparison with Experimental Data struct_params->comparison vibrational_spectra->comparison

References

Methodological & Application

Synthesis of Milrinone from 3-Cyano-6-methyl-2(1H)-pyridinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Milrinone, a phosphodiesterase 3 (PDE3) inhibitor used in the treatment of heart failure, starting from 3-Cyano-6-methyl-2(1H)-pyridinone. The described synthetic route involves a two-step process: regioselective bromination of the pyridinone ring followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

I. Synthetic Pathway Overview

The synthesis of Milrinone from this compound proceeds through the formation of a key intermediate, 5-Bromo-3-cyano-6-methyl-2(1H)-pyridinone, which is then coupled with 4-pyridylboronic acid.

Synthesis_Workflow start This compound intermediate 5-Bromo-3-cyano-6-methyl-2(1H)-pyridinone start->intermediate Step 1: Bromination milrinone Milrinone intermediate->milrinone Step 2: Suzuki Coupling

Caption: Synthetic workflow for Milrinone.

II. Experimental Protocols

Step 1: Synthesis of 5-Bromo-3-cyano-6-methyl-2(1H)-pyridinone

This protocol describes the regioselective bromination of this compound at the 5-position using N-bromosuccinimide (NBS). Electron-rich aromatic compounds and various aromatic heterocycles can be effectively brominated using NBS.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound134.145.0 g37.3
N-Bromosuccinimide (NBS)177.986.63 g37.3
Acetonitrile (MeCN)41.05100 mL-
Water (deionized)18.02As needed-
Dichloromethane (DCM)84.93As needed-
Brine solution-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5.0 g (37.3 mmol) of this compound in 100 mL of acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add 6.63 g (37.3 mmol) of N-bromosuccinimide in one portion with stirring.

  • Maintain the reaction mixture at 0 °C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 50 mL of deionized water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 5-Bromo-3-cyano-6-methyl-2(1H)-pyridinone.

Step 2: Synthesis of Milrinone via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-3-cyano-6-methyl-2(1H)-pyridinone with 4-pyridylboronic acid to yield Milrinone. This method provides a high yield and straightforward post-processing.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
5-Bromo-3-cyano-6-methyl-2(1H)-pyridinone213.034.0 g18.8
4-Pyridylboronic acid122.922.42 g19.7
Tetrakis(triphenylphosphine)palladium(0)1155.560.43 g0.37
Toluene92.1450 mL-
2M Sodium Hydroxide (NaOH) solution40.0050 mL100
Acetic Acid60.05As needed-

Procedure:

  • To a reaction vessel, add 4.0 g (18.8 mmol) of 5-Bromo-3-cyano-6-methyl-2(1H)-pyridinone, 2.42 g (19.7 mmol) of 4-pyridylboronic acid, 50 mL of toluene, 50 mL of 2M aqueous sodium hydroxide solution, and 0.43 g (0.37 mmol) of tetrakis(triphenylphosphine)palladium(0).

  • Reflux the mixture under a nitrogen atmosphere for 18 hours.

  • Cool the reaction mixture to room temperature.

  • Add 10 mL of 5% aqueous sodium hydroxide solution and stir for 15 minutes.

  • Separate the aqueous layer and adjust the pH to approximately 6 with acetic acid, which will cause a solid to precipitate.

  • Filter the solid, wash with water, and dry under vacuum to obtain Milrinone.[1]

Quantitative Data Summary:

StepStarting MaterialProductYield (%)Purity (%)
1This compound5-Bromo-3-cyano-6-methyl-2(1H)-pyridinone~90 (expected)>95 (after purification)
25-Bromo-3-cyano-6-methyl-2(1H)-pyridinoneMilrinone72.5>99 (after purification)

III. Mechanism of Action: Signaling Pathway

Milrinone is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, Milrinone increases intracellular cAMP levels in cardiac and vascular smooth muscle cells.

In cardiac muscle, elevated cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of calcium channels and an increase in intracellular calcium concentration. This results in a positive inotropic effect (increased force of contraction).

In vascular smooth muscle, increased cAMP levels promote relaxation, leading to vasodilation. This reduces both preload and afterload on the heart, improving its overall function.

Milrinone_Pathway cluster_cardiac Cardiac Myocyte cluster_vascular Vascular Smooth Muscle Milrinone_cardiac Milrinone PDE3_cardiac PDE3 Milrinone_cardiac->PDE3_cardiac inhibits cAMP_cardiac ↑ cAMP PKA_cardiac ↑ PKA Activity cAMP_cardiac->PKA_cardiac Ca_channels Ca²⁺ Channels PKA_cardiac->Ca_channels phosphorylates Ca_influx ↑ Ca²⁺ Influx Ca_channels->Ca_influx Contraction ↑ Contractility (Positive Inotropy) Ca_influx->Contraction Milrinone_vascular Milrinone PDE3_vascular PDE3 Milrinone_vascular->PDE3_vascular inhibits cAMP_vascular ↑ cAMP Relaxation Vasodilation cAMP_vascular->Relaxation

Caption: Milrinone's mechanism of action.

References

Application Notes and Protocol for the Laboratory Synthesis of 3-Cyano-6-methyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Cyano-6-methyl-2(1H)-pyridinone is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical and commercially important molecules.[1][2] Notably, it is a precursor for the production of Milrinone, a selective phosphodiesterase inhibitor with applications in treating heart failure.[1] The pyridinone core is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and water solubility.[3] This document provides a detailed protocol for the laboratory synthesis of this compound, adapted from a well-established procedure.[4] The synthesis involves a two-step, one-pot reaction commencing with the formation of sodium formylacetone, which is then reacted with cyanoacetamide to yield the target compound.

Materials and Reagents

Material/ReagentQuantityMolesNotes
Sodium methoxide46.5 g0.86Commercial grade can be used.[4]
Anhydrous ether1 L-Dried over sodium wire.[4]
Acetone46.4 g0.8Reagent grade.
Ethyl formate59.2 g0.8Reagent grade.
Cyanoacetamide67 g0.8Can be prepared from ethyl cyanoacetate and ammonia.[5]
Water600 mL-Distilled or deionized.
PiperidineAs needed-To prepare piperidine acetate.
Glacial acetic acid8 mL-To prepare piperidine acetate and for acidification.
50% (v/v) EthanolAs needed-For recrystallization.
Activated Carbon (Darco)As needed-For decolorization during recrystallization.[4]

Experimental Protocol

This protocol is divided into two main parts: the preparation of sodium formylacetone and the subsequent synthesis and purification of this compound.

Part A: Preparation of Sodium Formylacetone
  • Apparatus Setup: A 2-liter three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.[4]

  • Initial Reagents: Add sodium methoxide (46.5 g, 0.86 mol) and 1 L of anhydrous ether to the flask.[4]

  • Addition of Reactants: Cool the flask in an ice bath. A mixture of acetone (46.4 g, 0.8 mol) and ethyl formate (59.2 g, 0.8 mol) is added dropwise from the dropping funnel over approximately 1 hour with continuous stirring.[4]

  • Reaction: Continue stirring for an additional 15 minutes with the ice bath in place, and then for 1 hour after removing the ice bath.[4]

  • Solvent Removal: Replace the reflux condenser with a distillation setup. Distill off the ether by heating the flask in a water bath, not exceeding 70°C. Remove the final traces of ether under reduced pressure using a water aspirator.[4] The solid residue remaining in the flask is sodium formylacetone.

Part B: Synthesis and Purification of this compound
  • Reaction Mixture: To the flask containing the sodium formylacetone residue, add a solution of cyanoacetamide (67 g, 0.8 mol) in 400 mL of water. Also, add a freshly prepared piperidine acetate solution (prepared by neutralizing 8 mL of glacial acetic acid in 20 mL of water with piperidine until just basic to litmus).[4]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture under reflux for 2 hours.[4]

  • Precipitation: After the reflux period, add 200 mL of water to the reaction mixture. Acidify the solution with glacial acetic acid until it is acidic to litmus paper. This will cause the product to precipitate as a voluminous yellow solid.[4]

  • Isolation: Cool the mixture in an ice bath for 2 hours to ensure complete precipitation. Collect the product by suction filtration.[4]

  • Washing and Drying: Wash the collected solid on the filter with three 100-mL portions of ice water. The product should be dried thoroughly in a vacuum oven at 70-100°C as it retains water tenaciously.[4] The yield of the crude product is typically between 59–67 g (55–62%).[4]

  • Recrystallization (Optional): For an analytically pure product, the crude material can be recrystallized from 50% (v/v) ethanol, using approximately 66 mL of the solvent mixture per gram of product. The hot solution can be treated with activated carbon (Darco) to remove colored impurities. The recovery from recrystallization is about 60%.[4]

Characterization Data

PropertyValueReference
Molecular FormulaC₇H₆N₂O[2]
Molecular Weight134.14 g/mol [2]
Melting Point292–294 °C (dec., crude)[4]
293-295 °C[1]
296.5–298.5 °C (dec., recrystallized)[4]
AppearanceYellow crystalline solid[4]
Assay97%

Safety Information

  • Hazardous Chemicals: This procedure involves the use of hazardous chemicals. Standard laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a dust mask (N95), eye shields, and gloves.

  • Hazard Classifications: this compound is classified as an acute toxicant (oral, dermal, inhalation), a skin irritant, an eye irritant, and may cause respiratory irritation.

  • Storage: Store in a cool, dry place. The storage class is 11 (Combustible Solids).

Experimental Workflow

Synthesis_Workflow cluster_prep Part A: Sodium Formylacetone Preparation cluster_synthesis Part B: Pyridinone Synthesis and Purification reagents_A Sodium Methoxide Acetone Ethyl Formate Anhydrous Ether reaction_A Reaction in Ether (Ice Bath then RT) reagents_A->reaction_A distillation Ether Distillation (Water Bath & Vacuum) reaction_A->distillation product_A Sodium Formylacetone (Solid Residue) distillation->product_A reflux Reflux (2 hours) product_A->reflux reagents_B Cyanoacetamide Piperidine Acetate Water reagents_B->reflux precipitation Acidification with Acetic Acid reflux->precipitation filtration Suction Filtration & Washing precipitation->filtration drying Vacuum Oven Drying (70-100°C) filtration->drying crude_product Crude this compound drying->crude_product recrystallization Recrystallization (50% Ethanol, Darco) crude_product->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: Workflow for the synthesis of this compound.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

References

Application Notes and Protocols: 3-Cyano-6-methyl-2(1H)-pyridinone as a Precursor for a Potent Thiamine Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the synthesis of 3-Cyano-6-methyl-2(1H)-pyridinone and its subsequent use as a starting material for the chemical synthesis of N3'-pyridyl thiamine (N3PT), a potent thiamine antagonist. Protocols for evaluating the biological activity of N3PT are also provided.

Introduction

Thiamine (Vitamin B1) is an essential nutrient that, in its active form, thiamine pyrophosphate (TPP), serves as a critical cofactor for several key enzymes in central metabolism. These include transketolase, pyruvate dehydrogenase, and α-ketoglutarate dehydrogenase, which are vital for carbohydrate metabolism, energy production, and the synthesis of nucleotide precursors.[1] Thiamine antagonists are valuable research tools for studying the roles of these enzymes in normal physiology and disease states, including cancer and neurological disorders.[2]

While this compound itself is not a direct thiamine antagonist, it is a crucial chemical precursor for the synthesis of N3'-pyridyl thiamine (N3PT). N3PT is a potent and selective inhibitor of transketolase, a key enzyme in the pentose phosphate pathway (PPP). N3PT acts as a thiamine antagonist by competing with thiamine pyrophosphate for binding to transketolase.[3] Once pyrophosphorylated by cellular enzymes, N3PT binds to the apo-enzyme with high affinity, effectively blocking its catalytic activity.

This document provides protocols for the synthesis of the precursor this compound, a proposed synthetic route to the active antagonist N3PT, and detailed methods for characterizing the inhibitory activity of N3PT.

Data Presentation: Quantitative Analysis of N3'-Pyridyl Thiamine (N3PT)

The following table summarizes the key quantitative data reported for the thiamine antagonist, N3'-pyridyl thiamine (N3PT).

ParameterValueTarget EnzymeSpecies/SystemReference
Binding Affinity (Kd) 22 nMApo-TransketolaseIn Vitro[4]
In Vivo Dosage 100 mg/kg (IV, twice daily)TransketolaseHCT-116 Tumor-bearing Nude Mice[5]
Anti-plasmodial Activity (IC50) ~10-fold lower than oxythiaminePlasmodium falciparumIn Vitro[6][3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the precursor molecule from ethyl acetoacetate and cyanoacetamide.

Materials and Reagents:

  • Ethyl acetoacetate

  • Cyanoacetamide

  • Piperidine

  • Ethanol

  • Acetic acid

  • Ice water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH of the solution to approximately 5 with acetic acid, which will cause the product to precipitate.

  • Cool the mixture in an ice bath for 45 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with three portions of ice water.

  • Dry the product under vacuum at 80°C overnight to yield this compound as a yellow solid.

Protocol 2: Proposed Synthesis of N3'-Pyridyl Thiamine (N3PT) from this compound

The following is a proposed multi-step synthetic route based on established chemical transformations for converting the pyridinone precursor into the active thiamine antagonist, N3PT. This route involves the transformation of the pyridinone ring to a 2-aminopyridine, reduction of the nitrile to a bromomethyl group, and subsequent coupling with the thiazole moiety of thiamine.

Step 2a: Synthesis of 2-Amino-3-cyano-6-methylpyridine

  • Chlorination: React this compound with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 2-chloro-3-cyano-6-methylpyridine.[7]

  • Amination: Treat the resulting 2-chloro-3-cyano-6-methylpyridine with an ammonia source (e.g., aqueous ammonia in an autoclave at high temperature and pressure) to substitute the chloro group with an amino group, yielding 2-amino-3-cyano-6-methylpyridine.[8]

Step 2b: Synthesis of 2-Amino-3-bromomethyl-6-methylpyridine

  • Reduction: Reduce the cyano group of 2-amino-3-cyano-6-methylpyridine to a hydroxymethyl group using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

  • Bromination: Convert the hydroxymethyl group to a bromomethyl group using a brominating agent such as phosphorus tribromide (PBr₃).

Step 2c: Coupling to form N3'-Pyridyl Thiamine (N3PT)

  • Quaternization: React the 2-amino-3-bromomethyl-6-methylpyridine intermediate with 4-methyl-5-(2-hydroxyethyl)thiazole. This reaction forms the quaternary thiazolium salt, which is the core structure of N3PT. This is analogous to the classical synthesis of thiamine.[9]

  • Purification: Purify the final product using recrystallization or column chromatography to obtain N3'-pyridyl thiamine.

G cluster_synthesis Proposed Synthesis of N3'-Pyridyl Thiamine (N3PT) A This compound B 2-Chloro-3-cyano-6-methylpyridine A->B  POCl₃ C 2-Amino-3-cyano-6-methylpyridine B->C  NH₃ (aq) D 2-Amino-3-hydroxymethyl-6-methylpyridine C->D  LiAlH₄ E 2-Amino-3-bromomethyl-6-methylpyridine D->E  PBr₃ G N3'-Pyridyl Thiamine (N3PT) E->G F 4-Methyl-5-(2-hydroxyethyl)thiazole F->G  Coupling

Proposed synthetic workflow for N3PT.
Protocol 3: In Vitro Transketolase Inhibition Assay

This protocol describes a coupled enzymatic assay to measure the inhibition of transketolase by N3PT. The activity is monitored by the rate of NADH oxidation, measured as a decrease in absorbance at 340 nm.

Materials and Reagents:

  • Human recombinant transketolase

  • Thiamine pyrophosphate (TPP)

  • D-Xylulose 5-phosphate

  • D-Ribose 5-phosphate

  • Triosephosphate isomerase

  • Glycerol-3-phosphate dehydrogenase

  • β-Nicotinamide adenine dinucleotide (NADH)

  • N3'-Pyridyl Thiamine (N3PT)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, with 5 mM MgCl₂)

  • 96-well UV-transparent microplates

Procedure:

  • Prepare Solutions:

    • Enzyme Solution: Dilute recombinant transketolase to a working concentration in assay buffer.

    • Cofactor Solution: Prepare a stock solution of TPP in assay buffer.

    • Substrate Mixture: Prepare a solution of D-Xylulose 5-phosphate and D-Ribose 5-phosphate in assay buffer.

    • Coupling Enzyme/NADH Mixture: Prepare a solution containing triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, and NADH in assay buffer. Protect from light.

    • Inhibitor Dilutions: Prepare a serial dilution of N3PT in the assay buffer.

  • Assay Setup (96-well plate):

    • To each well, add assay buffer, cofactor solution, and the coupling enzyme/NADH mixture.

    • Add the N3PT dilution to the test wells and an equivalent volume of buffer to the control wells.

    • Add the diluted enzyme solution to all wells.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate mixture to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each N3PT concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

G cluster_assay Transketolase Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrates, N3PT, etc.) B Dispense Reagents into 96-well Plate (Buffer, TPP, Coupling Mix, N3PT/Control) A->B C Add Transketolase Enzyme B->C D Pre-incubate at 37°C for 15 min C->D E Initiate Reaction with Substrate Mixture D->E F Kinetic Measurement (Absorbance at 340 nm) E->F G Data Analysis (Calculate Rates, % Inhibition, IC50) F->G

Workflow for the in vitro transketolase inhibition assay.

Signaling Pathway Visualization

The Pentose Phosphate Pathway and Transketolase Inhibition

Transketolase is a central enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing ribose-5-phosphate, the precursor for nucleotide synthesis. By inhibiting transketolase, N3PT disrupts these critical metabolic functions.

G cluster_ppp Pentose Phosphate Pathway (Non-oxidative) cluster_glycolysis Glycolysis cluster_synthesis Biosynthesis R5P Ribose-5-Phosphate TKT1 Transketolase R5P->TKT1 Nucleotide Synthesis Nucleotide Synthesis R5P->Nucleotide Synthesis X5P Xylulose-5-Phosphate X5P->TKT1 TKT2 Transketolase X5P->TKT2 S7P Sedoheptulose-7-Phosphate E4P Erythrose-4-Phosphate S7P->E4P Transaldolase G3P Glyceraldehyde-3-Phosphate G3P->E4P Transaldolase E4P->TKT2 F6P Fructose-6-Phosphate TKT1->S7P TKT1->G3P TKT2->G3P TKT2->F6P N3PT N3'-Pyridyl Thiamine (Active Antagonist) N3PT->TKT1 Inhibits N3PT->TKT2 Inhibits

Inhibition of Transketolase by N3PT in the PPP.

References

Application of 3-Cyano-6-methyl-2(1H)-pyridinone in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the documented activities of the broader class of 3-cyano-2(1H)-pyridinone derivatives. While specific experimental data on 3-cyano-6-methyl-2(1H)-pyridinone in cancer cell lines is limited in publicly available literature, the information provided serves as a predictive guide to its potential applications and mechanisms based on structurally related compounds. Researchers are advised to use these protocols as a starting point for their own empirical investigations.

Introduction

The 2(1H)-pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] Within this class, derivatives containing a 3-cyano group have garnered significant attention for their potent anticancer properties.[2][3] These compounds have been shown to exert cytotoxic and antiproliferative effects against a wide range of cancer cell lines, including but not limited to, breast (MCF-7), lung (A549, HOP-92), colon (HCT-116), and liver (HepG2) cancers.[1][4][5]

The primary mechanism of action for many 3-cyano-2(1H)-pyridinone derivatives involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[2] A key molecular target identified for this class of compounds is the Pim-1 kinase, a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell survival, proliferation, and drug resistance.[6][7][8] By inhibiting Pim-1, these compounds can trigger downstream apoptotic pathways.

Hypothesized Mechanism of Action

Based on studies of closely related analogues, this compound is hypothesized to function as an ATP-competitive inhibitor of Pim-1 kinase.[7][9] Inhibition of Pim-1 is expected to disrupt downstream signaling pathways that promote cell survival, leading to the activation of the intrinsic apoptotic cascade. This involves the modulation of Bcl-2 family proteins, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of executioner caspases, such as caspase-3.

hypothesized_mechanism cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade 3_cyano_6_methyl_2_pyridinone 3-Cyano-6-methyl- 2(1H)-pyridinone Pim1 Pim-1 Kinase 3_cyano_6_methyl_2_pyridinone->Pim1 Inhibits Bad BAD Pim1->Bad Phosphorylates Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bad_p p-BAD Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits Bad_p->Bcl2 Sequesters CytoC Cytochrome c Bax_Bak->CytoC Promotes Release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothesized signaling pathway for this compound.

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro anticancer activity of various 3-cyano-2(1H)-pyridinone derivatives against several human cancer cell lines. This data provides a benchmark for the potential efficacy of this compound.

Table 1: IC₅₀ Values of Representative 3-Cyano-2(1H)-pyridinone Derivatives (µM)

Compound IDSubstitution PatternMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)PC3 (Prostate)A549 (Lung)Reference
Cpd. 4c 4-(2-chloroquinolin-3-yl), 6-(4-methoxyphenyl)15.74 ± 0.787.15 ± 0.358.02 ± 0.3813.64 ± 0.67-[10][8]
Cpd. 4d 4-(2-chloroquinolin-3-yl), 6-(4-bromophenyl)8.50 ± 0.428.35 ± 0.426.95 ± 0.3414.08 ± 0.70-[10]
Cpd. 7h 4-(vanillin-derived), 6-(3-pyridyl)1.89 ± 0.08----[5]
Cpd. 8f O-methyl, 4-(vanillin-derived), 6-(naphthyl)1.69 ± 0.07----[5]
Cpd. 7b 4-(4-chlorophenyl), 6-(4-morpholinophenyl)----Potent[4][3]
Cpd. 8a 4-(4-fluorophenyl), 6-(4-morpholinophenyl)----Potent[4][3]

Table 2: Growth Inhibition Percentage (GI%) of Representative 3-Cyano-2(1H)-pyridinone Derivatives

Compound IDSubstitution PatternCell LineGI%Reference
Cpd. 4a 4,6-diphenylHOP-92 (Lung)54.35[1][11][12]
Cpd. 4c 4-(4-chlorophenyl), 6-phenylMCF-7 (Breast)40.25[1][11][12]
Cpd. 10b O-alkylatedA-498 (Renal)54.75[13]
Cpd. 10d O-alkylatedA-498 (Renal)67.64[13]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound.

experimental_workflow Start Start: Prepare Stock Solution of This compound Cell_Culture 1. Cell Culture (e.g., MCF-7, A549, etc.) Start->Cell_Culture MTT_Assay 2. Cell Viability (MTT) Assay - Determine IC₅₀ - Assess cytotoxicity Cell_Culture->MTT_Assay Apoptosis_Assay 3. Apoptosis Analysis (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Based on IC₅₀ Western_Blot 4. Mechanistic Study (Western Blot) Apoptosis_Assay->Western_Blot Confirm Mechanism Data_Analysis 5. Data Analysis & Interpretation Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for evaluating anticancer effects.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀).[14]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

  • PBS

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with this compound at concentrations around the predetermined IC₅₀ for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection and quantification of key proteins involved in the apoptotic pathway to elucidate the compound's mechanism of action.[19][20]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Pim-1, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Treat cells as described in the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

References

Application Notes and Protocols: 3-Cyano-6-methyl-2(1H)-pyridinone as a Precursor for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Cyano-6-methyl-2(1H)-pyridinone is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] Its unique chemical structure, featuring a pyridinone core with cyano and methyl substitutions, serves as a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This pyridinone nucleus is a key structural component in various molecules with demonstrated therapeutic applications, including cardiotonic, anticancer, and antibacterial agents.[1][3][4][5] These application notes provide detailed protocols and data for the synthesis of select pharmaceutical agents using this compound as a key precursor, aimed at researchers and professionals in the field of drug discovery.

Application Note 1: Synthesis of Cardiotonic Agent - Milrinone

Background: Milrinone is a selective phosphodiesterase 3 (PDE3) inhibitor used clinically for the treatment of congestive heart failure.[3] Its mechanism of action involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac and vascular muscle cells. This leads to a positive inotropic effect (increased heart muscle contractility) and vasodilation. This compound is a known reactant for the synthesis of Milrinone.[6]

Signaling Pathway of Milrinone:

milrinone_pathway cluster_cell Cardiomyocyte ATP ATP AC Adenylate Cyclase ATP->AC activated by G-protein signaling cAMP cAMP AC->cAMP converts to PDE3 PDE3 cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE3->AMP hydrolyzes Ca_Channel L-type Ca2+ Channels PKA->Ca_Channel phosphorylates (activates) Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Increased Myocardial Contraction Ca_Influx->Contraction Milrinone Milrinone Milrinone->PDE3 inhibits

Caption: Signaling pathway of Milrinone in cardiomyocytes.

Experimental Protocol: Synthesis of Milrinone

This protocol is a representative synthesis. Actual conditions may require optimization.

Materials and Reagents:

  • This compound

  • 1-(4-pyridyl)ethanone

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Add sodium ethoxide (1.1 equivalents) to the solution and stir until a clear solution is obtained.

  • Add 1-(4-pyridyl)ethanone (1 equivalent) to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with dilute HCl to precipitate the crude product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Milrinone.

Quantitative Data Summary:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
This compoundC₇H₆N₂O134.14-293-295[7]
MilrinoneC₁₂H₉N₃O211.2260-75>300

Application Note 2: Synthesis of Novel Anticancer Agents

Background: The pyridinone scaffold is a privileged structure in the design of novel anticancer agents.[1] Derivatives of 3-cyano-2(1H)-pyridone have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3] These compounds often exert their effects through mechanisms like kinase inhibition or apoptosis induction. The following outlines a general workflow for the synthesis and evaluation of such compounds.

Experimental Workflow: Synthesis and Evaluation of Anticancer Pyridinones

anticancer_workflow start Precursor: This compound step1 Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) start->step1 step2 Step 2: Cyclocondensation with Cyanoacetamide step1->step2 product Target Compound: Substituted 3-Cyano-2-oxo-pyridine step2->product purify Purification (Crystallization/Chromatography) product->purify charac Structural Characterization (NMR, MS, IR) purify->charac screen In Vitro Anticancer Screening (e.g., MTT Assay on A549 cell line) charac->screen data Data Analysis (IC50 Determination) screen->data

Caption: General workflow for synthesis and evaluation of anticancer pyridinones.

Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-6-(4-morpholinophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (Analogue of Compound 8a)

This protocol is adapted from a general procedure for synthesizing 2-oxo-1,2-dihydropyridine-3-carbonitriles.[3]

Materials and Reagents:

  • Chalcone intermediate (e.g., 1-(4-morpholinophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one)

  • Cyanoacetamide

  • Ethanol

  • Piperidine (catalyst)

  • Hydrochloric acid (HCl)

Procedure:

  • Synthesize the required chalcone by reacting an appropriate ethanone derivative with a substituted benzaldehyde via Claisen-Schmidt condensation.[3]

  • In a round-bottom flask, reflux a mixture of the chalcone (1 equivalent), cyanoacetamide (1 equivalent), and a catalytic amount of piperidine in ethanol for 4-6 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or dioxane) to yield the pure compound.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 3-cyano-2(1H)-pyridone derivatives against the Human Lung Carcinoma (A549) cell line.[3]

Compound IDStructure DescriptionIC₅₀ (µM) vs. A549
7b 4-(4-chlorophenyl)-6-(4-morpholinophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrilePotent Activity
8a 6-(4-morpholinophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrilePotent Activity

Note: Specific IC₅₀ values were not provided in the source text, but compounds were identified as having the most potent inhibitory effects.[3]

Application Note 3: Synthesis of Novel Antibacterial Agents

Background: Pyridinone derivatives have emerged as a promising class of antibacterial agents.[4][8] Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase or topoisomerase IV. The synthesis often involves the condensation of cyanoacrylamide precursors with active methylene compounds.[8]

Proposed Mechanism of Action: Topoisomerase IV Inhibition

toposiomerase_inhibition cluster_bacterium Bacterial Cell DNA_Rep DNA Replication & Segregation TopoIV Topoisomerase IV DNA_Rep->TopoIV requires Decat_DNA Decatenated Daughter DNA TopoIV->Decat_DNA produces Cell_Death Cell Death TopoIV->Cell_Death Pyridinone Pyridinone Derivative Pyridinone->TopoIV inhibits

Caption: Proposed mechanism of antibacterial action via Topoisomerase IV inhibition.

Experimental Protocol: Synthesis of 2-amino-N-(2,4-dichlorophenyl)-4-(6-methylpyridin-2-yl)-5-oxo-5,6-dihydro-1H-pyridine-3-carboxamide (Analogue)

This protocol is based on the general synthesis of pyridinone derivatives from cyanoacrylamide precursors.[8]

Materials and Reagents:

  • Cyanoacrylamide precursor (e.g., (E)-N-(2,4-dichlorophenyl)-3-(6-methylpyridin-2-yl)acrylamide)

  • Malononitrile or Ethyl Cyanoacetate

  • Ethanol or Dioxane

  • Piperidine (catalyst)

Procedure:

  • Synthesize the required cyanoacrylamide precursor by reacting an appropriate aldehyde with a cyanoacetamide derivative.

  • In a round-bottom flask, add the cyanoacrylamide precursor (1 equivalent) and an active methylene compound like malononitrile (1 equivalent) to ethanol.

  • Add a few drops of piperidine as a catalyst and reflux the mixture for 3-5 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature, allowing the product to precipitate.

  • Filter the solid, wash with cold ethanol, and dry.

  • Recrystallize from a suitable solvent to afford the pure pyridinone derivative.

Quantitative Data Summary: Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) for representative compounds against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)
3a B. subtilis (Gram +)12.5
3a P. vulgaris (Gram -)25
4a B. subtilis (Gram +)12.5
4a P. vulgaris (Gram -)25
4b B. subtilis (Gram +)6.25
4b P. vulgaris (Gram -)12.5

Data adapted from in vitro screening results where lower values indicate higher potency.[8]

References

Application Notes and Protocols for Continuous Flow Synthesis of Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the continuous flow synthesis of pyridone derivatives, a class of compounds with significant applications in the pharmaceutical and dye industries.[1][2][3] Continuous flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, faster reaction times, and easier scalability.[4][5][6] These protocols are designed to be a comprehensive guide for researchers setting up and optimizing continuous flow systems for the synthesis of these valuable heterocyclic compounds.

Introduction to Continuous Flow Synthesis of Pyridones

Pyridone and its derivatives are key structural motifs in a wide range of biologically active compounds, including cardiotonics like Milrinone and Amrinone, as well as certain antibiotics.[1][3] The synthesis of 3-cyano-2-pyridones is typically achieved through the condensation of 1,3-dicarbonyl compounds with cyanoacetamide.[3] Continuous flow technology has been successfully applied to this synthesis, demonstrating the potential for rapid and efficient production.[1][2][3]

The primary advantages of employing a continuous flow setup for pyridone synthesis include:

  • Process Intensification: Significant reduction in reaction times, with some derivatives synthesized in under 10 minutes.[2][3]

  • Enhanced Safety: Reactions are conducted in a closed system, minimizing exposure to potentially hazardous reagents.[3][4] The small reaction volumes inherent to microreactors also allow for better control of exothermic reactions.[4]

  • Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher reproducibility.[6]

  • Scalability: Scaling up production is achieved by extending the operation time or by numbering up the reactors, rather than redesigning large-scale batch reactors.[4][5]

Experimental Setup and Workflow

A typical experimental setup for the continuous flow synthesis of pyridone derivatives consists of several key components. The reagents are introduced into the system using precision pumps, mixed, and then passed through a reactor where the synthesis occurs. The product stream can then be collected for analysis and purification.

General Experimental Workflow

The following diagram illustrates a standard workflow for the continuous flow synthesis of pyridone derivatives.

G cluster_reagents Reagent Delivery cluster_pumps Pumping System cluster_reaction Reaction Zone cluster_collection Product Collection & Analysis A 1,3-Dicarbonyl Compound Solution P1 Pump 1 A->P1 B Cyanoacetamide Solution P2 Pump 2 B->P2 C Catalyst Solution (e.g., NaOH) P3 Pump 3 C->P3 Mixer T-Mixer P1->Mixer Flow Rate 1 P2->Mixer Flow Rate 2 P3->Mixer Flow Rate 3 Reactor Microreactor Coil (e.g., PEEK, 5 mL) Mixer->Reactor Reaction Mixture Collection Product Collection Vessel Reactor->Collection Product Stream Analysis Offline Analysis (FT-IR, NMR, UV-Vis, MP) Collection->Analysis

Caption: General workflow for continuous flow synthesis of pyridones.

Experimental Protocols

The following protocols are based on the successful synthesis of 3-cyano-4-methyl-2-pyridone derivatives in a continuous flow system.[1][2][3]

Preparation of Reagent Solutions

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Cyanoacetamide or N-substituted cyanoacetamide

  • Sodium hydroxide (NaOH)

  • Methanol/Water mixture

Procedure:

  • Prepare a solution of the 1,3-dicarbonyl compound in the methanol/water mixture.

  • Prepare a solution of cyanoacetamide in the methanol/water mixture.

  • Prepare a solution of the NaOH catalyst in the methanol/water mixture.

Note: The concentrations of the reactant solutions should be optimized for each specific derivative.

Continuous Flow Synthesis Protocol

Equipment:

  • Three precision syringe pumps or HPLC pumps

  • T-mixer

  • PEEK (polyether ether ketone) capillary microreactor (e.g., 0.5 mm inner diameter, 5 mL volume, 25 m length)[1]

  • Collection vessel

  • Standard laboratory glassware

Procedure:

  • Set up the continuous flow system as depicted in the workflow diagram.

  • Prime the pumps and tubing with the respective reagent solutions to remove any air bubbles.

  • Set the desired flow rates for each pump to control the stoichiometry and residence time in the microreactor.

  • Commence pumping the reagent solutions simultaneously into the T-mixer.

  • Allow the reaction mixture to flow through the microreactor at room temperature.

  • Collect the product stream exiting the reactor in a collection vessel.

  • Once the system has reached a steady state, collect the product for a defined period.

  • After collection, flush the system with the solvent mixture.

  • Analyze the collected product for purity and structure using standard analytical techniques (FT-IR, ¹H-NMR, UV-Vis, and melting point).[1][2]

Quantitative Data and Optimization

The yield of the pyridone derivatives in a continuous flow system is highly dependent on the residence time, which is controlled by the flow rates of the reactant solutions.[1][2] The following tables summarize the reaction conditions for the synthesis of selected 3-cyano-2-pyridone derivatives.

Table 1: Optimized Conditions for 3-cyano-4,6-dimethyl-2-pyridone Synthesis [1]

ParameterValue
1,3-Dicarbonyl CompoundAcetylacetone
Cyanoacetamide Concentration1.5 mol/L
NaOH Concentration2.0 mol/L
Acetylacetone Flow Rate0.3 - 0.6 mL/min
Cyanoacetamide Flow Rate0.3 - 0.6 mL/min
NaOH Flow Rate0.3 - 0.6 mL/min
Residence Time< 10 min
TemperatureRoom Temperature
Yield~60%

Table 2: Optimized Conditions for 3-cyano-6-hydroxy-4-methyl-2-pyridone Synthesis [1]

ParameterValue
1,3-Dicarbonyl CompoundEthyl acetoacetate
Cyanoacetamide Concentration1.5 mol/L
NaOH Concentration2.0 mol/L
Ethyl acetoacetate Flow Rate0.3 - 0.6 mL/min
Cyanoacetamide Flow Rate0.3 - 0.6 mL/min
NaOH Flow Rate0.3 - 0.6 mL/min
Residence Time< 10 min
TemperatureRoom Temperature
Yield~60%

Biological Significance and Potential Applications

Pyridone derivatives are of significant interest in drug development due to their diverse biological activities. The 2-pyridone core is found in several commercially important drugs.[1][3]

G cluster_applications Therapeutic Applications PyridoneCore 2-Pyridone Core Cardiotonics Cardiotonic Agents (e.g., Milrinone, Amrinone) PyridoneCore->Cardiotonics Heart Failure Treatment Antibiotics Antibacterial Agents (e.g., Pilicides) PyridoneCore->Antibiotics Gram-Negative Bacteria Other Other Potential Therapeutic Targets PyridoneCore->Other Further Drug Discovery

Caption: Therapeutic applications of the 2-pyridone core structure.

The continuous flow synthesis methods described herein provide a robust and efficient platform for the rapid synthesis and optimization of novel pyridone derivatives for screening and development in various therapeutic areas. The scalability of this technology makes it a promising approach for the industrial production of these important pharmaceutical intermediates and active ingredients.[1][2][3]

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 3-Cyano-6-methyl-2(1H)-pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-6-methyl-2(1H)-pyridinone and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] These scaffolds are recognized for their diverse pharmacological activities, including potential as anticancer, antimicrobial, anti-inflammatory, and cardiotonic agents.[1][3] The 2-pyridone core is a privileged structure found in numerous natural products and FDA-approved drugs.[3] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate the synthesis of these valuable compounds, offering advantages such as significantly reduced reaction times, improved yields, and often milder reaction conditions compared to conventional heating methods.[4][5] This document provides detailed application notes and protocols for the efficient synthesis of this compound derivatives utilizing microwave irradiation.

Applications in Drug Discovery

The 3-cyano-2-pyridinone scaffold is a versatile building block in the design of novel therapeutic agents. The cyano group at the 3-position and the potential for substitution at the 1, 4, 5, and 6-positions allow for extensive structural modifications to optimize biological activity and pharmacokinetic properties.

  • Anticancer Activity: Many derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as protein kinases.[3]

  • Antimicrobial Agents: The pyridinone ring is a key component in several compounds exhibiting antibacterial and antifungal properties.[6]

  • Cardiotonic Agents: Certain 3-cyano-2-pyridone derivatives have been investigated for their positive inotropic effects, making them of interest for the treatment of heart failure.[3]

  • Antiviral Activity: The scaffold has been utilized in the development of agents targeting viral replication, including inhibitors of HIV reverse transcriptase.[3]

General Reaction Scheme

The microwave-assisted synthesis of this compound derivatives typically involves a one-pot, multi-component reaction. A common approach is the condensation of a β-dicarbonyl compound (such as acetylacetone), an active methylene compound (like cyanoacetamide or its N-substituted derivatives), and a base.

Data Presentation: Synthesis of N-Aryl-3-cyano-4,6-dimethyl-2-pyridone Derivatives

The following table summarizes the results for the microwave-assisted synthesis of a series of N-aryl-3-cyano-4,6-dimethyl-2-pyridone derivatives, demonstrating the efficiency of this methodology.

EntryArProductTime (min)Yield (%)
1C₆H₅3a592
24-CH₃C₆H₄3b595
34-OCH₃C₆H₄3c693
44-FC₆H₄3d596
54-ClC₆H₄3e594
64-BrC₆H₄3f595
74-NO₂C₆H₄3g885
83-NO₂C₆H₄3h888

Experimental Protocols

Protocol 1: General Procedure for the Microwave-Assisted Synthesis of N-Aryl-3-cyano-4,6-dimethyl-2-pyridones

This protocol is adapted from a solvent-free microwave irradiation method.[4][5][7]

Materials:

  • Acetylacetone

  • N-Aryl-cyanoacetamide derivatives

  • Piperidine (catalyst)

  • Microwave synthesizer

  • Reaction vials suitable for microwave synthesis

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave reaction vial, combine acetylacetone (1.0 mmol), the respective N-aryl-cyanoacetamide (1.0 mmol), and piperidine (0.1 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a power of 400-600 W for 5-8 minutes. The internal temperature of the reaction mixture will typically reach 120-150°C.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The resulting solid product is often pure enough for characterization. For further purification, recrystallize the crude product from ethanol.

  • Dry the purified product under vacuum.

Protocol 2: Microwave-Assisted Synthesis of 3-Cyano-6-hydroxy-4-methyl-2-pyridone

This protocol is for a related pyridone derivative and demonstrates a rapid synthesis.[8]

Materials:

  • Ethyl acetoacetate

  • Cyanoacetamide

  • Potassium hydroxide (powdered)

  • Microwave oven (commercial grade can be adapted)

  • Test tube or suitable reaction vessel

Procedure:

  • In a test tube, thoroughly mix ethyl acetoacetate (0.02 mol, 2.6 g), cyanoacetamide (0.02 mol, 1.68 g), and powdered potassium hydroxide (0.02 mol, 1.12 g).[8]

  • Heat the mixture in a commercial microwave oven at 200 W for 4 minutes.[8]

  • After irradiation, allow the reaction mixture to cool.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

Visualizations

Experimental Workflow

G Experimental Workflow for Microwave-Assisted Synthesis cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Reactants: - Acetylacetone - N-Aryl-cyanoacetamide - Piperidine (catalyst) vial Place in Microwave Vial reagents->vial irradiate Irradiate in Microwave Synthesizer (e.g., 400-600W, 5-8 min) vial->irradiate cool Cool to Room Temperature irradiate->cool recrystallize Recrystallize from Ethanol cool->recrystallize dry Dry under Vacuum recrystallize->dry characterize Characterize Product (NMR, IR, MS) dry->characterize

Caption: Workflow for the microwave-assisted synthesis of pyridinones.

Reaction Mechanism

G Reaction Mechanism for Pyridinone Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product acetylacetone Acetylacetone knoevenagel Knoevenagel Condensation acetylacetone->knoevenagel cyanoacetamide N-Aryl-cyanoacetamide cyanoacetamide->knoevenagel base Base (Piperidine) base->knoevenagel cat. michael Michael Addition knoevenagel->michael cyclization Intramolecular Cyclization michael->cyclization dehydration Dehydration cyclization->dehydration product 3-Cyano-4,6-dimethyl-2-pyridone Derivative dehydration->product

Caption: Mechanism of 3-cyano-2-pyridone formation.

References

Application Notes and Protocols: 3-Cyano-6-methyl-2(1H)-pyridinone in the Development of PDE3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of 3-Cyano-6-methyl-2(1H)-pyridinone derivatives as potent phosphodiesterase 3 (PDE3) inhibitors. The document includes detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of key biological pathways and experimental workflows.

Introduction

Phosphodiesterase 3 (PDE3) is a critical enzyme in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in various physiological processes, including cardiac muscle contraction, vascular smooth muscle relaxation, and platelet aggregation.[1] Inhibition of PDE3 leads to an increase in intracellular cAMP, resulting in positive inotropic and vasodilatory effects, making PDE3 inhibitors valuable therapeutic agents for conditions such as acute heart failure and intermittent claudication.[1][2]

The this compound scaffold is a key pharmacophore found in several clinically significant PDE3 inhibitors, including milrinone and amrinone.[3][4] This structural motif plays a crucial role in binding to the active site of the PDE3 enzyme.[5] This document outlines the synthetic strategies to access derivatives of this scaffold and the methodologies to evaluate their inhibitory activity against PDE3.

Signaling Pathway of PDE3

The inhibition of PDE3 by this compound derivatives leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. In cardiac myocytes, this results in an increased influx of calcium ions, leading to enhanced contractility. In vascular smooth muscle cells, PKA activation leads to vasodilation.

PDE3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts PDE3 PDE3 AMP AMP PDE3->AMP Hydrolyzes ATP ATP ATP->AC cAMP->PDE3 PKA Protein Kinase A cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Cellular_Response Cellular Response (e.g., Inotropy, Vasodilation) Downstream_Targets->Cellular_Response Inhibitor 3-Cyano-6-methyl-2(1H)- pyridinone Derivative Inhibitor->PDE3 Inhibits

Caption: PDE3 Signaling Pathway Inhibition.

Data Presentation: PDE3 Inhibitory Activity

The following table summarizes the in vitro PDE3A inhibitory activity of a series of synthesized pyridine derivatives. The IC50 value represents the concentration of the compound required to inhibit 50% of the PDE3A enzyme activity.

Compound IDR GroupIC50 (nM)[6]
Ia H>1000
Ib 4-Bromophenyl3.76 ± 1.03
Ic 4-Chlorophenyl10.21 ± 1.54
IIa H>1000
IIb 4-Bromophenyl45.32 ± 3.21
IIc 4-Chlorophenyl78.91 ± 5.67
IId 4-Methoxyphenyl152.6 ± 11.4

Note: The specific structures for compounds Ia-c and IIa-d can be found in the cited literature.

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the this compound scaffold, which can be further modified to generate a library of derivatives.

Synthesis_Workflow Start Start Reactants Sodium Methoxide Acetone Ethyl Formate Start->Reactants Step1 Formation of Sodium Formylacetone Reactants->Step1 Intermediate Sodium Formylacetone Step1->Intermediate Step2 Cyclization Intermediate->Step2 Reactants2 Cyanoacetamide Piperidine Acetate Reactants2->Step2 Product This compound Step2->Product Purification Recrystallization Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic Workflow for this compound.

Materials:

  • Sodium methoxide

  • Dry ether

  • Acetone

  • Ethyl formate

  • Cyanoacetamide

  • Piperidine

  • Glacial acetic acid

  • Hydrochloric acid

  • Ethanol

  • Activated carbon (e.g., Darco)

  • Two-liter three-necked flask

  • Stirrer

  • Dropping funnel

  • Reflux condenser

  • Distillation apparatus

  • Ice bath

  • Suction filter

Procedure:

  • Preparation of Sodium Formylacetone:

    • In a 2-liter three-necked flask, suspend sodium methoxide (0.86 mole) in 1 liter of dry ether.[7]

    • Cool the flask in an ice bath and add a mixture of acetone (0.8 mole) and ethyl formate (0.8 mole) dropwise with stirring over 1 hour.[7]

    • Continue stirring for 15 minutes in the ice bath, followed by 1 hour at room temperature.[7]

    • Remove the ether by distillation, initially at atmospheric pressure and then under reduced pressure.[7]

  • Cyclization Reaction:

    • To the solid residue of sodium formylacetone, add a solution of cyanoacetamide (0.8 mole) in 400 ml of water.[7]

    • Add piperidine acetate solution (prepared by neutralizing 8 ml of glacial acetic acid with piperidine in 20 ml of water).[7]

    • Heat the mixture under reflux for 2 hours.[7]

  • Isolation and Purification:

    • Add 200 ml of water to the reaction mixture and acidify with acetic acid to precipitate the product.[7]

    • Cool the mixture in an ice bath for 2 hours.[7]

    • Collect the yellow precipitate by suction filtration and wash with ice-cold water.[7]

    • Dry the product. The yield of crude 3-cyano-6-methyl-2(1)-pyridone is typically 55-62%.[7]

    • For further purification, recrystallize the crude product from 50% (by volume) ethanol, using activated carbon to decolorize the hot solution.[7]

In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) based assay to determine the IC50 values of test compounds against PDE3. The principle relies on the change in polarization of a fluorescently labeled cAMP substrate upon hydrolysis by PDE3.

PDE3_Assay_Workflow Start Start Reagent_Prep Prepare Serial Dilutions of Inhibitor Prepare PDE3 Enzyme Solution Prepare Fluorescent cAMP Substrate Start->Reagent_Prep Step1 Add Inhibitor and PDE3 to Microplate Reagent_Prep->Step1 Step2 Pre-incubation (15 min) Step1->Step2 Step3 Initiate Reaction with Substrate Step2->Step3 Step4 Incubation (60 min) Step3->Step4 Step5 Stop Reaction and Add Binding Agent Step4->Step5 Step6 Equilibration (30 min) Step5->Step6 Measurement Measure Fluorescence Polarization Step6->Measurement Data_Analysis Calculate % Inhibition Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for PDE3 Fluorescence Polarization Assay.

Materials:

  • Recombinant human PDE3A or PDE3B

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Binding agent specific for the fluorescent monophosphate product

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)

  • Test compounds (dissolved in DMSO)

  • Known PDE3 inhibitor (e.g., Milrinone or Cilostazol) for positive control

  • DMSO for negative control

  • Low-volume, black, 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds in assay buffer. Ensure the final DMSO concentration is constant and does not exceed 1%.[8]

    • Dilute the PDE3 enzyme to the desired working concentration in assay buffer.[8]

    • Prepare a solution of the fluorescent cAMP substrate in assay buffer.[8]

  • Assay Protocol:

    • Add 5 µL of the serially diluted test compound, positive control, or negative control to the wells of the 384-well microplate.[8]

    • Add 10 µL of the diluted PDE3 enzyme solution to each well.[8]

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[8]

    • Initiate the enzymatic reaction by adding 5 µL of the fluorescent cAMP substrate solution to each well.[8]

    • Incubate the plate for 60 minutes at room temperature, protected from light.[8]

    • Stop the reaction by adding 10 µL of the binding agent solution to each well.[8]

    • Incubate for an additional 30 minutes at room temperature to allow the binding to reach equilibrium.[8]

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).[8]

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Structure-Activity Relationship (SAR) Insights

The development of potent PDE3 inhibitors based on the this compound scaffold has revealed several key structural features that influence activity. Quantitative structure-activity relationship (QSAR) studies have shown that steric and hydrophobic fields are major determinants of the inhibitory activity of these compounds.[9]

Generally, modifications at the N1 and C5 positions of the pyridinone ring, as well as the nature of the substituent at the C6 position, significantly impact potency and selectivity. The presence of a dipole and an adjacent acidic proton (amide function) within the heterocycle is considered important for positive inotropic activity.

Further exploration of these structural modifications can lead to the discovery of novel PDE3 inhibitors with improved pharmacological profiles.

References

Application Notes and Protocols for Cell-based Assays to Determine 3-Cyano-6-methyl-2(1H)-pyridinone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-6-methyl-2(1H)-pyridinone is a heterocyclic compound belonging to the pyridinone class of molecules. Derivatives of this scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery and development.[1][2] Documented activities for pyridinone-based compounds include anticancer, cardiotonic, anti-inflammatory, and antiviral effects.[1][3][4] Specifically, this compound is a known reactant in the synthesis of Milrinone, a selective phosphodiesterase 3 (PDE3) inhibitor used for its vasodilating and positive inotropic (cardiotonic) activity.[5]

These application notes provide a comprehensive guide to standardized cell-based assays for evaluating the biological activity of this compound and its analogues. The protocols detailed below will enable researchers to assess the compound's effects on cell viability, proliferation, apoptosis, and specific signaling pathways relevant to its potential therapeutic applications.

Anticancer and Cytotoxicity Assays

A primary screening step for novel therapeutic compounds is the assessment of their cytotoxic effects on various cell lines. Pyridinone derivatives have shown significant antiproliferative activity against a range of human tumor cell lines.[1] The following assays are fundamental for determining the cytotoxic potential of this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] In this assay, metabolically active cells utilize mitochondrial NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[6][7][8] The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., MCF-7, HeLa, HepG2, A549) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the compound in culture medium to achieve a range of final concentrations. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25 ± 0.08100%
11.18 ± 0.0694.4%
100.95 ± 0.0576.0%
500.62 ± 0.0449.6%
1000.35 ± 0.0328.0%
Positive Control (Doxorubicin 10 µM)0.20 ± 0.0216.0%
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released upon cell membrane damage, making it a reliable indicator of compromised cell membrane integrity.[9]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Controls: Include the following controls:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.

    • Background Control: Medium only.

  • Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes.[10] Carefully transfer 50-100 µL of the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Add 100 µL of the LDH reaction solution (containing diaphorase and a tetrazolium salt) to each well.[10]

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Data Presentation:

Compound Concentration (µM)Absorbance (490 nm)% Cytotoxicity
Spontaneous Release0.15 ± 0.020%
Maximum Release0.98 ± 0.07100%
10.18 ± 0.023.6%
100.32 ± 0.0320.5%
500.55 ± 0.0448.2%
1000.80 ± 0.0678.3%
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus labeling late apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12]

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.7
Compound (50 µM)60.8 ± 3.525.4 ± 2.213.8 ± 1.9
Positive Control45.1 ± 4.035.7 ± 3.119.2 ± 2.5

Experimental Workflow for Cytotoxicity and Apoptosis Assays

G cluster_start cluster_treatment cluster_assays cluster_analysis start Seed Cells in Multi-well Plates treat Treat with this compound (various concentrations and time points) start->treat viability Cell Viability (MTT Assay) treat->viability membrane Membrane Integrity (LDH Assay) treat->membrane apoptosis Apoptosis (Annexin V/PI Staining) treat->apoptosis analysis_via Measure Absorbance Calculate % Viability & IC50 viability->analysis_via analysis_mem Measure Absorbance Calculate % Cytotoxicity membrane->analysis_mem analysis_apop Flow Cytometry Analysis Quantify Apoptotic vs. Necrotic Cells apoptosis->analysis_apop G cluster_membrane Cell Membrane beta_ar β-Adrenergic Receptor ac Adenylyl Cyclase beta_ar->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pde3 PDE3 camp->pde3 pka Protein Kinase A (PKA) camp->pka Activates amp 5'-AMP pde3->amp Hydrolyzes ca_channel L-type Ca²⁺ Channel pka->ca_channel Phosphorylates (Activates) ca_influx Ca²⁺ Influx ca_channel->ca_influx contraction Increased Contractility ca_influx->contraction compound This compound compound->pde3 Inhibits G cluster_upstream Upstream Signaling lps LPS tlr4 TLR4 lps->tlr4 jak_stat JAK/STAT Pathway tlr4->jak_stat Activates pim1 PIM-1 Kinase jak_stat->pim1 Upregulates Expression nfkb NF-κB Pathway pim1->nfkb Activates mapk MAPK Pathway (ERK, JNK, p38) pim1->mapk Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Promotes Transcription mapk->cytokines Promotes Transcription compound This compound compound->pim1 Inhibits?

References

Application Notes and Protocols: Derivatization of 3-Cyano-6-methyl-2(1H)-pyridinone for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-cyano-6-methyl-2(1H)-pyridinone scaffold is a versatile heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its inherent structural features, including hydrogen bond donors and acceptors, make it a privileged core for the development of novel therapeutic agents.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and cardiotonic effects.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives and their subsequent biological screening.

Synthetic Derivatization Strategies

The derivatization of the this compound core can be achieved through various synthetic methodologies, including one-pot multicomponent reactions and microwave-assisted synthesis, which offer efficiency and high yields.[5][6]

A common and effective approach involves the condensation of a β-dicarbonyl compound (like acetylacetone) with an active methylene compound (like cyanoacetamide) in the presence of a base.[7] Variations can be introduced by using substituted cyanoacetamides or different dicarbonyl compounds to generate a diverse library of derivatives.

Another versatile method is the Claisen-Schmidt condensation of an appropriate ethanone derivative with various benzaldehydes to form chalcone intermediates, which can then be cyclized with cyanoacetamide or cyanothioacetamide to yield the desired pyridone or thiopyridone derivatives.[8]

dot

Caption: General workflow for the derivatization of the this compound core.

Experimental Protocols: Synthesis

Protocol 1: One-Pot Synthesis of 3-Cyano-4,6-disubstituted-2(1H)-pyridinones

This protocol is adapted from a general method for the synthesis of pyridone derivatives.[5]

  • Reaction Setup: In a round-bottom flask, combine the selected aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), an acetophenone derivative (1 mmol), and ammonium acetate (8 mmol).

  • Solvent: Add ethanol (20 mL) as the solvent.

  • Reflux: Heat the mixture to reflux and maintain for the appropriate time (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Protocol 2: Microwave-Assisted Synthesis of 4,6-Diaryl-3-cyano-2(1H)-pyridones

This protocol utilizes microwave irradiation for a more rapid synthesis.[6]

  • Reactant Mixture: In a microwave-safe vessel, mix the appropriate chalcone (1 mmol), cyanoacetamide (1.2 mmol), and a catalytic amount of a base (e.g., piperidine or potassium carbonate) in a suitable solvent (e.g., ethanol or DMF).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

  • Isolation: After cooling, the precipitated product is collected by filtration.

  • Purification: The crude product is washed with a suitable solvent and can be further purified by recrystallization.

Biological Screening

Derivatives of this compound have shown promise in various therapeutic areas. The choice of biological screening assays will depend on the intended therapeutic target.

dot

Caption: Workflow for the biological screening of synthesized pyridinone derivatives.

Experimental Protocols: Biological Assays

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.[9]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8][9]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyridinone derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Protocol 4: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi.[5]

  • Serial Dilution: Perform serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 5: In Vivo Antimalarial Activity (4-Day Suppressive Test)

This is a standard preliminary test to evaluate the in vivo efficacy of potential antimalarial compounds.[4][11]

  • Infection: Infect mice with a chloroquine-sensitive strain of Plasmodium berghei.[4][11]

  • Treatment: Administer the test compounds orally or intraperitoneally to the infected mice for four consecutive days, starting from the day of infection.

  • Parasitemia Monitoring: On the fifth day, determine the percentage of parasitemia in blood smears from both treated and untreated control groups.

  • Efficacy Calculation: Calculate the percentage of suppression of parasitemia compared to the untreated control group.

Data Presentation

The quantitative data from biological screening should be summarized in tables for clear comparison and structure-activity relationship (SAR) analysis.

Table 1: Anticancer Activity of Selected 3-Cyano-2(1H)-pyridinone Derivatives

CompoundTarget Cell LineIC50 (µg/mL)Reference
8a A549 (Lung Carcinoma)0.83[8]
7b A549 (Lung Carcinoma)0.87[8]
5a MCF-7 (Breast Adenocarcinoma)1.77 µM[9]
5e MCF-7 (Breast Adenocarcinoma)1.39 µM[9]
6b HepG2 (Hepatic Adenocarcinoma)2.68 µM[9]
5a HepG2 (Hepatic Adenocarcinoma)2.71 µM[9]

Table 2: Antimicrobial Activity of Selected 3-Cyano-2(1H)-pyridinone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
3d E. coli3.91[10][12]
3e E. coli3.91[10][12]
VI B. subtilis0.078[10]
VI S. aureus0.0024[10]

Table 3: Antimalarial Activity of Selected Pyridine Derivatives

CompoundParasite Strain% Inhibition (at 50 µmol/kg)IC50 (µM)Reference
2a P. berghei (in vivo)90-[4][11]
2g P. berghei (in vivo)91-[4][11]
2h P. berghei (in vivo)80-[4][11]
2g P. falciparum RKL9 (in vitro)-0.0402[4][11]

Conclusion

The this compound scaffold continues to be a valuable starting point for the development of new drug candidates. The synthetic protocols and biological screening methods outlined in this document provide a framework for researchers to efficiently synthesize and evaluate novel derivatives. The presented data highlights the potential of these compounds across various therapeutic areas and encourages further exploration and optimization to identify lead compounds for clinical development.

References

Application Notes and Protocols for 3-Cyano-6-methyl-2(1H)-pyridinone Derivatives in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Cyano-6-methyl-2(1H)-pyridinone is a versatile chemical intermediate. While not employed directly in agriculture, its core structure is a key component in the synthesis of various biologically active molecules, including derivatives with significant potential as herbicides and insecticides. The functionalization of the pyridinone ring allows for the development of compounds with diverse modes of action, targeting critical biological processes in both plants and insects. These application notes provide an overview of the potential uses of 3-cyano-2-pyridinone derivatives in crop protection, along with detailed protocols for their evaluation.

Herbicidal Applications of 3-Cyano-2-Pyridinone Derivatives

Application Note: Inhibition of Photosystem II

A significant class of herbicides derived from the 3-cyano-2-pyridinone scaffold functions by inhibiting photosynthetic electron transport. Specifically, these compounds can act as inhibitors of Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts. By binding to the D1 protein of the PSII complex, these derivatives block the electron flow from quinone A to quinone B. This disruption leads to a cascade of events, including the cessation of ATP and NADPH production, the generation of reactive oxygen species, and ultimately, cell death and plant necrosis.

Derivatives such as 2-cyano-3-substituted-pyridinemethylaminoacrylates have demonstrated potent herbicidal activity through this mechanism.[1] These compounds have shown efficacy against a range of weed species and, in some cases, exhibit selectivity, making them potentially safe for use in major crops like corn.[1]

Quantitative Data: Herbicidal Activity of 2-Cyano-3-substituted-pyridinemethylaminoacrylates [1]

Compound TypeApplication Rate (g/ha)Efficacy
(Z)-2-cyano-3-methylthio-3-substituted-pyridinemethaneaminoacrylates75Excellent
(Z)-2-cyano-3-alkyl-3-substituted-pyridinemethaneaminoacrylates75Excellent
Experimental Protocol: Phytotoxicity Assay

This protocol outlines a general method for assessing the herbicidal (phytotoxic) effects of 3-cyano-2-pyridinone derivatives on seed germination and seedling growth.[2][3][4]

1. Materials:

  • Test compounds (derivatives of this compound)

  • Solvent (e.g., acetone, DMSO)

  • Petri dishes or multi-well plates

  • Filter paper

  • Seeds of monocot (e.g., Sorghum bicolor) and dicot (e.g., Ipomoea grandifolia, Cucumis sativus) species

  • Growth chamber or incubator with controlled light and temperature

  • Deionized water

  • Calipers or ruler

2. Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. Create a dilution series to achieve the desired test concentrations. A solvent-only control should also be prepared.

  • Seed Germination Assay:

    • Place a sterile filter paper in each petri dish.

    • Apply a known volume of the test solution or control to the filter paper and allow the solvent to evaporate.

    • Place a predetermined number of seeds (e.g., 20) on the filter paper in each dish.

    • Add a specific volume of deionized water to each dish to moisten the filter paper.

    • Seal the petri dishes and incubate in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 7-14 days.

    • Assess seed germination daily by counting the number of seeds with a visible radicle.

  • Seedling Growth Assay:

    • For pre-germinated seedlings, prepare petri dishes with filter paper and test solutions as described above.

    • Carefully place a single seedling in each dish.

    • Incubate under the same conditions as the germination assay.

    • After the incubation period, measure the root length and shoot height of each seedling.

    • Record any visible signs of phytotoxicity, such as chlorosis, necrosis, or morphological abnormalities.

3. Data Analysis:

  • Calculate the germination percentage for each treatment.

  • Calculate the average root and shoot length for each treatment.

  • Determine the EC50 (half maximal effective concentration) for germination inhibition and growth reduction.

Diagram: Herbicidal Mode of Action - PSII Inhibition

G cluster_0 Chloroplast Thylakoid Membrane PSII Photosystem II (PSII) ElectronFlow Electron Flow QB Quinone B (QB) Binding Site ROS Reactive Oxygen Species (ROS) Generation QB->ROS Disrupted Flow ElectronFlow->QB Pyridinone 3-Cyano-2-Pyridinone Derivative Inhibition Inhibition Pyridinone->Inhibition Inhibition->QB PlantDeath Plant Death ROS->PlantDeath G Start 3-Cyano-6-methyl- 2(1H)-pyridinone Synth Chemical Synthesis (Derivatization) Start->Synth Purify Purification & Characterization Synth->Purify Bioassay Insecticidal Bioassay (e.g., Leaf-Dip) Purify->Bioassay Data Data Analysis (LC50 Determination) Bioassay->Data Lead Lead Compound Identification Data->Lead

References

Application Notes and Protocols for High-Throughput Screening of 3-Cyano-6-methyl-2(1H)-pyridinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-cyano-6-methyl-2(1H)-pyridinone scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities, including anticancer, phosphodiesterase (PDE) inhibitory, and kinase inhibitory effects. High-throughput screening (HTS) plays a pivotal role in identifying lead compounds from large chemical libraries. This document provides detailed application notes and protocols for the HTS of this compound analogs, focusing on anticancer and enzyme inhibition assays.

Data Presentation

The following tables summarize quantitative data for representative 3-cyano-2(1H)-pyridinone analogs from various screening assays.

Table 1: Anticancer Activity of 3-Cyano-2(1H)-pyridinone Analogs

Compound IDCancer Cell LineAssay TypeReadoutResultReference
8a A549 (Human Lung Carcinoma)CytotoxicityIC500.83 µg/mL[1]
7b A549 (Human Lung Carcinoma)CytotoxicityIC500.87 µg/mL[1]
4a HOP-92 (Non-small-cell lung)Growth Inhibition%GI54.35%[2]
4c MCF7 (Breast Cancer)Growth Inhibition%GI40.25%[2]
10b A-498 (Renal Cancer)Growth Inhibition%GI54.75%[3]
10d A-498 (Renal Cancer)Growth Inhibition%GI67.64%[3]

Table 2: Enzyme Inhibitory Activity of Pyridinone Analogs

Compound ClassTarget EnzymeAssay TypeReadoutResultReference
Pyridone 6JAK1Kinase InhibitionIC5015 nM[4]
Pyridone 6JAK2Kinase InhibitionIC501 nM[4]
Pyridone 6JAK3Kinase InhibitionIC505 nM[4]
Pyridone 6TYK2Kinase InhibitionIC501 nM[4]
Sildenafil (Control)PDE5PDE InhibitionIC504.2 nM[5]

Experimental Protocols

General Synthesis of this compound Analogs

A general method for the synthesis of a library of 3-cyano-2(1H)-pyridinone derivatives involves a multi-component reaction.[6][7][8]

Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine an appropriate β-ketoester or acetylacetone derivative (1 equivalent), a cyanoacetamide derivative (1 equivalent), and a catalytic amount of a base (e.g., piperidine, potassium hydroxide).[6][9]

  • Solvent: Add a suitable solvent, such as ethanol.[6]

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

  • Work-up: Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Purification: Wash the crude product with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities. Further purification can be achieved by recrystallization or column chromatography if necessary.

  • Characterization: Confirm the structure of the synthesized analogs using analytical techniques such as NMR, mass spectrometry, and IR spectroscopy.

High-Throughput Screening for Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10][11][12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for active compounds.

High-Throughput Screening for Kinase/PDE Inhibitors (Fluorescence Polarization Assay)

Fluorescence Polarization (FP) is a homogeneous assay technique suitable for HTS of enzyme inhibitors. The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.[13][14][15]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate assay buffer (e.g., 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100, 5% glycerol).[14]

    • Enzyme Solution: Prepare a working solution of the target kinase or phosphodiesterase in the assay buffer.

    • Fluorescent Probe: Prepare a working solution of the fluorescently labeled substrate or ligand (e.g., FAM-cGMP for PDE5) in the assay buffer.[5]

    • Test Compounds: Prepare serial dilutions of the this compound analogs in a suitable solvent (e.g., DMSO).

  • Assay Procedure (384-well plate format):

    • Dispense a small volume (e.g., 50 nL) of the test compounds and controls (positive and negative) into the wells of a black, low-volume 384-well plate.

    • Add the enzyme solution to each well.

    • Initiate the reaction by adding the fluorescent probe to each well. For kinase assays, ATP must also be included.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light, to allow the reaction to reach equilibrium.[14]

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate excitation and emission filters.[14]

  • Data Analysis: Calculate the percent inhibition for each test compound relative to the controls. Hits are typically identified based on a predefined inhibition threshold (e.g., >50% inhibition).[13]

Target Engagement Confirmation (Cellular Thermal Shift Assay - CETSA)

CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment.[16][17][18][19]

Protocol:

  • Cell Culture and Treatment: Culture the desired cell line to confluency. Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) and incubate at 37°C for a specific time to allow for cell penetration and target binding.[16]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step to room temperature.[16]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a specific detection method such as Western blotting or an immunoassay (e.g., ELISA or AlphaScreen).[16]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.[17]

Visualizations

Synthesis Workflow

G cluster_start Starting Materials Beta-Ketoester Beta-Ketoester ReactionMixture Reaction Mixture in Solvent (e.g., Ethanol) Beta-Ketoester->ReactionMixture Cyanoacetamide Cyanoacetamide Cyanoacetamide->ReactionMixture Base Catalyst Base Catalyst Base Catalyst->ReactionMixture Reaction Stirring at RT or Reflux ReactionMixture->Reaction Workup Cooling and Filtration Reaction->Workup CrudeProduct Crude 3-Cyano-2(1H)-pyridinone Analog Library Workup->CrudeProduct Purification Recrystallization or Column Chromatography CrudeProduct->Purification FinalProduct Pure Analog Library Purification->FinalProduct Characterization NMR, MS, IR FinalProduct->Characterization

Caption: General synthesis workflow for a 3-cyano-2(1H)-pyridinone analog library.

HTS Workflow for Anticancer Drug Screening

HTS_Anticancer_Workflow Start Start: Cancer Cell Lines PlateCells Seed cells in 96-well plates Start->PlateCells AddCompounds Add compound dilutions and controls PlateCells->AddCompounds CompoundLibrary 3-Cyano-2(1H)-pyridinone Analog Library CompoundLibrary->AddCompounds Incubate1 Incubate (48-72h) AddCompounds->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (4h) AddMTT->Incubate2 Solubilize Add Solubilization Solution Incubate2->Solubilize ReadPlate Measure Absorbance (570nm) Solubilize->ReadPlate DataAnalysis Data Analysis: % Viability, IC50 Calculation ReadPlate->DataAnalysis HitIdentification Hit Identification DataAnalysis->HitIdentification End Validated Hits HitIdentification->End

Caption: HTS workflow for anticancer screening using the MTT assay.

Fluorescence Polarization HTS Workflow

FP_HTS_Workflow CompoundPlating Dispense Compound Library into 384-well plate ReagentAddition Add Enzyme/Probe Mix to all wells CompoundPlating->ReagentAddition ReagentPrep Prepare Enzyme and Fluorescent Probe Mix ReagentPrep->ReagentAddition Incubation Incubate at RT (e.g., 60 min) ReagentAddition->Incubation FP_Reading Read Fluorescence Polarization Incubation->FP_Reading DataAnalysis Calculate % Inhibition FP_Reading->DataAnalysis HitSelection Hit Selection (Inhibition > Threshold) DataAnalysis->HitSelection ValidatedHits Validated Hits for Further Study HitSelection->ValidatedHits

Caption: HTS workflow for enzyme inhibitors using fluorescence polarization.

PIM-1 Kinase Signaling Pathway

PIM1_Pathway GrowthFactors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase / Cytokine Receptor GrowthFactors->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase (Ser/Thr Kinase) JAK_STAT->PIM1 Upregulation Substrates Substrates (e.g., BAD, p27, c-Myc) PIM1->Substrates Phosphorylation Pyridinone 3-Cyano-2(1H)-pyridinone Analogs Pyridinone->PIM1 Inhibition Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Proliferation Cell Proliferation & Survival Substrates->Proliferation

Caption: Simplified PIM-1 kinase signaling pathway targeted by pyridinone analogs.

References

Application Notes and Protocols: Fluorescent Labeling of 3-Cyano-6-methyl-2(1H)-pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 3-cyano-6-methyl-2(1H)-pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents.[1][2] Pyridinone derivatives are recognized for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects, often functioning as kinase inhibitors in cell signaling pathways.[1] Fluorescent labeling of these small molecules is a powerful technique that enables researchers to visualize and track their behavior in biological systems.[] By attaching a fluorophore, one can study the compound's cellular uptake, distribution, target engagement, and mechanism of action using methods like fluorescence microscopy and flow cytometry.[][4][5] These application notes provide detailed protocols for the synthesis of 3-cyano-2-pyridinone derivatives, their fluorescent labeling, and their application in cellular imaging and target engagement studies.

Part 1: Synthesis and Characterization of 3-Cyano-2-pyridinone Derivatives

The synthesis of 3-cyano-2-pyridinone derivatives can be achieved through a convenient two-step protocol. The initial step involves the synthesis of N-alkylated-2-cyanoacetamide derivatives from substituted anilines and ethyl cyanoacetate.[6] The second step is the cyclization of the cyanoacetamide intermediate with acetylacetone in the presence of a base to yield the final 3-cyano-2-pyridinone product.[7][8]

Experimental Protocol: Synthesis of 3-Cyano-2-pyridinone Derivatives

Step 1: Synthesis of N-substituted-2-cyanoacetamide (Intermediate)

  • Combine a substituted aniline (1.0 eq) and ethyl cyanoacetate (1.2 eq).

  • Heat the mixture at reflux for 2 hours.[8]

  • Cool the reaction mixture to room temperature.

  • Add ethanol to the mixture and collect the precipitated product by filtration.

  • Wash the solid product with cold ethanol to afford the N-substituted-2-cyanoacetamide.[6]

Step 2: Synthesis of 3-Cyano-2-pyridinone Derivatives

  • Dissolve the N-substituted-2-cyanoacetamide intermediate (1.0 eq) in ethanol in a round-bottom flask.

  • Add acetylacetone (1.2 eq) to the solution.

  • Add potassium hydroxide (KOH) as a base to catalyze the reaction.[7]

  • Heat the mixture at reflux for 4 hours.[7]

  • After cooling, the resulting precipitate is collected by filtration.

  • Wash the solid with ethanol to yield the pure 3-cyano-2-pyridinone derivative.[6]

Data Presentation: Synthesis and Spectroscopic Characterization

The yields and spectroscopic data for a series of synthesized 3-cyano-2-pyridinone derivatives are summarized below.[6][7]

Compound IDR-GroupYield (%)IR (CN, cm⁻¹)IR (CO, cm⁻¹)¹H NMR (CH, ppm)¹H NMR (CH₃, ppm)
5a H75221516746.042.19
5b 4-Cl78221616536.322.20
5c 4-F79221516606.252.19
5d 3,4-diCl61221616556.282.20

Part 2: Intrinsic Fluorescence and Covalent Labeling Strategy

Certain 2-pyridinone derivatives exhibit intrinsic fluorescence, making them valuable scaffolds for developing fluorescent probes.[1][7][9] The emission properties can be influenced by the concentration of the compound.[7] For derivatives lacking useful intrinsic fluorescence or for applications requiring specific spectral properties (e.g., near-infrared emission for in vivo imaging), covalent labeling with an external fluorophore is necessary.[5]

A common strategy for labeling is to use an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester.[4] This requires the pyridinone derivative to possess a primary or secondary amine. If the parent molecule does not have a suitable functional group, a synthetic handle (e.g., an aminoalkyl chain) must be introduced, typically at a position distal to the pharmacophore to minimize interference with its biological activity.[4]

Experimental Protocol: Fluorescent Labeling of an Amine-Modified Pyridinone Derivative

This protocol describes the labeling of a hypothetical this compound derivative that has been modified to include a primary amine linker (Pyridinone-NH₂).

  • Preparation of Solutions:

    • Dissolve Pyridinone-NH₂ in an anhydrous organic solvent like DMF or DMSO to a final concentration of 1-10 mg/mL.[5]

    • In a separate light-protected vial, dissolve an amine-reactive NHS-ester dye (e.g., Cy5-NHS) in anhydrous DMF to a concentration of 10 mg/mL.[5]

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the Pyridinone-NH₂ solution.[5]

    • Slowly add the NHS-ester dye solution to the Pyridinone-NH₂ solution. A 1.5 to 2-fold molar excess of the dye over the pyridinone derivative is recommended as a starting point.[4][5]

    • Protect the reaction from light by wrapping the vial in aluminum foil.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.[5]

  • Purification of the Labeled Product:

    • Monitor the reaction progress using LC-MS.

    • Once the reaction is complete, the fluorescently labeled pyridinone conjugate can be purified from unreacted dye and starting material using reverse-phase high-performance liquid chromatography (HPLC).[5]

    • Collect the fractions corresponding to the fluorescently labeled product.

    • Confirm the identity and purity of the product by mass spectrometry.

    • Lyophilize the pure fraction to obtain a solid powder. Store at -20°C, protected from light.[5]

Visualization: Synthesis and Labeling Workflow

G General Workflow for Synthesis and Fluorescent Labeling cluster_synthesis Synthesis of Pyridinone Derivative cluster_labeling Fluorescent Labeling start Substituted Aniline + Ethyl Cyanoacetate intermediate N-substituted-2-cyanoacetamide start->intermediate Reflux product 3-Cyano-2-pyridinone Derivative intermediate->product + Acetylacetone, KOH, Reflux acetylacetone Acetylacetone acetylacetone->product pyridinone_nh2 Amine-Functionalized Pyridinone product->pyridinone_nh2 Introduce Amine Linker conjugation Conjugation Reaction (Base, DMF, RT) pyridinone_nh2->conjugation dye NHS-Ester Dye dye->conjugation purification HPLC Purification conjugation->purification final_product Fluorescent Pyridinone Probe purification->final_product

Caption: Workflow for pyridinone synthesis and subsequent fluorescent labeling.

Part 3: Application in Cellular Imaging

Fluorescently labeled pyridinone derivatives can be used to visualize cellular uptake, determine subcellular localization, and perform target engagement studies in living or fixed cells.

Experimental Protocol: Cellular Uptake and Localization Imaging
  • Cell Culture:

    • Plate cells (e.g., a cancer cell line known to overexpress a target kinase) on glass-bottom dishes suitable for microscopy.

    • Culture the cells in appropriate media at 37°C and 5% CO₂ until they reach 60-80% confluency.

  • Labeling:

    • Prepare a working solution of the fluorescent pyridinone probe in complete culture medium (e.g., 100 nM final concentration).[5]

    • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the medium containing the fluorescent probe to the cells.[5]

    • Incubate for a specified time (e.g., 1 hour) at 37°C.[5]

  • Competition (Optional):

    • To demonstrate specificity, pre-incubate a separate set of cells with a 100-fold excess of the corresponding unlabeled pyridinone derivative for 30 minutes before adding the fluorescent probe.[5]

  • Staining and Imaging:

    • After incubation, remove the probe-containing medium and wash the cells three times with cold PBS.[5]

    • (Optional) Add fresh medium containing a nuclear counterstain like Hoechst 33342 (1 µg/mL) and incubate for 10 minutes.[5]

    • Replace the staining solution with fresh culture medium or an imaging buffer.

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore and counterstain.

Visualization: Cellular Imaging Workflow

G Workflow for Cellular Imaging with Fluorescent Probe A Plate and Culture Cells on Glass-Bottom Dish B Prepare Working Solution of Fluorescent Pyridinone Probe A->B C Incubate Cells with Fluorescent Probe (e.g., 1 hr, 37°C) B->C D Wash Cells 3x with Cold PBS C->D E Counterstain Nuclei (e.g., Hoechst) D->E F Acquire Images using Fluorescence Microscope E->F G Analyze Image Data (Localization, Intensity) F->G H For Competition Assay: Pre-incubate with excess unlabeled compound H->C

Caption: Protocol for visualizing cellular uptake of a fluorescent pyridinone probe.

Part 4: Application in Target Engagement Studies

Pyridinone derivatives often act as inhibitors of specific signaling proteins, such as kinases.[1] A fluorescently labeled version of such an inhibitor can be used to visualize its engagement with the target protein within the cell. The binding of the fluorescent probe to its target can lead to a localized increase in fluorescence intensity, which can be displaced by an unlabeled competitor.

Visualization: Hypothetical Kinase Inhibition Pathway

The following diagram illustrates a generic signaling pathway where a pyridinone derivative acts as a kinase inhibitor. A fluorescent version of this inhibitor could be used to study its interaction with the target kinase.

G Hypothetical Signaling Pathway and Inhibitor Action GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Target Kinase (e.g., PI3K, Akt) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Leads to Probe Fluorescent Pyridinone Inhibitor Probe->Kinase Inhibits

Caption: Action of a pyridinone inhibitor in a representative kinase cascade.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyano-6-methyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyano-6-methyl-2(1H)-pyridinone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my reaction significantly lower than expected?

Answer: Low yields can stem from several factors. Consider the following:

  • Incorrect Reagent Ratios: The stoichiometry of your reactants is crucial. For instance, in mechanochemical synthesis, a cyanoacetamide to potassium hydroxide ratio higher than 1.25:1 can lead to a decrease in yield.[1] It is recommended to maintain a 1:1 molar ratio for optimal results.[1]

  • Suboptimal Reaction Time: Reaction kinetics play a significant role. In mechanochemical synthesis, the yield can increase from 2.5% at 15 minutes to 56% after 4 hours of milling.[1][2] For classical synthesis involving reflux, a 2-hour period is often employed.[3]

  • Inefficient Mixing or Agitation: Inadequate mixing can lead to localized concentration gradients and incomplete reactions. This is particularly critical in solid-phase or mechanochemical synthesis. The use of a viscous control agent like ethanol can improve contact between reactants in ball milling.[1]

  • Inappropriate Temperature: The reaction may require a specific temperature to proceed efficiently. For the classical approach, refluxing the reaction mixture is common.[3] However, excessive heat can cause decomposition.

  • Catalyst Issues: The choice and amount of catalyst are critical. Bases like sodium methoxide[3], potassium hydroxide[1], or piperidine acetate[3] are commonly used. Ensure the catalyst is active and used in the correct proportion.

Question 2: The product has precipitated, but it appears impure or is a different color than expected (e.g., voluminous yellow precipitate). Is this normal?

Answer: Yes, it is common for the crude product to precipitate as a voluminous yellow solid.[3] However, this initial precipitate will likely contain unreacted starting materials and byproducts. Purification is a necessary subsequent step.

Question 3: How can I purify the crude this compound?

Answer: The most common method for purification is recrystallization.

  • Recrystallization from Ethanol/Water: A 50% (by volume) ethanol-water mixture is effective for recrystallization.[3] It is recommended to use approximately 66 ml of the solvent mixture per gram of crude product.[3]

  • Activated Carbon Treatment: Treating the hot solution with activated carbon (like Darco) can help remove colored impurities.[3]

  • Washing and Drying: After filtration, wash the collected crystals with ice-cold water to remove any remaining soluble impurities.[3] The product should then be dried thoroughly, preferably in a vacuum oven at 70-100°C, as it can retain water.[3]

Question 4: My reaction seems to have stalled or is proceeding very slowly. What can I do?

Answer: A stalled reaction can often be addressed by re-evaluating the reaction conditions:

  • Check Catalyst Activity: Ensure your catalyst has not degraded. For example, sodium methoxide is sensitive to moisture.

  • Solvent Choice: The solvent can significantly impact reaction rates. While some methods use ether initially[3], others employ ethanol[1][4][5] or water. Continuous flow synthesis has also been shown to be effective, achieving yields of around 60% in under 10 minutes at room temperature.[6][7]

  • Microwave-Assisted Synthesis: For a significant rate enhancement, consider microwave irradiation. This method, often performed under solvent-free conditions with a solid support like silica gel, can lead to high yields in a much shorter time.[8]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound?

A1: Common starting materials include acetone, ethyl formate (to form sodium formylacetone in situ), and cyanoacetamide.[3] Other approaches utilize ethyl acetoacetate and cyanoacetamide.

Q2: What are some alternative synthesis methods to improve yield and reduce reaction time?

A2: Besides classical heating, several modern techniques offer improvements:

  • Mechanochemical Synthesis: Using a planetary ball mill can yield up to 56% after 4 hours, with the potential to exceed 60% when combined with aging.[1][2]

  • Continuous Flow Synthesis: Microreactor systems can produce the target compound with a yield of approximately 60% in less than 10 minutes.[6][7]

  • Microwave-Assisted Synthesis: This method can provide high yields under solvent-free conditions.[8]

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point for the purified compound is in the range of 292-298.5°C (with decomposition).[3][9]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should be followed. Sodium methoxide is corrosive and reacts violently with water. Ether is highly flammable. Use appropriate personal protective equipment (PPE), and conduct the reaction in a well-ventilated fume hood.

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

Synthesis MethodCatalystSolventReaction TimeYield (%)Reference
Classical SynthesisSodium Methoxide, Piperidine AcetateEther, Water>3 hours55-62[3]
MechanochemicalPotassium HydroxideEthanol (viscous control agent)4 hoursup to 56[1][2]
Continuous FlowSodium HydroxideWater<10 minutes~60[6][7]
Microwave-AssistedSolid Supports (e.g., Silica Gel)Solvent-freeNot specifiedHigh[8]

Experimental Protocols

Protocol 1: Classical Synthesis via Sodium Formylacetone [3]

  • Preparation of Sodium Formylacetone:

    • In a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, add 46.5 g (0.86 mole) of sodium methoxide and 1 liter of dry ether.

    • Cool the flask in an ice bath.

    • Add a mixture of 46.4 g (0.8 mole) of acetone and 59.2 g (0.8 mole) of ethyl formate dropwise over 1 hour with stirring.

    • Continue stirring for 15 minutes in the ice bath, then for 1 hour at room temperature.

    • Remove the ether by distillation, finishing under reduced pressure.

  • Condensation and Cyclization:

    • To the solid residue of sodium formylacetone, add a solution of 67 g (0.8 mole) of cyanoacetamide in 400 ml of water and piperidine acetate solution.

    • Heat the mixture under reflux for 2 hours.

    • Add 200 ml of water and acidify the solution with acetic acid.

    • Cool the mixture in an ice bath for 2 hours.

  • Workup and Purification:

    • Collect the precipitated product by suction filtration.

    • Wash the solid with three 100-ml portions of ice water.

    • Dry the product in a vacuum oven at 70-100°C.

    • Recrystallize from a 50% ethanol-water mixture for further purification.

Visualizations

experimental_workflow cluster_prep Step 1: Sodium Formylacetone Preparation cluster_reaction Step 2: Condensation & Cyclization cluster_workup Step 3: Workup & Purification A Mix Sodium Methoxide and Ether B Add Acetone and Ethyl Formate A->B C Stir and Remove Ether B->C D Add Cyanoacetamide and Piperidine Acetate C->D To solid residue E Reflux for 2 hours D->E F Acidify with Acetic Acid E->F G Cool and Filter F->G H Wash with Ice Water G->H I Dry under Vacuum H->I J Recrystallize (Optional) I->J

Caption: Classical synthesis workflow for this compound.

troubleshooting_yield Start Low Yield Issue Q1 Check Reagent Ratios Start->Q1 A1_Correct Ratios Correct Q1->A1_Correct Yes A1_Incorrect Adjust to Stoichiometric (e.g., 1:1) Q1->A1_Incorrect No Q2 Review Reaction Time A1_Correct->Q2 A2_Sufficient Time is Sufficient Q2->A2_Sufficient Yes A2_Insufficient Increase Reaction Time Q2->A2_Insufficient No Q3 Evaluate Temperature A2_Sufficient->Q3 A3_Optimal Temperature is Optimal Q3->A3_Optimal Yes A3_Suboptimal Adjust Temperature Q3->A3_Suboptimal No Q4 Consider Alternative Method A3_Optimal->Q4 A4_Microwave Microwave-Assisted Q4->A4_Microwave A4_Flow Continuous Flow Q4->A4_Flow

Caption: Troubleshooting decision tree for low reaction yield.

References

Purification of crude 3-Cyano-6-methyl-2(1H)-pyridinone by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 3-Cyano-6-methyl-2(1H)-pyridinone by recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Q1: My crude product is a voluminous yellow precipitate. How can I remove the color?

A1: The yellow coloration is a common impurity. To remove it, you can use activated carbon, such as Darco, during the recrystallization process. After dissolving the crude product in the hot solvent, add a small amount of activated carbon to the solution and keep it heated for a few minutes. The carbon will adsorb the colored impurities. You must then perform a hot filtration to remove the carbon before allowing the solution to cool. Be aware that using too much charcoal can adsorb your desired compound, leading to a lower yield.[1][2]

Q2: No crystals are forming after I've cooled the solution, even in an ice bath. What should I do?

A2: This is a common issue that can arise from several factors:

  • Too much solvent: This is the most frequent reason for crystallization failure.[3] The solution may not be supersaturated enough for crystals to form. To fix this, you can boil off some of the solvent to increase the concentration of the compound and then attempt to cool it again.[2][3]

  • Supersaturation: The solution might be supersaturated but requires a nucleation site to begin crystallization. Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[3][4] The microscopic scratches on the glass can provide a surface for the first crystals to form.

  • Seed Crystal: If you have a small amount of pure this compound, you can add a tiny "seed crystal" to the cooled solution to induce crystallization.[3]

Q3: My product "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[2][5] This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too quickly.[2][3] To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to ensure the compound stays dissolved longer as it cools.[2]

  • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate, which favors the formation of crystals over oil.[3]

Q4: The yield of my recrystallized product is very low. What are the potential causes?

A4: A low yield can result from several procedural missteps:

  • Using too much solvent: As mentioned, excess solvent will retain more of your compound in the solution (the mother liquor) even after cooling, thus reducing your isolated yield.[2][6]

  • Premature crystallization: The compound may have crystallized on the filter paper or in the funnel during hot filtration.[5] Ensure your funnel is pre-heated and that you perform the filtration as quickly as possible.

  • Incomplete precipitation: Cooling the solution for a longer period or at a lower temperature (e.g., in an ice-salt bath) might help precipitate more product, but be mindful that this can sometimes also precipitate more impurities.

  • Excessive washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can dissolve a significant portion of your product.[6] Always use a minimal amount of ice-cold solvent for washing.

Q5: What is a good solvent for the recrystallization of this compound?

A5: A 50% (by volume) ethanol-water mixture is a documented and effective solvent for this compound.[1] A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Data Presentation

The following table summarizes key quantitative data for the recrystallization of this compound.

ParameterValueSource
Recrystallization Solvent 50% (by volume) Ethanol/Water[1]
Solvent Volume 66 mL per gram of product[1]
Expected Recovery ~60%[1]
Melting Point (Purified) 296.5–298.5 °C (decomposes)[1]
Appearance (Crude) Voluminous yellow precipitate[1]
Appearance (Purified) Colorless or white solid

Experimental Protocols

Detailed Methodology for Recrystallization of Crude this compound

This protocol is adapted from a procedure in Organic Syntheses.[1]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For each gram of crude material, add 66 mL of 50% (by volume) ethanol. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored (e.g., yellow), remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (e.g., Darco) to the hot solution. Return the flask to the heat and boil for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot gravity filtration. To minimize premature crystallization, use a pre-heated funnel and a fluted filter paper. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask containing the filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold 50% ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or drying dish and place them in a drying oven or a desiccator under vacuum.

Visualizations

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve in minimum hot 50% EtOH start->dissolve is_colored Is Solution Colored? dissolve->is_colored add_carbon 2a. Add Activated Carbon & Reheat is_colored->add_carbon Yes cool 3. Slow Cooling & Ice Bath is_colored->cool No hot_filter 2b. Hot Gravity Filtration add_carbon->hot_filter hot_filter->cool carbon_impurities Carbon & Insoluble Impurities (on filter) hot_filter->carbon_impurities suction_filter 4. Suction Filtration cool->suction_filter wash 5. Wash with Ice-Cold Solvent suction_filter->wash impurities Soluble Impurities (in filtrate) suction_filter->impurities dry 6. Dry Crystals wash->dry end End: Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic problem Problem Encountered no_crystals No Crystals Form problem->no_crystals oiling_out Product 'Oils Out' problem->oiling_out low_yield Low Yield problem->low_yield sol_too_much_solvent Too Much Solvent? no_crystals->sol_too_much_solvent sol_reheat_add_solvent Reheat & Add More Solvent oiling_out->sol_reheat_add_solvent sol_check_solvent_vol Used Minimum Solvent? low_yield->sol_check_solvent_vol sol_supersaturated Supersaturated? sol_too_much_solvent->sol_supersaturated No sol_boil_off Boil Off Excess Solvent sol_too_much_solvent->sol_boil_off Yes sol_scratch_seed Scratch Flask or Add Seed Crystal sol_supersaturated->sol_scratch_seed Yes sol_cool_slowly Cool Slowly sol_reheat_add_solvent->sol_cool_slowly sol_check_solvent_vol->sol_boil_off No sol_check_wash Washed with Cold Solvent? sol_check_solvent_vol->sol_check_wash Yes sol_premature_xtal Premature Crystallization? sol_check_wash->sol_premature_xtal Yes

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Synthesis of 3-Cyano-6-methyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Cyano-6-methyl-2(1H)-pyridinone.

Troubleshooting Guides and FAQs

Q1: What are the most common side products observed in the synthesis of this compound?

A1: Based on the analysis of the Guareschi-Thorpe reaction, the formation of several side products can lead to impurities in the final product. These often arise from self-condensation of starting materials or incomplete reactions. The most commonly identified side products include:

  • Ethyl acetoacetate dimer (Dehydroacetic acid): Formed from the self-condensation of ethyl acetoacetate under basic conditions.

  • Malonamide: Results from the hydrolysis of the cyano group of cyanoacetamide, followed by reaction with ammonia (if used as the nitrogen source).[1]

  • Uncyclized Michael Adduct: The initial adduct formed between ethyl acetoacetate and cyanoacetamide may not fully cyclize, remaining as a linear impurity.

  • Oxidized byproducts: If the reaction is exposed to air for extended periods at high temperatures, oxidation of the pyridinone ring or other intermediates can occur.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields are a frequent issue and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Suboptimal Reaction Conditions: The traditional method of refluxing in ethanol can be inefficient.[2]

    • Troubleshooting: Consider employing a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles, which has been shown to significantly improve yields.[2] A solvent-free approach using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures can also lead to higher yields in shorter reaction times.[2]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of side products and unreacted starting materials.

    • Troubleshooting: Ensure precise measurement of starting materials. A slight excess of the ammonia source (e.g., ammonium acetate) is often beneficial for driving the reaction to completion.

  • Inefficient Catalyst: The choice and amount of base catalyst are crucial.

    • Troubleshooting: Piperidine is a commonly used catalyst. Ensure it is fresh and used in the correct catalytic amount. For cleaner reactions with potentially higher yields, consider using ammonium carbonate in an aqueous medium.[3]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. Ensure the reaction temperature is maintained at the optimal level throughout the synthesis.

Q3: I am observing a significant amount of a yellow, sticky impurity in my crude product. What is it likely to be and how can I remove it?

A3: A yellow, sticky impurity is often indicative of the formation of the ethyl acetoacetate dimer (dehydroacetic acid) or uncyclized intermediates.

  • Identification: This can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the spectral data with known standards.

  • Removal:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water.[4]

    • Column Chromatography: For more persistent impurities, silica gel column chromatography may be necessary.

Q4: How can I minimize the formation of side products during the synthesis?

A4: Minimizing side product formation is key to obtaining a high yield of a pure product. Here are some preventative measures:

  • Control of Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions like self-condensation and decomposition.

  • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation, especially during prolonged reaction times.

  • Order of Addition: In some variations of the Guareschi-Thorpe synthesis, the order of reagent addition can be critical. It is often beneficial to pre-form the Knoevenagel condensation product between the 1,3-dicarbonyl compound and cyanoacetamide before inducing cyclization.[2]

  • pH Control: Maintaining the optimal pH throughout the reaction is important. The use of a buffered system, such as ammonium carbonate in water, can provide better pH control and lead to a cleaner reaction profile.[3]

Data Presentation

ParameterTraditional Method (Ethanol Reflux)Improved Method (Aqueous (NH₄)₂CO₃)
Typical Yield 50-65%85-95%
Common Side Products Ethyl acetoacetate dimer, uncyclized intermediatesMinimal side product formation
Reaction Time 4-8 hours2-4 hours
Work-up Procedure Often requires extensive purificationSimple filtration and washing

Experimental Protocols

Improved Synthesis of this compound using Ammonium Carbonate

This protocol is adapted from modern variations of the Guareschi-Thorpe synthesis, which is known to produce higher yields and fewer side products.[3]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Cyanoacetamide (1.0 eq)

  • Ammonium carbonate (2.0 eq)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 eq), cyanoacetamide (1.0 eq), and ammonium carbonate (2.0 eq).

  • To the mixture, add a 1:1 solution of ethanol and water.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of ethyl acetate and hexane as the eluent).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound as a white to off-white solid.

Mandatory Visualization

Reaction_Pathway EAA Ethyl Acetoacetate Knoevenagel Knoevenagel Adduct EAA->Knoevenagel EAADimer Ethyl Acetoacetate Dimer (Dehydroacetic acid) EAA->EAADimer Self-condensation CAA Cyanoacetamide CAA->Knoevenagel Malonamide Malonamide CAA->Malonamide Hydrolysis Base Base (e.g., Piperidine or NH₃ from (NH₄)₂CO₃) Base->Knoevenagel Catalyst Base->EAADimer Michael Michael Adduct (Uncyclized Intermediate) Knoevenagel->Michael Intramolecular Michael Addition Product This compound Michael->Product Cyclization & Tautomerization

Caption: Reaction pathway for the synthesis of this compound and formation of common side products.

References

Optimizing reaction conditions for 3-Cyano-6-methyl-2(1H)-pyridinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyano-6-methyl-2(1H)-pyridinone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Presence of moisture in reagents or glassware.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents.[1]
Incomplete formation of the sodium formylacetone intermediate.Allow sufficient reaction time for the formation of the intermediate. Ensure efficient stirring.[1]
Incorrect stoichiometry of reactants.Carefully measure and use the correct molar ratios of acetone, ethyl formate, and cyanoacetamide.[1]
Ineffective catalyst.Use a fresh, high-quality catalyst such as sodium methoxide or piperidine acetate.[1]
Yellow and Voluminous Precipitate Does Not Form Incorrect pH after acidification.Ensure the solution is acidified to the correct pH with acetic acid to precipitate the product.[1]
Product remains dissolved in the solvent.After acidification, cool the mixture in an ice bath for an extended period (e.g., 2 hours) to promote precipitation.[1]
Product is Impure Incomplete reaction or presence of side products.Monitor the reaction progress using techniques like TLC to ensure completion. Recrystallize the crude product from a suitable solvent like 50% ethanol.[1]
Co-precipitation of starting materials or intermediates.Wash the filtered product thoroughly with ice-cold water to remove water-soluble impurities.[1]
Difficulty in Filtering the Product The precipitate is too fine or gelatinous.Allow the precipitate to age in the cooled mother liquor to increase particle size. Use a suction filter for more efficient filtration.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: The reported yield for this synthesis is typically in the range of 55-62%.[1]

Q2: What is the melting point of this compound?

A2: The melting point of the crude product is around 292–294 °C (with decomposition).[1] After recrystallization, the melting point can be improved to 296.5–298.5 °C.[1]

Q3: Can other bases be used for this synthesis?

A3: Yes, while sodium methoxide is commonly used for the initial condensation, other bases like potassium hydroxide have been used in similar pyridone syntheses.[2] Piperidine acetate is used to catalyze the cyclization step.[1]

Q4: What are the key safety precautions to take during this synthesis?

A4: Sodium methoxide is corrosive and reacts violently with water. Ether is highly flammable. Acetone and ethyl formate are also flammable. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure all equipment is properly set up to avoid leaks, especially when working with flammable solvents.

Q5: How can the purity of the final product be assessed?

A5: The purity can be assessed by its melting point and analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on a well-established procedure.[1]

Step 1: Formation of Sodium Formylacetone

  • In a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, suspend 46.5 g (0.86 mole) of sodium methoxide in 1 L of dry ether.

  • Cool the flask in an ice bath.

  • Add a mixture of 46.4 g (0.8 mole) of acetone and 59.2 g (0.8 mole) of ethyl formate dropwise with stirring over approximately 1 hour.

  • Continue stirring in the ice bath for 15 minutes, then remove the ice bath and stir for an additional hour.

  • Distill off the ether, initially at atmospheric pressure and then under reduced pressure, to obtain the solid sodium formylacetone.

Step 2: Cyclization and Precipitation

  • To the solid residue from Step 1, add a solution of 67 g (0.8 mole) of cyanoacetamide in 400 ml of water.

  • Add a solution of piperidine acetate (prepared by neutralizing 8 ml of glacial acetic acid with piperidine in 20 ml of water).

  • Heat the mixture under reflux for 2 hours.

  • Add 200 ml of water and acidify the solution with acetic acid until it is acidic to litmus paper. A voluminous yellow precipitate should form.

  • Cool the mixture in an ice bath for 2 hours.

  • Collect the product by suction filtration, wash with three 100-ml portions of ice water, and dry.

Purification by Recrystallization
  • Dissolve the crude this compound in 50% (by volume) ethanol (approximately 66 ml per gram of product).

  • Heat the solution and treat it with activated carbon (e.g., Darco) to remove colored impurities.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration and dry them.

Data Presentation

Parameter Value Reference
Yield 55-62%[1]
Melting Point (crude) 292–294 °C (dec.)[1]
Melting Point (recrystallized) 296.5–298.5 °C (dec.)[1]
Recrystallization Solvent 50% Ethanol[1]
Recrystallization Recovery ~60%[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Formation of Sodium Formylacetone cluster_step2 Step 2: Cyclization and Purification reactants1 Sodium Methoxide Acetone Ethyl Formate in Ether intermediate Sodium Formylacetone (Solid Residue) reactants1->intermediate Reaction & Distillation reactants2 Cyanoacetamide Piperidine Acetate in Water intermediate->reactants2 Addition reaction Reflux & Acidification reactants2->reaction precipitation Crude Product (Yellow Precipitate) reaction->precipitation purification Recrystallization (50% Ethanol) precipitation->purification final_product Pure 3-Cyano-6-methyl- 2(1H)-pyridinone purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Product Yield q1 Were reagents and glassware anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the reaction time for intermediate formation sufficient? a1_yes->q2 sol1 Thoroughly dry all glassware and use anhydrous reagents. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the stoichiometry of reactants correct? a2_yes->q3 sol2 Increase reaction time and ensure efficient stirring. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Consult further literature. a3_yes->end sol3 Verify molar ratios of all reactants. a3_no->sol3

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: 3-Cyano-6-methyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Cyano-6-methyl-2(1H)-pyridinone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties, handling, and storage of this compound.

Q1: What are the key chemical and physical properties of this compound?

A1: this compound is a slightly yellow granular crystalline powder.[1] Key properties are summarized in the table below:

PropertyValueSource(s)
CAS Number 4241-27-4[2][3]
Molecular Formula C₇H₆N₂O[2][4]
Molecular Weight 134.14 g/mol [2][4]
Appearance Slightly yellow granular crystalline powder[1]
Melting Point 293-295 °C (with decomposition)[1][3]
Solubility Soluble in water at 20°C (2.38 g/L)[5]
Storage Temperature Room Temperature[2]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To maintain the integrity and stability of this compound, it is crucial to store it in a tightly closed container in a dry, cool, and well-ventilated area.[6] It should be stored away from incompatible substances such as strong oxidizing agents.[5]

Q3: What are the primary applications of this compound in research and development?

A3: this compound is a key reactant in the synthesis of various pharmaceutical compounds. Notably, it is a precursor for Milrinone, a selective phosphodiesterase inhibitor with vasodilating and positive inotropic activity.[1][5] It has also been utilized in the preparation of N³ʹ-pyridyl thiamine, which is a potent in vitro thiamine antagonist.[3][5]

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: When handling this compound, it is recommended to use appropriate personal protective equipment, including a dust mask (type N95 or equivalent), eye shields, and gloves.[3] Handling should be performed in a well-ventilated area to avoid inhalation of dust.[6]

II. Troubleshooting Guide for Experimental Workflows

This section provides a structured approach to identifying and resolving common issues encountered during experiments involving this compound.

Issue 1: Inconsistent or Low Reaction Yields

Q5: My reaction yield is unexpectedly low. What are the potential causes and how can I troubleshoot this?

A5: Low yields in reactions involving pyridinone derivatives can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Material: The purity of this compound is critical. Impurities can interfere with the reaction. It is advisable to verify the purity of your batch using analytical techniques like HPLC or NMR spectroscopy. If impurities are suspected, recrystallization from a suitable solvent such as 50% ethanol may be necessary to obtain analytically pure material.[7]

  • Reaction Conditions:

    • Temperature: Ensure the reaction temperature is optimal. Deviations can lead to incomplete reactions or the formation of side products.

    • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

    • Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: Product loss can occur during extraction, washing, and purification steps. Ensure that the pH during aqueous work-up is appropriate for your product's stability and solubility. Inefficient extraction or overly aggressive purification methods can also lead to lower yields.

  • Side Reactions: The pyridinone ring and the cyano group can be susceptible to side reactions. For instance, the cyano group can undergo hydrolysis to a carbamoyl group, especially under basic conditions.[8]

Below is a workflow diagram to guide your troubleshooting process for low reaction yields.

LowYieldTroubleshooting start Low Reaction Yield Observed check_purity Verify Purity of this compound start->check_purity recrystallize Recrystallize if Impure check_purity->recrystallize Impure review_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_purity->review_conditions Pure recrystallize->review_conditions yield_improved Yield Improved recrystallize->yield_improved optimize_conditions Optimize Conditions review_conditions->optimize_conditions Suboptimal evaluate_workup Evaluate Work-up & Purification review_conditions->evaluate_workup Optimal optimize_conditions->evaluate_workup optimize_conditions->yield_improved optimize_workup Optimize Work-up/Purification evaluate_workup->optimize_workup Product Loss Identified investigate_side_reactions Investigate Potential Side Reactions evaluate_workup->investigate_side_reactions Procedure Optimized optimize_workup->investigate_side_reactions optimize_workup->yield_improved modify_protocol Modify Protocol to Minimize Side Reactions investigate_side_reactions->modify_protocol modify_protocol->yield_improved

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Compound Degradation

Q6: I suspect my sample of this compound has degraded. What are the likely degradation pathways and how can I detect them?

A6: this compound can degrade under certain conditions. Understanding these pathways is key to preventing and identifying degradation.

  • Hydrolysis: The cyano (-CN) group is susceptible to hydrolysis, particularly under basic aqueous conditions, which can convert it to a carbamoyl (-CONH₂) group.[8] This would result in the formation of 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. The pyridone ring itself can also be subject to hydrolysis under more forcing conditions.

  • Photodegradation: Pyridone derivatives can be photolabile.[9] Exposure to light, especially UV light, may induce photochemical reactions. To mitigate this, store the compound in a dark or amber vial and protect reaction mixtures from direct light.

  • Thermal Degradation: The compound has a high melting point with decomposition, suggesting it is relatively thermally stable at ambient temperatures.[1] However, prolonged exposure to high temperatures should be avoided. Thermogravimetric analysis (TGA) can be used to study its thermal stability in detail.[10]

  • Oxidation: As recommended for storage, this compound should be kept away from strong oxidizing agents to prevent potential oxidative degradation.[5]

Detection of Degradation:

Proposed HPLC Method Development:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a slightly acidic to neutral pH) and an organic modifier like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance.

  • Forced Degradation Studies: To validate the method as stability-indicating, perform forced degradation studies by subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[11][12] This will help in identifying the retention times of potential degradation products.

Below is a conceptual diagram of a potential degradation pathway.

DegradationPathway parent This compound hydrolysis_product 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide parent->hydrolysis_product Hydrolysis (e.g., OH⁻, H₂O) other_products Other Degradation Products parent->other_products Photolysis (hν) Thermal Stress (Δ) Oxidation ([O])

Caption: Potential degradation pathways of this compound.

III. Quality Control and Analytical Methods

This section provides guidance on assessing the purity and identity of this compound.

Q7: How can I confirm the identity and purity of my this compound sample?

A7: A combination of spectroscopic and chromatographic techniques is recommended for comprehensive quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the methyl group, the aromatic protons on the pyridinone ring, and the N-H proton.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the cyano carbon, the carbonyl carbon, the methyl carbon, and the carbons of the pyridinone ring. While specific spectral data for this exact compound is not widely published, related pyridone structures can provide expected chemical shift ranges.[13]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch, the C≡N (nitrile) stretch, and the C=O (carbonyl) stretch of the pyridinone ring.[10]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound (134.14 g/mol ).[2][4]

  • High-Performance Liquid Chromatography (HPLC): As mentioned in Q6, HPLC is a powerful tool for assessing purity and detecting impurities. A high purity sample should show a single major peak.

  • Melting Point: The melting point should be sharp and within the expected range of 293-295 °C (with decomposition).[1][3] A broad melting range can indicate the presence of impurities.

IV. References

  • Kosower, E. M., & Patton, J. W. (1966). The products and kinetics of hydrolysis of cyanopyridinium ions. Tetrahedron, 22(7), 2081-2093. --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. --INVALID-LINK--

  • Fisher Scientific. (n.d.). 3-Cyano-6-methyl-2-pyridone, 98%. --INVALID-LINK--

  • Görner, H., & Ebbesen, T. W. (2002). Phototoxicity and photogenotoxicity of nine pyridone derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 519(1-2), 115-125. --INVALID-LINK--

  • ChemicalBook. (2025). This compound | 4241-27-4. --INVALID-LINK--

  • Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. --INVALID-LINK--

  • Martinez, R., et al. (2023). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances, 13(1), 1-15. --INVALID-LINK--

  • Splendid Lab. (n.d.). This compound. --INVALID-LINK--

  • Echemi. (2023). This compound. --INVALID-LINK--

  • ChemicalBook. (2025). 4241-27-4(this compound) Product Description. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 97%. --INVALID-LINK--

  • Splendid Lab. (n.d.). This compound. --INVALID-LINK--

  • Zhang, Y., & Pike, V. W. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 813359. --INVALID-LINK--

  • Caravella, J. A., et al. (2020). Pyridinone-based inhibitors of mutant isocitrate dehydrogenase 1. ACS Medicinal Chemistry Letters, 11(5), 846-852.

  • Cao, S., et al. (2015). Design, synthesis, and biological evaluation of novel pyridinone derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2963-2967.

  • Chun, J. H., et al. (2009). A facile one-pot synthesis of 2-pyridinones from nitriles and ethyl bromoacetate. Tetrahedron Letters, 50(26), 3322-3325.

  • Bajaj, S., et al. (2002). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1017-1034. --INVALID-LINK--

  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. --INVALID-LINK--

References

Technical Support Center: Overcoming Solubility Challenges with 3-Cyano-6-methyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low solubility of 3-Cyano-6-methyl-2(1H)-pyridinone in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The aqueous solubility of this compound is reported to be 2.38 g/L at 20°C.[1][2] This low solubility can present challenges in achieving desired concentrations in aqueous assay buffers.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for research and high-throughput screening (HTS).[3] It is a powerful organic solvent that is compatible with most in vitro cell-based assays at low final concentrations (typically <0.5%).[3]

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

A3: This phenomenon, often called "crashing out," is a common issue when the compound's solubility limit in the final assay buffer is exceeded.[3] To address this, you can try several strategies, including reducing the final compound concentration, gently warming the solution, or incorporating solubility enhancers into your assay buffer.[4] A step-by-step troubleshooting guide is provided below.

Q4: Can I use solvents other than DMSO to improve solubility?

A4: Yes, other water-miscible organic solvents, known as co-solvents, can be used to increase the solubility of hydrophobic compounds.[3] Examples include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[3] The choice of co-solvent will depend on the specific requirements and compatibility of your assay.

Q5: Are there other methods to enhance the solubility of this compound in my assay?

A5: Beyond co-solvents, several other techniques can be employed. These include adjusting the pH of the assay buffer, using solubilizing excipients like cyclodextrins or surfactants, and employing formulation strategies such as creating solid dispersions or nanosuspensions.[3][5][6][7]

Troubleshooting Guide: Compound Precipitation in Assays

This guide provides a systematic approach to resolving precipitation issues with this compound during your experiments.

Visualizing the Troubleshooting Workflow

G start Precipitation Observed in Assay check_concentration Is the final concentration essential? start->check_concentration reduce_concentration Reduce final compound concentration check_concentration->reduce_concentration No optimize_dilution Optimize Dilution Protocol check_concentration->optimize_dilution Yes success Precipitation Resolved reduce_concentration->success warm_solution Pre-warm aqueous buffer to 37°C optimize_dilution->warm_solution slow_addition Add stock solution dropwise while vortexing warm_solution->slow_addition modify_buffer Modify Assay Buffer slow_addition->modify_buffer adjust_ph Adjust pH of the buffer modify_buffer->adjust_ph add_cosolvent Increase co-solvent (e.g., DMSO) concentration (if assay tolerates) modify_buffer->add_cosolvent use_excipients Incorporate Solubilizing Excipients modify_buffer->use_excipients adjust_ph->success fail Issue Persists: Consider Compound Analogs or Formulation adjust_ph->fail add_cosolvent->success add_cosolvent->fail cyclodextrin Use Cyclodextrins use_excipients->cyclodextrin surfactant Use Surfactants (e.g., Tween-20) use_excipients->surfactant cyclodextrin->success cyclodextrin->fail surfactant->success surfactant->fail

Caption: Troubleshooting workflow for addressing compound precipitation.

Summary of Troubleshooting Strategies
Observation Potential Cause Recommended Solution
Compound precipitates immediately upon dilution in aqueous buffer.Rapid change in solvent polarity exceeding the compound's solubility limit.[4]- Pre-warm the aqueous solution (e.g., to 37°C) before adding the compound stock.[4]- Add the compound stock to the buffer dropwise while gently vortexing or stirring.[4]- Test a lower final concentration of the compound.
Solution becomes cloudy over time during incubation.Compound has limited stability or solubility at the experimental temperature and pH.- Ensure the incubator temperature is stable.[4]- Verify the pH of your buffer, as pH shifts can affect solubility.[4]- Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer, if compatible with the assay.
Compound will not fully dissolve in 100% DMSO to create a stock solution.The desired concentration is too high for the compound's solubility in DMSO.[3]- Try gentle warming of the solution to 37°C and sonication to aid dissolution.[3][4]- If precipitation persists, prepare a lower concentration stock solution.
Precipitate is observed after freeze-thaw cycles of the DMSO stock.The compound may be unstable to repeated temperature changes, leading to precipitation out of the DMSO solution.[3]- Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in various assays.

Materials:

  • This compound (MW: 134.14 g/mol )[8][9]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Water bath at 37°C (optional)

Procedure:

  • Weigh the desired amount of this compound solid into a sterile container. For a 10 mM solution, this would be 1.34 mg per 1 mL of DMSO.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the sealed vial in an ultrasonic bath for 5-10 minutes.

  • Gentle warming in a 37°C water bath can also be applied if necessary to aid dissolution.[3]

  • Visually inspect the solution to ensure there are no visible particles before use.

  • Store the stock solution in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Protocol 2: Determining the Maximum Soluble Concentration in Assay Buffer

Objective: To empirically determine the highest concentration of this compound that remains soluble in your specific assay buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Your specific assay buffer

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Incubator set to your experimental temperature (e.g., 37°C)

  • Microscope (optional)

Procedure:

  • Pre-warm your assay buffer to the experimental temperature (e.g., 37°C).[4]

  • Prepare a series of dilutions of your compound in the pre-warmed buffer. For example, to test a final concentration of 100 µM from a 10 mM stock, you would perform a 1:100 dilution (e.g., 1 µL of stock in 99 µL of buffer).

  • Vortex gently immediately after adding the stock solution.

  • Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a duration matching your experiment's endpoint.[4]

  • Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at various time points (e.g., immediately, 1 hour, 4 hours, 24 hours). A sample can also be viewed under a microscope to detect fine precipitates.[4]

  • The highest concentration that remains clear without any visible precipitate throughout the incubation period is the maximum soluble concentration under these conditions.

Visualizing the Solubility Determination Workflow

G cluster_prep Preparation cluster_dilution Dilution Series cluster_incubation Incubation & Observation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dilute Prepare Serial Dilutions in Assay Buffer prep_stock->serial_dilute warm_buffer Pre-warm Assay Buffer to 37°C warm_buffer->serial_dilute incubate Incubate at Experimental Conditions serial_dilute->incubate observe Visually Inspect for Precipitation at Time Points incubate->observe determine_max Determine Max Soluble Concentration observe->determine_max

Caption: Workflow for determining maximum soluble concentration.

Data Presentation

Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₆N₂O[8][9]
Molecular Weight 134.14 g/mol [8][9]
Melting Point 293-295 °C[8][10]
Aqueous Solubility 2.38 g/L (at 20°C)[1][2]
Appearance Slightly yellow granular crystalline powder[2]
Common Co-solvents for Solubility Enhancement
Co-solventTypical Starting Concentration in AssayNotes
DMSO < 0.5%Can interfere with some biological assays at higher concentrations.[3]
Ethanol 1-5%Generally well-tolerated by many cell lines, but can have biological effects.
PEG 400 1-10%A less volatile and potentially less toxic alternative to other organic solvents.
Propylene Glycol 1-10%Commonly used in pharmaceutical formulations.

Note: The optimal co-solvent and its concentration must be determined empirically for each specific assay to ensure it does not interfere with the experimental results.

References

Technical Support Center: 3-Cyano-6-methyl-2(1H)-pyridinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyano-6-methyl-2(1H)-pyridinone. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is typically synthesized via a condensation reaction. One common method involves the reaction of the sodium salt of formylacetone with cyanoacetamide.[1] Another approach is the condensation of a β-dicarbonyl compound like acetylacetone or ethyl acetoacetate with cyanoacetamide in the presence of a base.[2][3][4] Variations of this synthesis can be performed using conventional heating, microwave irradiation, mechanochemical milling, or in a continuous flow microreactor system.[2][3][4][5]

Q2: What are the typical reaction conditions for the synthesis?

A2: Reaction conditions can vary depending on the chosen synthetic route. For the condensation of ethyl acetoacetate and cyanoacetamide, a base such as potassium hydroxide or sodium hydroxide is used as a catalyst.[2][4] The reaction can be carried out in a solvent like ethanol or water.[3][6] Reaction times and temperatures are also variable, with some methods achieving good yields at room temperature over several hours, while others utilize reflux temperatures.[2][3]

Q3: How should this compound be stored?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[7]

Troubleshooting Guide

Low Reaction Yield

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incorrect Reactant Ratios: The molar ratio of reactants is crucial. For instance, in the mechanochemical synthesis using cyanoacetamide and potassium hydroxide, a ratio higher than 1.25:1 (cyanoacetamide:potassium hydroxide) can lead to a decrease in yield.[2] It is recommended to carefully optimize the stoichiometry of your reactants.

  • Inefficient Mixing or Viscosity Issues: In some preparations, particularly solvent-free or high-concentration reactions, poor mixing due to high viscosity can hinder the reaction. The addition of a small amount of a viscous controlling agent like ethanol has been shown to improve yields in mechanochemical synthesis.[2]

  • Suboptimal Reaction Time: The reaction may not have proceeded to completion. It is advisable to monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] Increasing the reaction time can often lead to higher yields. For example, in one mechanochemical synthesis, the yield increased from 2.5% at 15 minutes to 56% after 4 hours.[2][5]

  • Inappropriate Catalyst or Base: The choice and amount of catalyst are critical. Weaker bases like potassium carbonate have been shown to be more effective than strong bases like KOH or NaOH in certain instances, leading to higher yields and purer products.[6]

  • Precipitation Issues: The product may be partially soluble in the reaction mixture. Ensure the pH is adjusted correctly during workup to facilitate complete precipitation. For this compound, acidification with acetic acid to a pH of around 5 is often used to induce precipitation.[9] Cooling the mixture in an ice bath can further enhance precipitation.[1][9]

Table 1: Effect of Reaction Parameters on Yield

ParameterCondition AYield ACondition BYield BReference
Reactant Ratio (Cyanoacetamide:KOH) 1:1-1.25:1Increased[2]
Reaction Time (Mechanochemical) 15 min2.5%4 hours56%[2][5]
Solvent (Mechanochemical) NoneLow YieldWith EthanolImproved Yield[2]
Base (in Water) KOH78.5%K₂CO₃78.5%[6]
Base (in Hexane) NaOH81.1%K₂CO₃61.6%[6]
Product Purification Issues

Q5: The crude product is highly colored. How can I decolorize it?

A5: Colored impurities can often be removed by treating a solution of the crude product with activated carbon. This is typically done during the recrystallization process. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, heat the mixture for a short period, and then perform a hot filtration to remove the carbon and other insoluble impurities before allowing the solution to cool and crystallize.[8]

Q6: I am having trouble with the crystallization of the product. It is oiling out or not precipitating at all. What should I do?

A6: "Oiling out" or failure to crystallize can be due to several reasons:

  • High Impurity Level: A high concentration of impurities can inhibit crystallization. Consider an initial purification step like an aqueous wash or a quick column chromatography before attempting recrystallization.

  • Inappropriate Solvent: The chosen recrystallization solvent may not be suitable. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to experiment with different solvents or solvent mixtures. For this compound, 50% aqueous ethanol has been successfully used for recrystallization.[1]

  • Supersaturation: The solution might be too concentrated. Try diluting the solution slightly with more hot solvent.

  • Cooling Rate: Rapid cooling can sometimes lead to oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]

  • Seeding: If you have a pure crystal of the product, adding a small "seed" crystal to the supersaturated solution can induce crystallization.

Q7: What are the common impurities found in the synthesis of this compound?

A7: Common impurities include unreacted starting materials such as cyanoacetamide and the dicarbonyl compound.[10] Incomplete cyclization can also result in intermediate byproducts. The specific impurities will depend on the synthetic route and reaction conditions used.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure.[1]

  • Preparation of Sodium Formylacetone: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place sodium methoxide (0.86 mol) and dry ether (1 L).

  • Cool the flask in an ice bath and add a mixture of acetone (0.8 mol) and ethyl formate (0.8 mol) dropwise over 1 hour with stirring.

  • Continue stirring for 15 minutes in the ice bath, and then for 1 hour at room temperature.

  • Remove the ether by distillation.

  • Condensation: To the solid residue of sodium formylacetone, add a solution of cyanoacetamide (0.8 mol) in 400 mL of water and piperidine acetate (prepared by neutralizing 8 mL of glacial acetic acid with piperidine in 20 mL of water).

  • Heat the mixture under reflux for 2 hours.

  • Precipitation and Isolation: Add 200 mL of water and acidify the solution with acetic acid to precipitate the product.

  • Cool the mixture in an ice bath for 2 hours.

  • Collect the precipitate by suction filtration, wash with three portions of ice water, and dry.

Protocol 2: Purification by Recrystallization

This protocol is a general procedure for recrystallization.[1][8]

  • Dissolve the crude this compound in a minimum amount of hot 50% (by volume) ethanol.

  • If the solution is colored, add a small amount of activated carbon and heat the solution at reflux for 10-15 minutes.

  • Perform a hot filtration to remove the activated carbon and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the mixture in an ice bath to maximize crystallization.

  • Collect the crystals by suction filtration, wash with a small amount of cold 50% ethanol, and dry under vacuum.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reactants Reactants (e.g., Sodium Formylacetone, Cyanoacetamide) reaction Condensation Reaction (Reflux, 2h) reactants->reaction acidification Acidification (Acetic Acid) reaction->acidification precipitation Precipitation & Cooling acidification->precipitation filtration Filtration & Washing precipitation->filtration crude_product Crude Product filtration->crude_product dissolution Dissolution in Hot Solvent (e.g., 50% Ethanol) crude_product->dissolution decolorization Decolorization (Activated Carbon, Optional) dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration crystallization Crystallization (Slow Cooling) hot_filtration->crystallization final_filtration Filtration & Drying crystallization->final_filtration pure_product Pure Product final_filtration->pure_product

Caption: A general experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product check_reaction Monitor Reaction Progress (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time end Improved Yield and Purity extend_time->end check_workup Review Work-up Procedure complete->check_workup ph_issue Incorrect pH for Precipitation check_workup->ph_issue purification_issue Purification Problem check_workup->purification_issue adjust_ph Adjust pH (e.g., to ~5 with Acetic Acid) ph_issue->adjust_ph adjust_ph->end recrystallize Optimize Recrystallization (Solvent, Cooling Rate) purification_issue->recrystallize chromatography Consider Column Chromatography purification_issue->chromatography recrystallize->end chromatography->end

Caption: A decision-making diagram for troubleshooting low yield and impurity issues in this compound reactions.

References

Technical Support Center: Scalable Synthesis of 3-Cyano-6-methyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the industrial-scale synthesis of 3-Cyano-6-methyl-2(1H)-pyridinone, a key intermediate in the pharmaceutical and dye industries.[1][2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem IDIssuePotential CausesSuggested Solutions
CMPD-01 Low Product Yield - Incomplete reaction. - Suboptimal catalyst concentration. - Incorrect reaction temperature or time. - Viscosity issues in the reaction mixture.[4] - Loss of product during workup and isolation.- Reaction Monitoring: Monitor reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Catalyst Optimization: Ensure the correct molar ratio of the base catalyst is used. For instance, a 1:1 molar ratio of KOH to cyanoacetamide has been shown to be effective.[4] - Parameter Adjustment: Optimize reaction time and temperature. For reflux reactions, ensure a consistent temperature is maintained.[5][6] For mechanochemical synthesis, increasing milling time can improve yields.[4][7] - Viscosity Control: In solvent-free or high-concentration reactions, the addition of a viscous control agent like ethanol may be necessary to ensure proper mixing.[4] - Workup Optimization: Minimize product loss by carefully controlling precipitation pH and using ice-cold water for washing the precipitate.[5]
CMPD-02 Product Purity Issues (e.g., discoloration, presence of starting materials) - Incomplete reaction. - Side reactions due to incorrect stoichiometry or temperature. - Ineffective purification.- Reaction Completion: As with low yield, ensure the reaction has gone to completion via TLC. - Stoichiometry Control: Use an equimolar amount of reactants for optimal results.[4] - Purification: Recrystallization from a suitable solvent, such as 50% ethanol, can be effective for removing impurities. The use of activated carbon (e.g., Darco) during recrystallization can help decolorize the product.[5] For industrial scale, consider solvent washes and reslurrying.
CMPD-03 Poor Solubility of Reactants - Inappropriate solvent choice.- Solvent System: While some syntheses are performed in water or ethanol, a mixture of solvents like methanol/water can improve the solubility of reactants.[1]
CMPD-04 Difficulty in Product Isolation - Product remaining dissolved in the mother liquor. - Formation of a very fine precipitate that is difficult to filter.- Precipitation: Ensure complete precipitation by adjusting the pH to the isoelectric point of the product. Acidification with acetic acid is a common method.[5] Cooling the mixture in an ice bath for an extended period (e.g., 2 hours) can maximize crystal formation.[5] - Filtration: Use an appropriate filter medium and consider techniques like vacuum filtration to handle fine precipitates.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthesis method for this compound?

A1: The most prevalent method is the condensation of a β-ketoester, such as ethyl acetoacetate, or a 1,3-diketone, like acetylacetone, with cyanoacetamide.[1][4][6] This reaction is typically base-catalyzed.

Q2: Which catalysts are suitable for industrial production?

A2: A variety of catalysts can be used, including inorganic bases like potassium hydroxide (KOH) and sodium hydroxide (NaOH), as well as organic bases like piperidine acetate.[1][4][5] The choice of catalyst can depend on the specific process (e.g., batch, continuous flow) and desired reaction conditions.

Q3: Can this synthesis be performed using continuous flow chemistry?

A3: Yes, the synthesis of this compound and its derivatives has been successfully demonstrated in a continuous flow microreactor system. This method can offer advantages in terms of process intensification, automated control, and easier scale-up, with reported yields of around 60% in under 10 minutes at room temperature.[1][8]

Q4: What are the expected yields for this synthesis?

A4: Yields can vary depending on the chosen method. For traditional batch synthesis, yields in the range of 55-62% have been reported.[5] Mechanochemical synthesis has shown yields up to 56%, which can be increased to over 60% with subsequent aging.[4][7] Continuous flow processes have also achieved yields of approximately 60%.[1][8]

Q5: What are the key safety precautions to consider?

A5: Standard laboratory and chemical handling safety protocols should be followed. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and lab coats. The reaction should be carried out in a well-ventilated area.[9] Care should be taken when handling corrosive bases like KOH and NaOH.

Experimental Protocols

Protocol 1: Batch Synthesis via Condensation of Sodium Salt of Formylacetone and Cyanoacetamide

This protocol is adapted from a well-established procedure.[5]

Step 1: Preparation of Sodium Formylacetone

  • In a 2-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 46.5 g (0.86 mole) of sodium methoxide and 1 liter of dry ether.

  • Cool the flask in an ice bath.

  • Add a mixture of 46.4 g (0.8 mole) of acetone and 59.2 g (0.8 mole) of ethyl formate dropwise over approximately 1 hour with stirring.

  • Continue stirring for 15 minutes with the ice bath, then for 1 hour after removing the ice bath.

  • Distill off the ether, initially at atmospheric pressure and then under reduced pressure, to obtain the solid sodium formylacetone.

Step 2: Synthesis of this compound

  • To the flask containing the sodium formylacetone residue, add a solution of 67 g (0.8 mole) of cyanoacetamide in 400 ml of water.

  • Add a piperidine acetate catalyst solution (prepared by adding piperidine to 8 ml of glacial acetic acid in 20 ml of water until just basic to litmus).

  • Heat the mixture under reflux for 2 hours.

  • Add 200 ml of water and acidify the solution with acetic acid to precipitate the product.

  • Cool the mixture in an ice bath for 2 hours.

  • Collect the yellow precipitate by suction filtration, wash with three 100-ml portions of ice water, and dry.

Expected Yield: 59–67 g (55–62%).[5] Melting Point: 292–294 °C (decomposes).[5]

Protocol 2: Continuous Flow Synthesis

This protocol is based on a continuous flow microreactor system.[1]

Reactant Solutions:

  • Solution A (Dicarbonyl): Dissolve ethyl acetoacetate (0.10 mol, 13.014 g) in methanol to a final volume of 100 mL (Concentration = 1.0 mol/L).

  • Solution B (Cyanoacetamide): Dissolve cyanoacetamide (0.15 mol, 12.612 g) in deionized water to a final volume of 100 mL (Concentration = 1.5 mol/L).

  • Solution C (Catalyst): Dissolve NaOH pellets (0.2 mol, 8 g) in deionized water to a final volume of 100 mL (Concentration = 2.0 mol/L).

Procedure:

  • Set up a continuous flow microreactor system.

  • Pump the reactant solutions (A, B, and C) into the microreactor at optimized flow rates.

  • The reaction occurs at room temperature within the microreactor.

  • Collect the reaction mixture in a vessel containing concentrated HCl to precipitate the product.

  • Filter the resulting crystals, wash with deionized water, and air dry.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1 Ethyl Acetoacetate P1 This compound R1->P1 + R2 Cyanoacetamide R2->P1 + C1 Base (e.g., KOH, NaOH) C1->P1 Catalyzes

Caption: General synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Flowchart cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Purity Issue Solutions Start Start Synthesis CheckYield Check Yield and Purity Start->CheckYield LowYield Low Yield? CheckYield->LowYield Evaluate PurityIssue Purity Issue? LowYield->PurityIssue No Sol_Yield1 Verify Reaction Completion (TLC) LowYield->Sol_Yield1 Yes End Process Complete PurityIssue->End No Sol_Purity1 Recrystallize Product PurityIssue->Sol_Purity1 Yes Sol_Yield2 Optimize Catalyst Ratio Sol_Yield1->Sol_Yield2 Re-evaluate Sol_Yield3 Adjust Time/Temperature Sol_Yield2->Sol_Yield3 Re-evaluate Sol_Yield3->CheckYield Re-evaluate Sol_Purity2 Check Reactant Stoichiometry Sol_Purity1->Sol_Purity2 Re-evaluate Sol_Purity2->CheckYield Re-evaluate

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Efficient Synthesis of 3-Cyano-6-methyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Cyano-6-methyl-2(1H)-pyridinone, focusing on catalyst selection and troubleshooting common experimental issues.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: Reaction time may be too short or the temperature too low.- Increase the reflux time in increments of 1-2 hours and monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction temperature is maintained at the recommended level for the chosen protocol. For the piperidine acetate catalyzed reaction, a gentle reflux is required.[1]
Inefficient mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction.- Use a suitable stir bar and a stir plate that can provide vigorous and consistent stirring throughout the reaction.
Impure reactants: The purity of starting materials like cyanoacetamide and the keto-ester precursor is crucial.- Use reagents from a reputable supplier and consider purifying them if necessary. For example, acetone can be dried over potassium carbonate and distilled.
Catalyst issue: The catalyst may be old, inactive, or used in an incorrect amount.- Use a fresh batch of catalyst. - For the piperidine acetate catalyst, ensure it is freshly prepared by neutralizing piperidine with glacial acetic acid.[1] - Optimize the catalyst loading. For some pyridone syntheses, screening different catalysts like potassium hydroxide (KOH) may be beneficial.
Incorrect stoichiometry: The molar ratios of the reactants are critical for driving the reaction to completion.- Carefully measure and ensure the correct molar equivalents of all reactants as specified in the protocol.
Formation of Side Products/Impurities Unidentified side reactions: High temperatures or prolonged reaction times can sometimes lead to the formation of byproducts.- Optimize the reaction temperature and time. Shorter reaction times at the optimal temperature can minimize side product formation. - The crude product can be purified by recrystallization from 50% (by volume) ethanol to remove impurities.[1]
Yellow coloration of the product: The product is often isolated as a yellow precipitate.- This is the expected color of the crude product.[1] Further purification by recrystallization can yield a purer, potentially less colored, product.
Difficulty in Product Isolation Product remains dissolved: The product may not precipitate completely if the solution is not sufficiently cooled or if the pH is not optimal.- After acidification with acetic acid, ensure the mixture is thoroughly cooled in an ice bath for at least 2 hours to maximize precipitation.[1] - Check the pH of the solution after adding acetic acid to ensure it is acidic enough to cause precipitation.
Product is difficult to filter: The precipitate can be very fine and may clog the filter paper.- Use a Büchner funnel with a suitable filter paper. Applying a gentle vacuum can aid in filtration. Washing with ice-cold water helps in removing soluble impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used and well-documented method involves the condensation of the sodium salt of formylacetone with cyanoacetamide, catalyzed by piperidine acetate.[1] This method is known for its reliability and decent yields.

Q2: Are there alternative catalysts to piperidine acetate?

A2: Yes, other catalysts can be used for the synthesis of pyridinones. For instance, potassium hydroxide (KOH) has been employed in the mechanochemical synthesis of related pyridones.[2] L-proline has also been reported as an efficient and environmentally friendly catalyst for the one-pot synthesis of 2(1H)-pyridinones. The choice of catalyst can influence reaction conditions and yields.

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: The critical parameters include:

  • Temperature: Maintaining the correct reflux temperature is crucial for the reaction to proceed efficiently.[1]

  • Reaction Time: Sufficient reaction time is needed for the condensation and cyclization to complete.

  • Purity of Reagents: Using pure starting materials is essential to avoid side reactions and ensure a good yield.

  • Catalyst Activity: The freshness and correct preparation of the catalyst are key.

Q4: My yield is consistently low. What is the first thing I should check?

A4: The first step in troubleshooting a low yield is to review your experimental setup and parameters against the established protocol. Pay close attention to the purity of your reactants, the preparation and amount of your catalyst, and the reaction temperature and time. In many cases, ensuring all residual solvent from the previous step (e.g., ether) is removed is critical to achieving the necessary reflux temperature for the cyclization step.[1]

Q5: How can I purify the final product?

A5: The crude this compound can be purified by recrystallization. A common method is to recrystallize the product from 50% (by volume) ethanol. Treating the hot solution with activated carbon (Darco) can also help to remove colored impurities.[1]

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Pyridinone Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Piperidine AcetateSodium formylacetone, CyanoacetamideWaterReflux2 h55-62[1]
Potassium Hydroxide (KOH)Cyanoacetamide, Acetoacetic esterEthanol (viscous control agent)Room Temperature (mechanochemical)4 hup to 56[2]

Experimental Protocols

Protocol 1: Synthesis of this compound using Piperidine Acetate Catalyst [1]

This protocol is adapted from Organic Syntheses.

Materials:

  • Sodium methoxide (46.5 g, 0.86 mole)

  • Dry ether (1 L)

  • Acetone (46.4 g, 0.8 mole)

  • Ethyl formate (59.2 g, 0.8 mole)

  • Cyanoacetamide (67 g, 0.8 mole)

  • Piperidine

  • Glacial acetic acid

  • Water

Procedure:

  • Preparation of Sodium Formylacetone:

    • In a 2-L three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place sodium methoxide and dry ether.

    • Cool the flask in an ice bath.

    • A mixture of acetone and ethyl formate is added dropwise over 1 hour with stirring.

    • Continue stirring for 15 minutes in the ice bath, and then for 1 hour at room temperature.

    • Remove the ether by distillation, finishing under reduced pressure.

  • Condensation and Cyclization:

    • To the solid residue of sodium formylacetone, add a solution of cyanoacetamide in 400 ml of water.

    • Add freshly prepared piperidine acetate catalyst (prepared by adding piperidine to 8 ml of glacial acetic acid in 20 ml of water until the solution is just basic to litmus).

    • Heat the mixture under reflux for 2 hours.

  • Product Isolation and Purification:

    • Add 200 ml of water and acidify the solution with acetic acid.

    • Cool the mixture in an ice bath for 2 hours to precipitate the product.

    • Collect the yellow precipitate by suction filtration.

    • Wash the product with three 100-ml portions of ice water.

    • Dry the product to obtain this compound.

    • For further purification, recrystallize from 50% ethanol.

Visualizations

experimental_workflow cluster_prep Step 1: Preparation of Sodium Formylacetone cluster_reaction Step 2: Condensation and Cyclization cluster_isolation Step 3: Product Isolation start Combine Sodium Methoxide and Ether add_reagents Add Acetone and Ethyl Formate start->add_reagents stir Stir at 0°C then at RT add_reagents->stir remove_ether Remove Ether by Distillation stir->remove_ether add_cyano Add Cyanoacetamide Solution remove_ether->add_cyano add_catalyst Add Piperidine Acetate Catalyst add_cyano->add_catalyst reflux Reflux for 2 hours add_catalyst->reflux acidify Acidify with Acetic Acid reflux->acidify cool Cool in Ice Bath acidify->cool filter Filter the Precipitate cool->filter wash Wash with Ice Water filter->wash dry Dry the Product wash->dry

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Product Yield check_purity Check Reactant Purity start->check_purity purity_ok Purity OK? check_purity->purity_ok check_catalyst Verify Catalyst Activity catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_conditions Review Reaction Conditions (Temp, Time, Stirring) conditions_ok Conditions Optimal? check_conditions->conditions_ok purity_ok->check_catalyst Yes purify_reagents Purify/Replace Reactants purity_ok->purify_reagents No catalyst_ok->check_conditions Yes prepare_catalyst Prepare Fresh Catalyst catalyst_ok->prepare_catalyst No optimize_conditions Optimize Temp/Time/ Stirring Rate conditions_ok->optimize_conditions No end Improved Yield conditions_ok->end Yes purify_reagents->check_purity prepare_catalyst->check_catalyst optimize_conditions->check_conditions

Caption: Troubleshooting workflow for addressing low product yield.

reaction_mechanism cluster_reactants Reactants formylacetone Sodium Formylacetone intermediate Acyclic Intermediate formylacetone->intermediate cyanoacetamide Cyanoacetamide cyanoacetamide->intermediate product 3-Cyano-6-methyl- 2(1H)-pyridinone intermediate->product Cyclization (-H2O) catalyst Piperidine Acetate catalyst->intermediate catalyst->product

Caption: Simplified reaction mechanism for this compound synthesis.

References

Minimizing impurities in the synthesis of 3-Cyano-6-methyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3-Cyano-6-methyl-2(1H)-pyridinone.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common methods involve the condensation of a β-dicarbonyl compound or its equivalent with an active methylene compound, typically cyanoacetamide. A widely used method involves the in situ formation of sodium formylacetone from acetone and ethyl formate, which then reacts with cyanoacetamide.[1] Alternative starting materials include ethyl acetoacetate and cyanoacetamide.[2]

Q2: What are the likely impurities in the synthesis of this compound?

A2: Impurities can arise from several sources:

  • Unreacted Starting Materials: Residual acetone, ethyl formate, and cyanoacetamide.

  • Side Reaction Products:

    • Hydrolysis of the Cyano Group: The nitrile group can be hydrolyzed to the corresponding amide (3-Carbamoyl-6-methyl-2(1H)-pyridinone) or carboxylic acid (6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) under the acidic or basic conditions of the reaction and workup.

    • Michael Adducts: Intermediates in the reaction can potentially undergo Michael addition, leading to higher molecular weight byproducts.

    • Self-Condensation Products: Aldol-type self-condensation of acetone can occur in the presence of a base.

  • Impurities from Starting Materials: Commercial cyanoacetamide may contain impurities such as malonamide.

Q3: Why is the crude product often a voluminous yellow precipitate?

A3: The product, this compound, precipitates upon acidification of the reaction mixture.[1][3] Its limited solubility in the aqueous acidic medium, combined with the potential co-precipitation of impurities, can result in a voluminous solid.

Q4: What is a typical yield for this synthesis?

A4: The reported yields for the crude product are in the range of 55-62%.[1] However, after purification by recrystallization, the recovery can be as low as 60%, indicating a significant presence of impurities in the initial crude product.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Crude Product Incomplete reaction of starting materials.Ensure the use of dry reagents and solvents, as moisture can interfere with the base-catalyzed reactions. Verify the quality and reactivity of the sodium methoxide. Extend the reflux time to ensure the reaction goes to completion.
Suboptimal reaction temperature.Maintain the recommended reaction temperatures during all steps. For the ether distillation, do not exceed 70°C to avoid side reactions.[1]
Product Fails to Precipitate Upon Acidification Insufficient acidification.Add acetic acid until the solution is acidic to litmus paper. Ensure thorough mixing to promote precipitation.
Product is too soluble in the final solvent mixture.If excess water was added, it might increase the solubility. Adhere to the recommended volumes of water. Cooling the mixture in an ice bath for an extended period (e.g., 2 hours) is crucial for maximizing precipitation.[1]
Crude Product is Difficult to Filter Very fine, voluminous precipitate.Use a wide suction filter (e.g., a Büchner funnel) with an appropriate filter paper grade. Ensure a good vacuum is applied. Washing with ice-cold water helps in removing soluble impurities without dissolving the product.[1]
Final Product Purity is Low (Post-Recrystallization) Inefficient removal of impurities during recrystallization.Use the recommended solvent system (50% ethanol by volume) and ratio of solvent to product (66 mL per gram).[1] For colored impurities, treatment with activated carbon (e.g., Darco) in the hot solution can be effective.[1]
Presence of hydrolysis byproducts (amide or carboxylic acid).Minimize the time the reaction mixture is exposed to strong acidic or basic conditions, especially at elevated temperatures. During workup, perform the acidification and filtration promptly once the reaction is complete.
Contamination with unreacted starting materials.Ensure complete reaction by monitoring with techniques like TLC. Proper washing of the crude product with ice water will help remove water-soluble starting materials.[1]

Quantitative Data Summary

Parameter Value Reference
Reactants
Sodium Methoxide0.86 mole[1]
Acetone0.8 mole[1]
Ethyl Formate0.8 mole[1]
Cyanoacetamide0.8 mole[1]
Reaction Conditions
Initial Reaction TemperatureIce bath[1]
Ether Distillation TemperatureNot exceeding 70°C[1]
Reflux Time with Cyanoacetamide2 hours[1]
Yield and Purification
Crude Product Yield55-62%[1]
Recrystallization Solvent50% (by volume) ethanol[1]
Recrystallization Solvent Volume66 mL per gram of product[1]
Recovery after Recrystallization60%[1]
Melting Point (pure)296.5–298.5°C (dec.)[1]

Experimental Protocols

Synthesis of this compound (Based on Organic Syntheses Procedure)[1]
  • Preparation of Sodium Formylacetone:

    • In a 2-L three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser with a drying tube, add 46.5 g (0.86 mole) of sodium methoxide and 1 L of dry ether.

    • Cool the flask in an ice bath.

    • A mixture of 46.4 g (0.8 mole) of acetone and 59.2 g (0.8 mole) of ethyl formate is added dropwise over approximately 1 hour with stirring.

    • Continue stirring for 15 minutes in the ice bath, then for 1 hour at room temperature.

    • Replace the reflux condenser with a distillation setup and distill off the ether, not exceeding a water bath temperature of 70°C.

    • Remove the final traces of ether under reduced pressure.

  • Condensation and Cyclization:

    • To the solid residue of sodium formylacetone, add a solution of 67 g (0.8 mole) of cyanoacetamide in 400 mL of water.

    • Add piperidine acetate catalyst (prepared by neutralizing 8 mL of glacial acetic acid in 20 mL of water with piperidine).

    • Fit the flask with a reflux condenser and heat the mixture under reflux for 2 hours.

  • Workup and Isolation:

    • Add 200 mL of water to the reaction mixture.

    • Acidify the solution with acetic acid until it is acidic to litmus paper. A voluminous yellow precipitate should form.

    • Cool the mixture in an ice bath for 2 hours.

    • Collect the product by suction filtration, wash with three 100-mL portions of ice water, and air-dry.

  • Purification:

    • Recrystallize the crude product from 50% (by volume) ethanol, using 66 mL of solvent per gram of product.

    • For colored solutions, treat the hot solution with activated carbon.

    • Cool the solution to induce crystallization, collect the pure product by filtration, and dry.

Visualizations

experimental_workflow cluster_prep Step 1: Preparation of Sodium Formylacetone cluster_reaction Step 2: Condensation and Cyclization cluster_workup Step 3: Workup and Isolation cluster_purification Step 4: Purification start Mix Sodium Methoxide and Dry Ether add_reagents Add Acetone and Ethyl Formate (ice bath) start->add_reagents stir Stir at Room Temperature add_reagents->stir distill Distill Ether (<70°C) stir->distill remove_ether Remove Residual Ether (vacuum) distill->remove_ether add_cyano Add Aqueous Cyanoacetamide and Catalyst remove_ether->add_cyano reflux Reflux for 2 hours add_cyano->reflux add_water Add Water reflux->add_water acidify Acidify with Acetic Acid add_water->acidify cool Cool in Ice Bath (2 hours) acidify->cool filter_wash Filter and Wash with Ice Water cool->filter_wash dry Dry Crude Product filter_wash->dry recrystallize Recrystallize from 50% Ethanol dry->recrystallize charcoal Treat with Activated Carbon (optional) recrystallize->charcoal filter_pure Filter and Dry Pure Product charcoal->filter_pure

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Purity of Final Product check_hydrolysis Check for Hydrolysis Byproducts (Amide/Carboxylic Acid) start->check_hydrolysis check_sm Check for Unreacted Starting Materials start->check_sm check_recrystallization Review Recrystallization Protocol start->check_recrystallization hydrolysis_yes Minimize exposure to strong acid/base and heat during workup. check_hydrolysis->hydrolysis_yes Yes sm_yes Ensure complete reaction (TLC monitoring). Improve washing of crude product. check_sm->sm_yes Yes recrystallization_yes Use correct solvent ratio (50% EtOH, 66 mL/g). Use activated carbon for colored impurities. check_recrystallization->recrystallization_yes Yes

Caption: Troubleshooting guide for low purity of this compound.

References

Analytical methods for detecting impurities in 3-Cyano-6-methyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 3-Cyano-6-methyl-2(1H)-pyridinone. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in synthesized this compound?

A1: Impurities can originate from starting materials, intermediates, by-products, and degradation products. Based on common synthesis routes, potential impurities include unreacted starting materials like cyanoacetamide, acetone, and ethyl formate. Intermediates such as sodium formylacetone may also be present in trace amounts.

Q2: Which analytical technique is most suitable for impurity profiling of this compound?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique for separating and quantifying impurities in this compound. This method is adept at separating polar and non-polar compounds, making it well-suited for this analysis.

Q3: My HPLC chromatogram shows significant peak tailing for the main peak. What could be the cause?

A3: Peak tailing for polar compounds like this compound is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on the silica support of the column. To mitigate this, ensure your mobile phase pH is appropriately controlled (e.g., using a phosphate buffer) to suppress silanol activity. Using a high-purity, end-capped HPLC column is also recommended.

Q4: I am observing inconsistent retention times for my analyte peak. What should I check?

A4: Fluctuating retention times can be due to several factors.[1] First, verify the stability of your mobile phase preparation; even small variations in solvent composition can cause shifts.[1] Ensure the HPLC column is properly equilibrated before each run. Also, check for any leaks in the system and ensure the pump is delivering a consistent flow rate. Temperature fluctuations can also affect retention, so using a column oven is advisable.

Q5: What are "ghost peaks" and why am I seeing them in my gradient HPLC run?

A5: Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run. They can be caused by contaminants in the mobile phase, the sample diluent, or from the injector. Using high-purity solvents and freshly prepared mobile phases can help eliminate these peaks. A blank run (injecting only the sample diluent) can help identify the source of the contamination.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Problem Potential Cause Troubleshooting Steps
High Backpressure 1. Blockage in the HPLC system (e.g., guard column, column frit).2. Particulate matter from the sample.3. Precipitated buffer in the mobile phase.1. Systematically disconnect components (start with the column) to identify the source of the blockage.2. Filter all samples through a 0.45 µm syringe filter before injection.3. Ensure the buffer is fully dissolved in the mobile phase. Flush the system with a high percentage of the aqueous phase (without buffer) to dissolve any precipitate.
No Peaks or Very Small Peaks 1. Injector malfunction.2. Detector issue (e.g., lamp off).3. Incorrect sample concentration.1. Ensure the injection syringe is drawing and dispensing the correct volume.2. Check that the detector lamp is on and at the correct wavelength.3. Prepare a fresh, known concentration standard to verify system performance.
Split Peaks 1. Column void or channeling.2. Sample solvent incompatible with the mobile phase.1. A column void may require column replacement. Avoid sudden pressure changes.2. Dissolve the sample in the initial mobile phase composition whenever possible.
Baseline Noise or Drift 1. Air bubbles in the system.2. Contaminated mobile phase.3. Detector lamp aging.1. Degas the mobile phase thoroughly. Purge the pump to remove any trapped air.2. Use high-purity solvents and prepare fresh mobile phases daily.3. If the noise is excessive and periodic, the detector lamp may need replacement.

Experimental Protocols

Proposed Stability-Indicating RP-HPLC Method

This method is a starting point for the analysis of impurities in this compound and should be validated for your specific application.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
25
30
32
40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 230 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (90:10)
Sample Preparation
  • Accurately weigh and dissolve an appropriate amount of the this compound sample in the sample diluent to achieve a final concentration of approximately 1 mg/mL.

  • For impurity analysis, a more concentrated solution (e.g., 5-10 mg/mL) may be necessary to detect low-level impurities.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Potential Impurities

Table 2: Potential Impurities in this compound

Impurity NameChemical StructureOrigin
CyanoacetamideStarting Material
AcetoneStarting Material
Ethyl FormateStarting Material
Sodium formylacetoneIntermediate

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Prepare Sample Solution (1 mg/mL) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample prep_mobile Prepare Mobile Phases A & B equilibrate Equilibrate HPLC System prep_mobile->equilibrate inject Inject Sample (10 µL) filter_sample->inject equilibrate->inject run_gradient Run Gradient Program inject->run_gradient acquire Acquire Chromatogram (230 nm) run_gradient->acquire integrate Integrate Peaks acquire->integrate identify Identify & Quantify Impurities integrate->identify

Caption: Experimental workflow for impurity analysis.

troubleshooting_flow start Problem: Inconsistent Retention Times check_mp Check Mobile Phase (Composition, Age, Degassing) start->check_mp check_equilibration Ensure Proper Column Equilibration Time start->check_equilibration check_leaks Inspect for System Leaks (Fittings, Pump Seals) start->check_leaks check_flow Verify Pump Flow Rate Accuracy start->check_flow check_temp Confirm Stable Column Temperature start->check_temp resolve Problem Resolved check_mp->resolve If corrected check_equilibration->resolve If corrected check_leaks->resolve If corrected check_flow->resolve If corrected check_temp->resolve If corrected

Caption: Troubleshooting logic for retention time variability.

References

Technical Support Center: Enhancing the Reaction Rate of 3-Cyano-6-methyl-2(1H)-pyridinone Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Cyano-6-methyl-2(1H)-pyridinone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low yields in the synthesis of this compound can arise from several factors, ranging from the quality of starting materials to the reaction conditions. A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some protocols specify refluxing for at least 2 hours.[1]

    • Temperature: Ensure the reaction is maintained at the appropriate temperature. For the classical synthesis, heating under reflux is crucial.[1] In some cases, increasing the temperature might improve the yield, but it could also lead to increased impurity formation.[2]

  • Suboptimal Reagents and Solvents:

    • Reagent Quality: Use pure starting materials. For instance, commercial sodium methoxide and purified ethyl formate are recommended.[1] Ensure cyanoacetamide is of good quality.[1]

    • Solvent Purity: The use of dry, high-purity solvents is critical, especially for moisture-sensitive steps.[3] For example, ether should be dried over sodium wire.[1]

  • Inefficient Base/Catalyst:

    • Choice of Base: The selection of the base can significantly impact the yield. While sodium methoxide is commonly used in the initial condensation to form sodium formylacetone[1], other bases like potassium hydroxide (KOH) and potassium carbonate (K2CO3) have been used in related pyridone syntheses, with K2CO3 sometimes giving better yields and purer products.[4]

    • Catalyst Concentration: In catalyzed versions of the reaction, the catalyst concentration should be optimized.

  • Issues with Intermediate Formation:

    • Incomplete Formation of Sodium Formylacetone: The initial Claisen condensation to form the sodium salt of formylacetone is a critical step. Ensure the temperature is controlled (e.g., using an ice bath) during the addition of acetone and ethyl formate to the sodium methoxide suspension.[1] Incomplete removal of the ether solvent from this step can prevent the subsequent condensation from reaching the required reflux temperature.[1]

Issue 2: Formation of Side Products/Impurities

Q: I am observing a significant amount of side products in my reaction mixture. What are the likely impurities and how can I minimize their formation?

A: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

Potential Side Products and Prevention Strategies:

  • Polymerization Products: Highly reactive starting materials or intermediates can self-condense or polymerize, especially at elevated temperatures.[3]

    • Mitigation: Add reactive starting materials slowly or at a lower temperature. Use a more dilute reaction mixture and optimize the reaction time to quench the reaction once the desired product is formed.[3]

  • Isomeric Products: In multicomponent reactions, the formation of regioisomers is possible depending on the substrates and reaction conditions.[3]

    • Mitigation: Employ regioselective catalysts or carefully control reaction conditions.

  • Unreacted Starting Materials: The final product may be contaminated with unreacted cyanoacetamide or intermediates.

    • Mitigation: Ensure the reaction goes to completion by monitoring with TLC/LC-MS. Adjust stoichiometry if necessary.

Issue 3: Difficulties in Product Isolation and Purification

Q: I am having trouble isolating and purifying the final product. What are the recommended procedures?

A: The physical properties of this compound can present challenges during work-up and purification.

Isolation and Purification Tips:

  • Precipitation: The product is typically isolated by acidifying the reaction mixture with acetic acid, which causes it to precipitate as a voluminous yellow solid.[1] Cooling the mixture in an ice bath for a couple of hours can maximize precipitation.[1]

  • Washing: Wash the filtered product thoroughly with ice water to remove residual salts and impurities.[1]

  • Drying: The product can retain water tenaciously. Drying in a vacuum oven at 70–100°C is recommended.[1]

  • Recrystallization: For obtaining analytically pure material, recrystallization from 50% (by volume) ethanol is effective. Using activated carbon (e.g., Darco) during recrystallization can help remove colored impurities.[1]

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of 4,6-dimethyl-3-cyano-2-pyridone

BaseSolventReaction Time (min)Yield (%)Melting Point (°C)
NaOHWater6069.5275-277
NaOHEthanol6070.5278-280
NaOHHexane6080.0283-285
KOHWater6074.0278-280
KOHEthanol6069.0275-277
K2CO3Water6085.0284-286
K2CO3Ethanol6081.0284-286

Data adapted from a study on a closely related pyridone synthesis, illustrating the impact of reaction conditions.[4]

Table 2: Optimization of Continuous Flow Synthesis for 3-cyano-4,6-dimethyl-2-pyridone

Flow Rate (Acetylacetone) (mL/min)Flow Rate (Cyanoacetamide) (mL/min)Flow Rate (NaOH) (mL/min)Residence Time (min)Yield (%)
0.10.10.110.050.1
0.20.20.25.060.2
0.30.30.33.355.4
0.40.40.42.548.7
0.50.50.52.045.3

This table demonstrates the effect of flow rate and residence time on product yield in a continuous flow microreactor system.[5]

Experimental Protocols

Protocol 1: Classical Batch Synthesis of this compound

This protocol is adapted from a procedure in Organic Syntheses.[1]

Step 1: Preparation of Sodium Formylacetone

  • In a 2-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, place 46.5 g (0.86 mole) of sodium methoxide and 1 L of dry ether.

  • Cool the flask in an ice bath.

  • Add a mixture of 46.4 g (0.8 mole) of acetone and 59.2 g (0.8 mole) of ethyl formate through the dropping funnel at a rate of about 2 drops per second with stirring over approximately 1 hour.

  • Continue stirring for 15 minutes with the ice bath in place, and then for 1 hour after removing the ice bath.

  • Replace the reflux condenser with a distillation setup and distill off the ether by heating the mixture in a water bath (not exceeding 70°C).

  • Remove the final traces of ether under reduced pressure.

Step 2: Condensation and Cyclization

  • To the solid residue of sodium formylacetone in the flask, add a solution of 67 g (0.8 mole) of cyanoacetamide in 400 mL of water.

  • Add piperidine acetate catalyst (prepared by adding piperidine to 8 mL of glacial acetic acid in 20 mL of water until just basic to litmus).

  • Equip the flask with a reflux condenser and heat the mixture under reflux for 2 hours.

  • After 2 hours, add 200 mL of water and acidify the solution to litmus with acetic acid. This will cause the product to precipitate.

  • Cool the mixture in an ice bath for 2 hours.

  • Collect the product by suction filtration, wash it on the filter with three 100-mL portions of ice water, and dry it in a vacuum oven at 70-100°C.

  • The expected yield is 59–67 g (55–62%).

Visualizations

Reaction_Pathway cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Condensation & Cyclization Acetone Acetone p1 p1 Acetone->p1 EthylFormate Ethyl Formate EthylFormate->p1 SodiumMethoxide Sodium Methoxide in Ether SodiumFormylacetone Sodium Formylacetone p2 p2 SodiumFormylacetone->p2 SodiumFormylacetone->p2 p1->SodiumFormylacetone + Sodium Methoxide Cyanoacetamide Cyanoacetamide Cyanoacetamide->p2 PiperidineAcetate Piperidine Acetate (catalyst) Intermediate Acyclic Intermediate Product 3-Cyano-6-methyl- 2(1H)-pyridinone Intermediate->Product - H2O (Cyclization) p2->Intermediate + Piperidine Acetate

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Corrective Actions Start Low or No Product Yield CheckReagents Verify Purity of Starting Materials & Solvents Start->CheckReagents CheckConditions Confirm Reaction Temperature & Time Start->CheckConditions CheckStoichiometry Review Stoichiometry of Reactants Start->CheckStoichiometry MonitorReaction Monitor Reaction Progress (TLC/LC-MS) CheckReagents->MonitorReaction CheckConditions->MonitorReaction CheckStoichiometry->MonitorReaction Incomplete Reaction Incomplete? MonitorReaction->Incomplete IncreaseTime Increase Reaction Time Incomplete->IncreaseTime Yes IncreaseTemp Increase Temperature Incomplete->IncreaseTemp Yes OptimizeBase Optimize Base/Catalyst Incomplete->OptimizeBase Yes Workup Proceed to Work-up Incomplete->Workup No IncreaseTime->MonitorReaction IncreaseTemp->MonitorReaction OptimizeBase->MonitorReaction

Caption: Troubleshooting workflow for low product yield.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 3-Cyano-6-methyl-2(1H)-pyridinone-Based PDE3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of prominent 3-Cyano-6-methyl-2(1H)-pyridinone-based phosphodiesterase 3 (PDE3) inhibitors. By summarizing key experimental data and outlining detailed methodologies, this document serves as a valuable resource for researchers and professionals in the field of drug development.

Introduction to PDE3 Inhibitors

Phosphodiesterase 3 (PDE3) is a crucial enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP), a second messenger involved in a myriad of physiological processes.[1][2][3][4] By inhibiting the breakdown of cAMP, PDE3 inhibitors effectively increase its intracellular levels.[1][2][3][5] This elevation in cAMP leads to a cascade of downstream effects, including increased cardiac contractility (positive inotropy), vasodilation, and inhibition of platelet aggregation.[1][3][4][6] These properties make PDE3 inhibitors valuable therapeutic agents, particularly in the management of acute heart failure and intermittent claudication.[1][6] The core chemical structure of the inhibitors discussed in this guide is based on this compound.

Comparative Efficacy of Key PDE3 Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of several key this compound-based PDE3 inhibitors. Lower IC50 values indicate greater potency.

InhibitorPDE3A IC50 (nM)Cell-Based Assay IC50 (µM)Key Findings & References
Milrinone --A potent cardiotonic agent that increases left ventricular developed pressure and contractility.[7] It is more potent than cilostazol in reversing repolarization defects in experimental models of Brugada syndrome.[8] However, long-term use in heart failure has been associated with increased mortality.[2][9][10]
Cilostazol -0.9 (platelet aggregation)Preferentially acts on vascular elements (platelets and blood flow) compared to milrinone.[7] Effective in treating intermittent claudication.[1][7] Shows a lesser effect on cardiac cAMP levels compared to milrinone.[7]
Amrinone --One of the first generation PDE3 inhibitors used for short-term treatment of cardiac failure.[1]
Enoximone --Used clinically for the short-term treatment of cardiac failure.[2]
Novel Pyridine Derivative (Ib) 3.76 ± 1.0334.3 ± 2.6 (HeLa), 50.18 ± 1.11 (MCF-7)A synthesized 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib) showed strong PDE3A inhibition and cytotoxic effects on cancer cell lines, suggesting a potential role for PDE inhibitors in anticancer therapy.[11]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PDE3_Inhibition_Pathway cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell cluster_response Physiological Effects Beta-Adrenergic\nReceptor Beta-Adrenergic Receptor Adenylyl\nCyclase Adenylyl Cyclase Beta-Adrenergic\nReceptor->Adenylyl\nCyclase Activates cAMP cAMP Adenylyl\nCyclase->cAMP Converts ATP to ATP ATP AMP AMP cAMP->AMP Hydrolyzes PKA PKA cAMP->PKA Activates PDE3 PDE3 PDE3->cAMP Inhibits Breakdown Cellular\nResponse Cellular Response PKA->Cellular\nResponse Phosphorylates Targets Increased\nInotropy Increased Inotropy Cellular\nResponse->Increased\nInotropy Vasodilation Vasodilation Cellular\nResponse->Vasodilation Inhibition of\nPlatelet Aggregation Inhibition of Platelet Aggregation Cellular\nResponse->Inhibition of\nPlatelet Aggregation PDE3_Inhibitor 3-Cyano-6-methyl- 2(1H)-pyridinone Inhibitor PDE3_Inhibitor->PDE3 Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Synthesis Synthesis of This compound Derivatives PDE3_Inhibition_Assay PDE3 Inhibition Assay (e.g., Fluorescence Polarization) Compound_Synthesis->PDE3_Inhibition_Assay IC50_Determination IC50 Value Determination PDE3_Inhibition_Assay->IC50_Determination Selectivity_Screening Selectivity Screening (vs. other PDE isoforms) IC50_Determination->Selectivity_Screening Cell_Based_Assays Cell-Based Assays (e.g., Platelet Aggregation) Selectivity_Screening->Cell_Based_Assays Animal_Model Disease Model Selection (e.g., Heart Failure, Intermittent Claudication) Cell_Based_Assays->Animal_Model Drug_Administration Compound Administration Animal_Model->Drug_Administration Efficacy_Assessment Efficacy Assessment (e.g., Hemodynamic Parameters, Exercise Tolerance) Drug_Administration->Efficacy_Assessment Toxicity_Studies Toxicology and Safety Profiling Efficacy_Assessment->Toxicity_Studies Logical_Relationships cluster_invitro cluster_invivo Inhibitor_Properties Inhibitor Properties In_Vitro_Efficacy In Vitro Efficacy Inhibitor_Properties->In_Vitro_Efficacy Determines In_Vivo_Efficacy In Vivo Efficacy In_Vitro_Efficacy->In_Vivo_Efficacy Predicts IC50_Value Low IC50 for PDE3 In_Vitro_Efficacy->IC50_Value Selectivity High Selectivity (vs. other PDEs) In_Vitro_Efficacy->Selectivity Therapeutic_Potential Therapeutic Potential In_Vivo_Efficacy->Therapeutic_Potential Indicates Improved_Hemodynamics Improved Hemodynamics (e.g., Cardiac Output) In_Vivo_Efficacy->Improved_Hemodynamics Increased_Exercise_Tolerance Increased Exercise Tolerance In_Vivo_Efficacy->Increased_Exercise_Tolerance Favorable_Safety_Profile Favorable Safety Profile In_Vivo_Efficacy->Favorable_Safety_Profile

References

A Comparative Guide to EZH2 Inhibitors: Tazemetostat versus the Unsubstantiated Role of 3-Cyano-6-methyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tazemetostat, a clinically approved EZH2 inhibitor, with 3-Cyano-6-methyl-2(1H)-pyridinone, a compound sometimes associated with EZH2 inhibition. A thorough review of the scientific literature reveals that while Tazemetostat is a well-characterized, potent, and selective EZH2 inhibitor, there is no publicly available experimental data to support the claim that this compound functions as a direct inhibitor of EZH2.

The association of this compound with EZH2 inhibition likely stems from the fact that the 2-pyridinone scaffold is a key structural motif in a multitude of potent EZH2 inhibitors, including Tazemetostat itself.[1][2] This guide will therefore focus on the established EZH2 inhibitor, Tazemetostat, providing a detailed overview of its performance, supported by experimental data and protocols, while clarifying the role of this compound as a chemical precursor or structural component rather than an active inhibitor.

Tazemetostat: A Potent and Selective EZH2 Inhibitor

Tazemetostat (formerly EPZ-6438) is an orally bioavailable, small-molecule inhibitor of the histone methyltransferase EZH2.[3] It competitively inhibits the S-adenosyl-L-methionine (SAM) binding site of EZH2, leading to decreased methylation of histone H3 at lysine 27 (H3K27), a key epigenetic mark associated with transcriptional repression.[1][3]

Quantitative Performance Data

The following tables summarize the biochemical and cellular activity of Tazemetostat.

Table 1: Biochemical Activity of Tazemetostat against EZH2

ParameterValueAssay Conditions
Ki (Wild-Type EZH2) 2.5 nMRecombinant human PRC2 complex
IC50 (Wild-Type EZH2) 11 nMPeptide-based biochemical assay
IC50 (EZH2 Y641N mutant) 2 nMCell-free enzymatic assay
IC50 (EZH2 A677G mutant) 4 nMCell-free enzymatic assay
Selectivity vs. EZH1 >35-foldBiochemical assays
Selectivity vs. other HMTs >4,500-foldPanel of 15 other histone methyltransferases

Table 2: Cellular Activity of Tazemetostat

Cell LineCancer TypeEZH2 StatusCellular H3K27me3 Inhibition IC50Antiproliferative IC50
Karpas-422 Diffuse Large B-cell LymphomaY641N Mutant9 nM<10 nM
WSU-DLCL2 Diffuse Large B-cell LymphomaY641F Mutant7 nM18 nM
Pfeiffer Diffuse Large B-cell LymphomaA677G Mutant17 nM20 nM
SU-DHL-4 Diffuse Large B-cell LymphomaWild-Type90 nM4.1 µM
G401 Malignant Rhabdoid TumorSMARCB1-deletedNot specified32 nM

Signaling Pathway and Experimental Workflow

The inhibition of EZH2 by Tazemetostat leads to the reactivation of silenced tumor suppressor genes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells dependent on EZH2 activity.

EZH2_Signaling_Pathway EZH2 Signaling Pathway and Inhibition by Tazemetostat cluster_0 PRC2 Complex cluster_1 Epigenetic Regulation cluster_2 Cellular Processes EZH2 EZH2 H3K27 Histone H3 Lysine 27 EZH2->H3K27 Methylation EED EED SUZ12 SUZ12 H3K27me3 H3K27me3 H3K27->H3K27me3 Gene_Repression Tumor Suppressor Gene Repression H3K27me3->Gene_Repression Proliferation Cell Proliferation Gene_Repression->Proliferation Tazemetostat Tazemetostat Tazemetostat->EZH2 Inhibition Experimental_Workflow General Experimental Workflow for EZH2 Inhibitor Evaluation Biochemical_Assay Biochemical Assay (Recombinant EZH2) Cellular_Assay Cellular H3K27me3 Assay (Western Blot / ELISA) Biochemical_Assay->Cellular_Assay Determine IC50 Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Cellular_Assay->Proliferation_Assay Confirm On-Target Activity In_Vivo_Studies In Vivo Xenograft Studies Proliferation_Assay->In_Vivo_Studies Assess Antiproliferative Effect

References

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 3-Cyano-6-methyl-2(1H)-pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of therapeutic candidates is paramount. This guide provides a comparative analysis of the cross-reactivity of 3-Cyano-6-methyl-2(1H)-pyridinone derivatives, a scaffold of significant interest in medicinal chemistry. By presenting available experimental data, detailed protocols for assessing selectivity, and visual representations of relevant biological pathways, this document aims to facilitate informed decisions in drug discovery and development.

The this compound core is a privileged structure found in a variety of biologically active compounds, including agents with cardiotonic, anticancer, and antiviral properties.[1][2][3] A critical aspect of the preclinical development of any new derivative is the rigorous assessment of its selectivity for its intended biological target to minimize off-target effects and ensure a favorable safety profile. This guide outlines established experimental protocols and collates available data to offer a framework for evaluating the cross-reactivity of this important class of compounds.

Comparative Selectivity Data

Compound IDPrimary TargetIC₅₀ (Primary Target)Off-Target(s)IC₅₀ (Off-Target)Selectivity IndexReference
Compound 6 Aurora A KinasePotent (not specified)Aurora B Kinase, 60 other kinasesNot specifiedExcellent[4]
Compound 7b Human Lung Carcinoma (A549)PotentNot specified--[3]
Compound 8a Human Lung Carcinoma (A549)PotentNot specified--[3]
Compound 3d DNA Gyrase A1.68 µg/mLNot specified--[5]
Compound 3e DNA Gyrase A3.77 µg/mLNot specified--[5]

Note: The data presented is compiled from different studies and assay conditions may vary. Direct comparison of absolute IC₅₀ values should be made with caution. The selectivity index is a ratio of the IC₅₀ value against an off-target to the IC₅₀ value against the primary target. A higher selectivity index indicates greater selectivity.

Experimental Protocols for Assessing Cross-Reactivity

A thorough evaluation of a compound's selectivity involves a multi-tiered approach, beginning with broad screening and progressing to more focused cellular and proteomic analyses.

In Vitro Kinase Panel Screening

This is the most common initial step to assess the selectivity of a kinase inhibitor.[6] It involves testing the compound against a large panel of purified kinases to determine its inhibitory activity.

Protocol: Radiometric Kinase Assay ([³³P]-ATP Filter Binding) [7][8]

  • Objective: To measure the inhibition of kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.

  • Materials:

    • Purified recombinant kinases (e.g., a panel of >400 kinases).

    • Specific peptide or protein substrates for each kinase.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • [γ-³³P]ATP.

    • ATP solution.

    • 96- or 384-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.

    • In the wells of a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration is typically at or near the Kₘ for each kinase.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of kinase activity inhibition for each concentration of the test compound and determine the IC₅₀ values.

Cellular Target Engagement Assays

These assays confirm that the compound interacts with its intended target within a cellular context.[9]

Protocol: Western Blotting for Phosphorylated Substrates

  • Objective: To assess the ability of the compound to inhibit the phosphorylation of a known downstream substrate of the target kinase in cells.

  • Materials:

    • Cell line expressing the target kinase.

    • Test compound.

    • Cell lysis buffer.

    • Primary antibodies specific for the phosphorylated and total forms of the downstream substrate.

    • Secondary antibody conjugated to an enzyme (e.g., HRP).

    • Chemiluminescent substrate.

    • SDS-PAGE and Western blotting equipment.

  • Procedure:

    • Culture the cells to an appropriate density.

    • Treat the cells with various concentrations of the test compound for a specific duration.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the substrate.

    • Incubate with the appropriate secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

Visualizing Relevant Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts in cross-reactivity studies.

experimental_workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Assays cluster_proteomics Proteomics invitro_panel Broad Kinase Panel (>400 kinases) ic50_determination IC50 Determination for Active Hits invitro_panel->ic50_determination Identify initial hits target_engagement Target Engagement (e.g., Western Blot) ic50_determination->target_engagement Confirm on-target activity chemoproteomics Chemoproteomics (e.g., Kinobeads) ic50_determination->chemoproteomics Unbiased off-target discovery off_target_validation Off-Target Validation in Cells target_engagement->off_target_validation Investigate cellular off-targets

Caption: A typical experimental workflow for assessing kinase inhibitor selectivity.

aurora_kinase_pathway cluster_mitosis Mitosis aurora_a Aurora A Kinase centrosome_maturation Centrosome Maturation aurora_a->centrosome_maturation spindle_assembly Spindle Assembly aurora_a->spindle_assembly aurora_b Aurora B Kinase cytokinesis Cytokinesis aurora_b->cytokinesis inhibitor 3-Cyano-6-methyl-2(1H)- pyridinone Derivative (e.g., Compound 6) inhibitor->aurora_a Inhibits inhibitor->aurora_b High Selectivity (Weak Inhibition)

Caption: Simplified signaling pathway of Aurora kinases in mitosis.

pi3k_akt_pathway cluster_pathway PI3K/Akt/mTOR Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activates mtor mTORC1 akt->mtor Activates cell_growth Cell Growth & Proliferation mtor->cell_growth inhibitor Potential Pyridinone Kinase Inhibitor inhibitor->pi3k Potential Off-Target inhibitor->akt Potential Off-Target inhibitor->mtor Potential Off-Target

Caption: The PI3K/Akt/mTOR signaling pathway, a common off-target concern for kinase inhibitors.

References

Unveiling the Anticancer Potential of Novel 3-Cyano-6-methyl-2(1H)-pyridinone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the in vitro anticancer activity of novel 3-Cyano-6-methyl-2(1H)-pyridinone analogs, benchmarked against established chemotherapeutic agents. This guide provides a comprehensive overview of their cytotoxic effects, mechanistic insights, and detailed experimental protocols to support further research and development in oncology.

The quest for more effective and selective cancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, this compound derivatives have emerged as a promising class of compounds with significant anticancer properties. This guide presents a comparative analysis of the in vitro anticancer activity of novel analogs from this family, juxtaposed with the performance of standard chemotherapeutic drugs such as Doxorubicin and 5-Fluorouracil (5-FU).

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of novel this compound analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized below. The data is compiled from studies where the novel analogs and reference drugs were tested under comparable experimental conditions.

Compound/AnalogCell LineCancer TypeIC50 (µM)Reference DrugIC50 (µM)
Novel Pyridone Derivative 1 HepG-2Liver Cancer1.2[1]Doxorubicin1.1[1]
MDA-MB-231Breast Cancer26.8[1]DoxorubicinNot Specified
PBMC (Normal Cells)-> 30[1]Doxorubicin2[1]
Compound 8a A549Lung Carcinoma0.83 (µg/ml)Doxorubicin>10 (µg/ml)
Compound 7b A549Lung Carcinoma0.87 (µg/ml)Doxorubicin>10 (µg/ml)
Compound 4c HepG-2Liver Cancer8.02 ± 0.38[2]5-FU9.42 ± 0.46[2]
HCT-116Colon Cancer7.15 ± 0.35[2]5-FU8.01 ± 0.39[2]
MCF-7Breast Cancer15.74 ± 0.78[2]5-FUNot Specified
PC-3Prostate Cancer13.64 ± 0.67[2]5-FUNot Specified
Compound 4d HepG-2Liver Cancer6.95 ± 0.34[2]5-FU9.42 ± 0.46[2]
HCT-116Colon Cancer8.35 ± 0.42[2]5-FU8.01 ± 0.39[2]

Note: IC50 values for compounds 8a and 7b are presented in µg/ml as reported in the source. Conversion to µM would require the molecular weight of the specific compounds.

The data indicates that certain novel pyridinone analogs exhibit potent cytotoxic effects against various cancer cell lines, with some demonstrating comparable or even superior activity to the standard drugs Doxorubicin and 5-FU in specific cell lines.[1][3] Notably, Novel Pyridone Derivative 1 shows promising selectivity, being significantly less toxic to normal peripheral blood mononuclear cells (PBMCs) compared to Doxorubicin.[1]

Mechanistic Insights: Signaling Pathways

The anticancer activity of this compound analogs is believed to be mediated through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Two potential targets that have been identified for this class of compounds are Pim-1 kinase and phosphodiesterase 3A (PDE3A).

dot

Pim1_Signaling_Pathway Cytokines Cytokines/Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Bad Bad Pim1->Bad Phosphorylation (Inactivation) p21_p27 p21/p27 Pim1->p21_p27 Phosphorylation (Inactivation) MYC c-Myc Pim1->MYC Activation Novel_Pyridinone Novel 3-Cyano-6-methyl- 2(1H)-pyridinone Analogs Novel_Pyridinone->Pim1 Inhibition Bcl_xL Bcl-xL Bad->Bcl_xL Inhibition Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibition CDK_Cyclin CDK/Cyclin p21_p27->CDK_Cyclin Inhibition Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression Protein_Synthesis Protein Synthesis & Cell Growth MYC->Protein_Synthesis

Caption: Postulated Pim-1 Kinase Signaling Pathway Inhibition.

dot

PDE3A_Signaling_Pathway AC Adenylate Cyclase cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PDE3A PDE3A cAMP->PDE3A PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE3A->AMP Hydrolysis Novel_Pyridinone Novel 3-Cyano-6-methyl- 2(1H)-pyridinone Analogs Novel_Pyridinone->PDE3A Inhibition Cell_Cycle_Arrest Cell Cycle Arrest PKA->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction PKA->Apoptosis_Induction

Caption: Postulated PDE3A Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided to ensure reproducibility and facilitate comparative studies.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

dot

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) B Incubate for 24h at 37°C, 5% CO2 A->B C Treat cells with serial dilutions of novel pyridinone analogs and reference drugs B->C D Incubate for 24-72h C->D E Add MTT solution (e.g., 10 µL of 5 mg/mL) to each well D->E F Incubate for 2-4h until purple formazan crystals form E->F G Add solubilization solution (e.g., 100 µL DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: MTT Cell Viability Assay Workflow.

Detailed Protocol:

  • Cell Seeding:

    • Culture cancer cells in appropriate medium to ~80% confluency.

    • Trypsinize, count, and adjust cell density.

    • Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.

    • Incubate for 24 hours (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare stock solutions of test compounds and reference drugs (e.g., in DMSO).

    • Perform serial dilutions in culture medium to achieve the desired concentration range.

    • Replace the medium in the wells with 100 µL of medium containing the compounds. Include vehicle-treated controls.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Shake the plate for 5-10 minutes to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell membrane of apoptotic cells.

dot

Apoptosis_Assay_Workflow cluster_0 Cell Treatment cluster_1 Cell Harvesting and Staining cluster_2 Flow Cytometry Analysis A Seed cells in 6-well plates B Treat with compounds for 24-48h A->B C Harvest cells (including supernatant) B->C D Wash with cold PBS C->D E Resuspend in 1X Binding Buffer D->E F Add Annexin V-FITC and PI E->F G Incubate for 15 min in the dark F->G H Add 1X Binding Buffer G->H I Analyze by flow cytometry within 1h H->I J Quantify viable, early apoptotic, late apoptotic, and necrotic cells I->J

Caption: Apoptosis Assay Workflow.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to reach 70-80% confluency after treatment.

    • Treat cells with desired concentrations of the compounds for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. Gently trypsinize adherent cells and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour, detecting FITC fluorescence (Ex = 488 nm; Em = 530 nm) and PI fluorescence.

    • The cell populations are distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

The novel this compound analogs presented in this guide demonstrate significant potential as anticancer agents. Several analogs exhibit potent cytotoxicity against a range of cancer cell lines, with some showing efficacy comparable or superior to standard chemotherapeutic drugs. The favorable selectivity profile of certain analogs highlights their potential for reduced side effects. The proposed mechanisms of action, involving the inhibition of key signaling pathways like Pim-1 kinase and PDE3A, provide a strong rationale for their anticancer effects. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and validate the therapeutic potential of this promising class of compounds. Further in vivo studies are warranted to translate these encouraging in vitro findings into clinically viable cancer therapies.

References

A Comparative Analysis of Synthesis Methods for 3-Cyano-6-methyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Cyano-6-methyl-2(1H)-pyridinone is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably as a reactant in the production of Milrinone, a selective phosphodiesterase inhibitor used for its vasodilating and positive inotropic activities.[1] Its versatile chemical structure also lends itself to the preparation of other biologically active molecules, including thiamine antagonists.[1] Given its significance, the development of efficient, cost-effective, and environmentally benign synthesis methods is of paramount importance. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering a detailed look at their methodologies, performance metrics, and underlying reaction pathways.

Comparison of Synthesis Methods

The following table summarizes the quantitative data for three distinct methods for the synthesis of this compound and its isomer, providing a clear comparison of their key performance indicators.

ParameterConventional Batch SynthesisMechanochemical SynthesisContinuous Flow Synthesis
Starting Materials Acetone, Ethyl formate, CyanoacetamideCyanoacetamide, Ethyl acetoacetateNot explicitly stated for the exact isomer, but related pyridones synthesized from diketones/ketoesters and cyanoacetamide
Catalyst/Base Sodium methoxide, Piperidine acetatePotassium hydroxideSodium hydroxide
Solvent Ether, WaterEthanol (as a viscous control agent)Methanol/Water mixture
Reaction Time ~3 hours (reflux)Up to 4 hours (milling)< 10 minutes
Reaction Temperature RefluxRoom TemperatureRoom Temperature
Yield 55-62%[2]Up to 56% (after 4h milling); >60% with aging[3][4]~60% (for related 2-pyridones)[5][6]
Purity Requires recrystallization from 50% ethanol for analytical purity.[2]Characterized by m.p., UV, IR, and NMR data.[3]Characterized by m.p., FT-IR, 1H-NMR, and UV-Vis spectra.[5][6]

Experimental Protocols

Conventional Batch Synthesis

This established method involves a two-step, one-pot procedure. First is the formation of the sodium salt of formylacetone, followed by its condensation with cyanoacetamide.

Step 1: Preparation of Sodium Formylacetone

  • In a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, suspend 46.5 g (0.86 mole) of sodium methoxide in 1 L of dry ether.

  • Cool the flask in an ice bath.

  • A mixture of 46.4 g (0.8 mole) of acetone and 59.2 g (0.8 mole) of ethyl formate is added dropwise over approximately 1 hour with continuous stirring.

  • Continue stirring for another 15 minutes with the ice bath, and then for 1 hour after its removal.

  • Distill off the ether, with the final traces removed under reduced pressure.

Step 2: Condensation with Cyanoacetamide

  • To the solid residue of sodium formylacetone, add a solution of 67 g (0.8 mole) of cyanoacetamide in 400 ml of water.

  • Add a piperidine acetate catalyst, prepared by neutralizing 8 ml of glacial acetic acid in 20 ml of water with piperidine.

  • Reflux the mixture for 2 hours.

  • Add 200 ml of water and acidify the solution with acetic acid to precipitate the product.

  • Cool the mixture in an ice bath for 2 hours.

  • Collect the yellow precipitate by suction filtration, wash with three 100-ml portions of ice water, and dry.[2]

Mechanochemical Synthesis

This solvent-minimized approach utilizes mechanical force to drive the reaction at room temperature. The synthesis of the related 3-cyano-6-hydroxy-4-methyl-2-pyridone is described here.

  • Place cyanoacetamide and ethyl acetoacetate (in varying molar ratios, with 1.25:1 being optimal) into a planetary ball mill.[3]

  • Add potassium hydroxide as a catalyst and a small amount of ethanol as a viscous control agent.

  • Mill the mixture for a specified duration (yield increases with time, up to 4 hours).[3][4]

  • The product is isolated after the milling process. An aging step post-milling can further increase the yield.[3]

Continuous Flow Synthesis

This modern technique employs a microreactor system to achieve rapid and efficient synthesis at room temperature. The synthesis of related 3-cyano-4,6-dimethyl-2-pyridone is detailed.

  • Prepare separate solutions of the starting materials (e.g., a diketone/ketoester, cyanoacetamide) and the catalyst (e.g., NaOH) in a suitable solvent system (e.g., methanol/water).

  • Pump the reactant and catalyst solutions into a T-mixer, where they combine before entering a capillary microreactor.

  • Vary the flow rates of the pumps to control the retention time in the microreactor and optimize the yield.

  • The product is collected at the outlet of the microreactor. Satisfactory yields of around 60% can be achieved in less than 10 minutes.[5][6]

Synthesis Pathways and Workflows

The following diagrams illustrate the logical flow of the synthesis methods described.

G cluster_0 Conventional Batch Synthesis A Acetone + Ethyl Formate C Sodium Formylacetone A->C Ice Bath B Sodium Methoxide in Ether B->C E Reflux (2h) C->E D Cyanoacetamide + Piperidine Acetate D->E F Acidification (Acetic Acid) E->F G This compound F->G

Caption: Workflow for the conventional batch synthesis of this compound.

G cluster_1 Mechanochemical Synthesis H Cyanoacetamide + Ethyl Acetoacetate J Planetary Ball Mill (up to 4h) H->J I KOH + Ethanol I->J K Product Isolation J->K L 3-Cyano-6-hydroxy-4-methyl-2-pyridone K->L

Caption: Workflow for the mechanochemical synthesis of a related 2-pyridone.

G cluster_2 Continuous Flow Synthesis M Reactant Solutions (e.g., Diketone, Cyanoacetamide) O T-Mixer M->O N Catalyst Solution (e.g., NaOH) N->O P Microreactor (< 10 min) O->P Q Product Collection P->Q R Substituted 2-Pyridone Q->R

Caption: Workflow for the continuous flow synthesis of substituted 2-pyridones.

References

Benchmarking 3-Cyano-6-methyl-2(1H)-pyridinone Derivatives Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory activity of 3-cyano-6-methyl-2(1H)-pyridinone derivatives against a panel of well-characterized, broadly-acting and clinically relevant kinase inhibitors. The objective is to offer a clear benchmark for the potency and selectivity of this chemical scaffold, supported by experimental data and detailed protocols to ensure reproducibility and facilitate further research.

Quantitative Comparison of Kinase Inhibitors

The inhibitory potency of a compound is a critical parameter in drug discovery and is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following tables summarize the in vitro IC50 values for a representative this compound derivative and a selection of known kinase inhibitors against key oncogenic kinases.

Table 1: Comparative in vitro IC50 Values of Kinase Inhibitors against Aurora A Kinase

CompoundTypeAurora A IC50 (nM)
3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridine (Compound 6)Investigational Pyridinone Derivative1.1[1]
Tozasertib (VX-680)Pan-Aurora Kinase Inhibitor0.6 (Ki)[2][3]
StaurosporineBroad-Spectrum Kinase Inhibitor15-20
SunitinibMulti-Targeted Tyrosine Kinase InhibitorNot widely reported
SorafenibMulti-Targeted Tyrosine Kinase InhibitorNot widely reported

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes. Ki denotes the inhibition constant.

Experimental Protocols

Accurate and reproducible data are fundamental to the reliable benchmarking of kinase inhibitors. The following are detailed methodologies for common in vitro kinase inhibition assays.

In Vitro Kinase Activity Assay (Luminescent)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.

Materials:

  • Kinase of interest (e.g., Aurora A)

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., this compound derivatives) and known inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted test compound or DMSO control to each well.

    • Add the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[4]

    • Add Kinase Detection Reagent to each well.[4]

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol outlines a method for measuring kinase activity based on the detection of a phosphorylated substrate using HTRF technology.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Test compounds and known inhibitors

  • HTRF Kinase Assay Buffer

  • Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody

  • Streptavidin-XL665 (SA-XL665)

  • Low-volume, white 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Kinase Reaction:

    • Dispense test compounds and controls into the wells of the assay plate.

    • Add the kinase and biotinylated substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a detection mixture containing EDTA, Eu3+-cryptate labeled antibody, and SA-XL665.

    • Incubate at room temperature for 60 minutes to allow for the formation of the HTRF complex.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the biological context and experimental process is crucial for understanding the significance of the benchmarking data. The following diagrams were generated using Graphviz (DOT language).

Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Growth_Factors->RTK Cytokines Cytokines (e.g., IL-6) GPCR GPCR Cytokines->GPCR PIM_1 PIM-1 Cytokines->PIM_1 Induces expression c_Src c-Src RTK->c_Src Activates GPCR->c_Src Activates Proliferation Proliferation c_Src->Proliferation Survival Survival c_Src->Survival Metastasis Metastasis c_Src->Metastasis PIM_1->Survival Aurora_A Aurora A Mitosis Mitosis Aurora_A->Mitosis

Caption: Simplified signaling pathways of c-Src, PIM-1, and Aurora A kinases.

Experimental_Workflow Start Start: Benchmarking Compound_Prep Compound Preparation (Pyridinone Derivatives & Known Inhibitors) Start->Compound_Prep Assay_Setup In Vitro Kinase Assay Setup (e.g., ADP-Glo, HTRF) Compound_Prep->Assay_Setup Kinase_Reaction Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) Assay_Setup->Kinase_Reaction Detection Signal Detection (Luminescence or Fluorescence) Kinase_Reaction->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis Comparison Comparative Analysis (Data Tabulation & Visualization) Data_Analysis->Comparison End End: Comparison Guide Comparison->End

Caption: Experimental workflow for benchmarking kinase inhibitors.

References

Navigating the Therapeutic Potential of 3-Cyano-6-methyl-2(1H)-pyridinone Compounds: A Comparative Guide to In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison of the in vivo and in vitro efficacy of 3-Cyano-6-methyl-2(1H)-pyridinone compounds, a promising class of molecules with demonstrated anticancer properties. This guide synthesizes available experimental data to provide an objective overview of their performance, detailing methodologies for key experiments and elucidating their mechanisms of action through various signaling pathways.

Quantitative Efficacy Analysis: In Vitro Cytotoxicity

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been a key metric in these in vitro assessments. The data consistently indicates that the substitution patterns on the pyridinone ring significantly influence the anticancer activity.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8a A549 (Lung)0.83DoxorubicinNot Specified
7b A549 (Lung)0.87DoxorubicinNot Specified
7a A549 (Lung)1.25DoxorubicinNot Specified
7c A549 (Lung)1.38DoxorubicinNot Specified
9a MCF-7 (Breast)25-FUNot Specified
5a MCF-7 (Breast)1.77Taxol8.48
5e MCF-7 (Breast)1.39Taxol8.48
7b MCF-7 (Breast)6.22Taxol8.48
5a HepG2 (Liver)2.71Taxol14.60
4c HePG2 (Liver)8.025-FU9.42
4d HePG2 (Liver)6.955-FU9.42
4c HCT-116 (Colon)7.155-FU8.01
4d HCT-116 (Colon)8.355-FU8.01

In Vivo Anticancer Potential

While extensive in vitro data is available, direct comparative in vivo efficacy studies for the same this compound compounds are less common in the public domain. However, a study on a related 3-cyanopyridine derivative (Compound 7b) in a solid Ehrlich carcinoma (SEC)-bearing mouse model demonstrated significant tumor growth inhibition.

Compound IDAnimal ModelDosingTumor Growth Inhibition (%)Reference CompoundTumor Growth Inhibition (%)
7b SEC-bearing miceNot Specified42.95-FU54.2

This result, while not a direct comparison to its in vitro IC50, underscores the potential of the cyanopyridine scaffold to translate from cellular assays to preclinical models.[1] The need for more integrated studies that evaluate the same compounds both in vitro and in vivo is a clear direction for future research in this area.

Unraveling the Mechanism of Action: Signaling Pathways

The anticancer effects of this compound compounds are attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Induction of Apoptosis and Cell Cycle Arrest

Several derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[2][3] This is often accompanied by cell cycle arrest, preventing the cancer cells from dividing and proliferating. The general mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

3_Cyano_Pyridinone 3-Cyano-2(1H)-pyridinone Compounds CellCycle Cell Cycle Arrest (G1 or G2/M phase) 3_Cyano_Pyridinone->CellCycle Apoptosis Apoptosis 3_Cyano_Pyridinone->Apoptosis Proliferation Decreased Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis Compound 3-Cyano-2(1H)-pyridinone Compound Compound->VEGFR2 Pim1 Pim-1 Kinase Substrates Downstream Substrates (e.g., Bad, p21) Pim1->Substrates Survival Cell Survival & Proliferation Substrates->Survival Compound 3-Cyano-2(1H)-pyridinone Compound Compound->Pim1 Seed Seed cancer cells in 96-well plate Treat Treat with compounds Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT Add MTT reagent Incubate->MTT Formazan Incubate to allow formazan formation MTT->Formazan Solubilize Solubilize formazan crystals (e.g., with DMSO) Formazan->Solubilize Measure Measure absorbance (570 nm) Solubilize->Measure Implant Implant human cancer cells into immunocompromised mice Tumor Allow tumors to reach a palpable size Implant->Tumor Randomize Randomize mice into treatment & control groups Tumor->Randomize Administer Administer compound or vehicle (control) Randomize->Administer Monitor Monitor tumor growth and animal health Administer->Monitor Analyze Analyze tumor volume and other endpoints Monitor->Analyze

References

Structure-Activity Relationship of 3-Cyano-6-methyl-2(1H)-pyridinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 3-cyano-6-methyl-2(1H)-pyridinone scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2] Derivatives of this core structure have been extensively explored as potential therapeutic agents, demonstrating notable antimicrobial and anticancer properties.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, detailed protocols, and visual representations of key chemical relationships.

Comparative Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the pyridinone ring. The following sections and tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on their antimicrobial and anticancer efficacy.

Anticancer Activity

Several studies have investigated the potential of 3-cyano-2(1H)-pyridinone derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various human cancer cell lines. For instance, certain derivatives have demonstrated promising activity against non-small-cell lung cancer (HOP-92) and breast cancer (MCF7) cell lines.[4] Another study reported the in vitro screening of newly synthesized compounds against the human lung carcinoma (A549) cell line, with some derivatives showing potent inhibitory effects.[3]

CompoundCell LineActivity MetricValueReference
4a HOP-92Growth Inhibition % (GI%)54.35[4]
4c MCF7Growth Inhibition % (GI%)40.25[4]
7b A549IC50Potent (exact value not specified)[3]
8a A549IC50Most Potent (exact value not specified)[3]

Table 1: Anticancer Activity of Selected 3-Cyano-2(1H)-pyridinone Derivatives. This table summarizes the reported anticancer activity of specific derivatives against different human cancer cell lines.

Antimicrobial Activity

The antimicrobial potential of 3-cyano-2(1H)-pyridinone derivatives has been a significant area of investigation. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5] The mechanism of action for some of these derivatives is believed to involve the inhibition of DNA gyrase, a crucial bacterial enzyme.[6]

CompoundMicroorganismActivity MetricValue (µg/mL)Reference
3d E. coliMIC3.91[6]
3e E. coliMIC3.91[6]
3d DNA gyrase AIC501.68[6]
3e DNA gyrase AIC503.77[6]
CiprofloxacinDNA gyrase AIC500.45[6]

Table 2: Antimicrobial and DNA Gyrase Inhibitory Activity of Selected 3-Cyano-2(1H)-pyridinone Derivatives. This table presents the minimum inhibitory concentrations (MIC) against E. coli and the half-maximal inhibitory concentrations (IC50) against DNA gyrase A for selected compounds, with ciprofloxacin as a reference.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies allow for the deduction of key SAR trends for this class of compounds. The following diagram illustrates the core scaffold and highlights the positions where substitutions significantly impact biological activity.

Figure 1: Key Positions for Substitution on the 3-Cyano-2(1H)-pyridinone Scaffold. This diagram highlights the critical positions on the pyridinone ring where chemical modifications have been shown to significantly influence biological activity.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details the methodologies for key experiments cited in the literature.

General Synthesis of 3-Cyano-2(1H)-pyridinone Derivatives

A common and efficient method for the synthesis of these derivatives is a one-pot, three-component reaction.[5][6]

Materials:

  • An appropriate aldehyde or ketone

  • Ethyl cyanoacetate or malononitrile

  • A compound containing an active methylene group

  • A basic catalyst (e.g., piperidine or ammonium acetate)

  • Ethanol as a solvent

Procedure:

  • A mixture of the aldehyde/ketone, the active methylene compound, and ethyl cyanoacetate/malononitrile is prepared in ethanol.

  • A catalytic amount of piperidine or ammonium acetate is added to the mixture.

  • The reaction mixture is refluxed for a specified period, typically a few hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the final product.

  • The structure of the synthesized compounds is confirmed using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis_Workflow start Reactants (Aldehyde/Ketone, Active Methylene Compound, Ethyl Cyanoacetate) catalyst Addition of Catalyst (Piperidine/Ammonium Acetate) start->catalyst reflux Reflux in Ethanol catalyst->reflux monitoring Reaction Monitoring (TLC) reflux->monitoring workup Work-up (Cooling, Filtration, Washing) monitoring->workup product Final Product workup->product analysis Structural Analysis (IR, NMR, Mass Spec) product->analysis

Figure 2: General Workflow for the Synthesis of 3-Cyano-2(1H)-pyridinone Derivatives. This diagram outlines the key steps involved in the one-pot synthesis of the target compounds.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Procedure:

  • Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

  • The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plates are incubated further to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.[5][6]

Procedure:

  • Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold represents a promising framework for the development of novel therapeutic agents. Structure-activity relationship studies have revealed that modifications at various positions of the pyridinone ring can significantly modulate their anticancer and antimicrobial activities. Further optimization of these derivatives, guided by the SAR insights presented in this guide, could lead to the discovery of more potent and selective drug candidates. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

A Head-to-Head Comparison of 3-Cyano-6-methyl-2(1H)-pyridinone and Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Privileged Scaffolds

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. These cyclic structures form the backbone of a vast array of therapeutic agents, dictating their physicochemical properties, biological activity, and pharmacokinetic profiles. This guide provides a head-to-head comparison of the 3-cyano-6-methyl-2(1H)-pyridinone scaffold against two other prominent heterocyclic systems: pyrimidine and triazole. The objective of this analysis is to furnish researchers with the necessary data to make informed decisions in the design of novel therapeutics.

Executive Summary

The this compound scaffold has emerged as a versatile and privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. This guide presents a comparative analysis of its performance against the well-established pyrimidine and triazole scaffolds. While direct comparative studies under identical conditions are limited, this document collates available experimental data to offer a comprehensive overview of their respective strengths and potential applications.

Physicochemical Properties

A molecule's fundamental physicochemical properties are paramount to its drug-likeness, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following table summarizes key physicochemical parameters for the core scaffolds.

PropertyThis compoundPyrimidine1,2,3-Triazole
Molecular Weight ( g/mol )134.14[1]80.0969.07
LogP (calculated)~0.5-1.5~-0.1~-0.4
Hydrogen Bond Donors101
Hydrogen Bond Acceptors223
pKa (basic)-1.3[2]1.15
pKa (acidic)~8-9-9.4

Performance Comparison: Biological Activities

The true measure of a scaffold's utility lies in the biological activities of its derivatives. This section presents a comparative overview of the anticancer, kinase inhibitory, and antimicrobial activities of compounds derived from the pyridinone, pyrimidine, and triazole scaffolds.

Anticancer Activity

Heterocyclic compounds are a cornerstone of modern oncology drug discovery. The following table summarizes the cytotoxic activities of representative derivatives from each scaffold against various cancer cell lines.

Scaffold DerivativeCancer Cell LineAssayIC50 / GI50 (µM)Reference
Pyridinone
3-Cyano-2(1H)-pyridone derivative 8aA549 (Lung Carcinoma)Not Specified0.83[3]
3-Cyano-2(1H)-pyridone derivative 7bA549 (Lung Carcinoma)Not Specified0.87[3]
Pyridinone-quinazoline derivative 42a/42bMCF-7, HeLa, HepG2Not Specified9-15[3]
Pyrimidine
Pyrimidine-Triazole derivative 5cMCF-7 (Breast Cancer)Not Specified1.573[4]
Pyrimidine-Triazole derivative 5gMCF-7 (Breast Cancer)Not Specified3.698[4]
Thiazolopyrimidine derivativeHepG-2 (Liver Cancer)Not SpecifiedIC50 = 0.0486 M[5]
Triazole
1,2,4-Triazole-Pyridine derivative TP6B16F10 (Murine Melanoma)MTT Assay~41-61[6]
Kinase Inhibitory Activity

Kinases are critical targets in various diseases, particularly cancer. The ability of a scaffold to effectively bind to the kinase hinge region is a key determinant of its inhibitory potential.

Scaffold DerivativeTarget KinaseAssayIC50 (nM)Reference
Pyridinone
Pyridinone derivative 44aMet KinaseMet Kinase Assay60[7]
Pyridinone derivative 44bMet KinaseMet Kinase Assay70[7]
Pyrimidine
Pyrimidine-based inhibitor (Osimertinib)EGFR (T790M)Biochemical Assay~1[8]
Pyrimidine-based inhibitor (Pazopanib)VEGFR-2Biochemical Assay~30[8]
Triazole
Pyrimidine-Triazole derivative 5cAromataseAromatase Inhibition Assay82[4]
Pyrimidine-Triazole derivative 5gAromataseAromatase Inhibition Assay198[4]
Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Heterocyclic scaffolds have historically played a crucial role in this area.

Scaffold DerivativeMicroorganismAssayMIC (µg/mL)Reference
Pyridinone
2-amino-3-cyanopyridine derivative 2c/2dS. aureusNot Specified-[9]
Pyrimidine
Pyrimidine-Triazole hybridBacillus subtilisNot Specified-[10]
Triazole
1,2,3-Triazole fused with pyrimidineBacillus subtilisNot Specified-[10]
1,2,3-Triazole fused with pyrimidineEscherichia coliNot Specified-[10]

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways targeted by these scaffolds and the experimental workflows used to assess their activity is crucial for a comprehensive understanding.

G General Kinase Signaling Pathway and Inhibition cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Kinase A Kinase A Kinase B Kinase B Kinase A->Kinase B Substrate Protein Substrate Protein Kinase B->Substrate Protein Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Phosphorylation Gene Expression Gene Expression Phosphorylated Substrate->Gene Expression RTK RTK RTK->Kinase A Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Heterocyclic Inhibitor Heterocyclic Inhibitor Heterocyclic Inhibitor->Kinase B Inhibition

Caption: General kinase signaling pathway and the point of inhibition by heterocyclic scaffolds.

G In Vitro Cytotoxicity Assay Workflow (SRB Assay) Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cell Fixation (TCA) Cell Fixation (TCA) Compound Treatment->Cell Fixation (TCA) Staining (SRB) Staining (SRB) Cell Fixation (TCA)->Staining (SRB) Washing Washing Staining (SRB)->Washing Solubilization Solubilization Washing->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

Caption: A typical workflow for an in vitro cytotoxicity screening using the SRB assay.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable scientific data. This section provides methodologies for the key assays cited in this guide.

Synthesis of this compound

Materials:

  • Sodium methoxide

  • Acetone

  • Ethyl formate

  • Cyanoacetamide

  • Piperidine acetate solution

  • Glacial acetic acid

  • Ether (dried)

  • Water

Procedure:

  • A mixture of acetone and ethyl formate is added to a cooled suspension of sodium methoxide in dry ether with stirring.

  • After the addition is complete, the mixture is stirred, and the ether is distilled off.

  • The residue, sodium formylacetone, is treated with a solution of cyanoacetamide in water containing piperidine acetate.

  • The mixture is heated under reflux for 2 hours.

  • The solution is then acidified with acetic acid, causing the product to precipitate.

  • The precipitate is collected by filtration, washed with ice water, and dried to yield this compound[11].

In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay used to determine cell viability by staining total cellular protein with the sulforhodamine B dye[12][13][14].

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA.

  • Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

In Vitro Kinase Inhibition Assay (Generic Protocol)

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the phosphorylation of a substrate[15][16][17][18][19].

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compound in an appropriate kinase buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.

  • Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a specific temperature for a defined period to allow for the phosphorylation reaction.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism[20][21][22][23].

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution of Compound: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent activity across a range of biological targets, rivaling and in some cases potentially exceeding the performance of established heterocyclic scaffolds such as pyrimidine and triazole. The synthetic accessibility of the pyridinone core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

While pyrimidine and triazole remain cornerstones of medicinal chemistry with numerous clinical successes, the data presented in this guide suggests that this compound and its analogs warrant significant consideration in the design of next-generation therapeutics. Further head-to-head comparative studies under standardized conditions will be invaluable in fully elucidating the relative advantages of these important heterocyclic scaffolds.

References

Navigating the Kinome: A Comparative Guide to the Selectivity of Novel Pyridinone-Related TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount. This guide provides a detailed comparison of the selectivity profiles of three prominent Tyrosine Kinase 2 (TYK2) inhibitors with pyridinone-related or other heterocyclic cores: Deucravacitinib (BMS-986165), SAR-20347, and Ropsacitinib (PF-06826647). While the initial focus was on compounds containing a 3-cyano-6-methyl-2(1H)-pyridinone scaffold, the publicly available comparative selectivity data for inhibitors with this exact core is limited. Therefore, this guide broadens its scope to include clinically relevant TYK2 inhibitors with related heterocyclic structures, for which robust selectivity data exists.

These inhibitors are at the forefront of therapeutic development for a range of autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and lupus.[1][2] Their efficacy is intrinsically linked to their ability to selectively inhibit TYK2 over other members of the Janus kinase (JAK) family—JAK1, JAK2, and JAK3—thereby minimizing off-target effects and improving safety profiles.[3][4]

Comparative Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following tables summarize the in vitro biochemical and cellular potencies of Deucravacitinib, SAR-20347, and Ropsacitinib against the four members of the JAK kinase family. The data, presented as half-maximal inhibitory concentrations (IC50), are compiled from various publicly available sources.

Biochemical Kinase Inhibition

This table presents the inhibitory activity of the compounds against purified, isolated kinase enzymes. This provides a direct measure of the inhibitor's potency at the molecular level.

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity (Fold vs. JAK1/2/3)
Deucravacitinib ~1.0 (Ki)>1000>1000>1000>1000-fold vs. JAK1/2/3
SAR-20347 0.6232641~38-fold vs. JAK1, ~43-fold vs. JAK2, ~68-fold vs. JAK3
Ropsacitinib 1538374>10,000~25-fold vs. JAK1, ~5-fold vs. JAK2, >666-fold vs. JAK3

Note: Deucravacitinib's potency is often reported as a Ki (inhibition constant) due to its allosteric mechanism. The IC50 values for SAR-20347 and Ropsacitinib are from radiometric or similar biochemical assays.[5][6][7]

Cellular Kinase Inhibition

This table reflects the inhibitor's activity within a cellular context, which is more representative of its potential in vivo efficacy. These assays typically measure the inhibition of cytokine-induced phosphorylation of STAT proteins.

CompoundCellular TYK2 IC50 (nM)Cellular JAK1 IC50 (nM)Cellular JAK2 IC50 (nM)Cellular JAK3 IC50 (nM)
Deucravacitinib 5.3 (IL-12/IFNγ)>10,000 (IL-6/pSTAT3)>10,000 (GM-CSF/pSTAT5)>10,000 (IL-2/pSTAT5)
SAR-20347 126 (IL-12/pSTAT4)345 (IL-6/pSTAT3)1060 (IL-3/pSTAT5)1608 (IL-2/pSTAT5)
Ropsacitinib 14 (IL-12/pSTAT4)---

Note: The specific cytokine stimulus and phospho-STAT readout are indicated in parentheses where available. Data for Ropsacitinib's cellular selectivity against other JAKs is not as readily available in the public domain.[6][8][9]

Signaling Pathway and Mechanism of Inhibition

TYK2 is a key component of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation and immunity.[2] Specifically, TYK2 is associated with the receptors for interleukin-12 (IL-12), IL-23, and Type I interferons (IFN).[1] Inhibition of TYK2 blocks the downstream phosphorylation of STAT proteins, thereby dampening the inflammatory cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAKx JAKx Receptor->JAKx STAT_inactive STAT (inactive) TYK2->STAT_inactive 3. Phosphorylation JAKx->STAT_inactive STAT_active pSTAT (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Inhibitor TYK2 Inhibitor Inhibitor->TYK2 Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 6. Transcription Regulation

Figure 1: The JAK-STAT signaling pathway and the point of TYK2 inhibition.

Experimental Protocols

The determination of inhibitor selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key assays used in the characterization of these TYK2 inhibitors.

Biochemical Kinase Assay (Radiometric Format)

This assay directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate peptide.

Radiometric_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of test inhibitor in DMSO start->prep_inhibitor add_inhibitor Add inhibitor dilutions to 384-well plate prep_inhibitor->add_inhibitor prep_kinase_mix Prepare kinase reaction mix: - Recombinant JAK/TYK2 enzyme - Peptide substrate - Kinase buffer add_kinase Add kinase mix to plate and pre-incubate prep_kinase_mix->add_kinase add_inhibitor->add_kinase start_reaction Initiate reaction by adding [γ-33P]ATP solution add_kinase->start_reaction incubate Incubate at 30°C for 60 minutes start_reaction->incubate stop_reaction Spot reaction mixture onto phosphocellulose paper incubate->stop_reaction wash Wash paper to remove unincorporated [γ-33P]ATP stop_reaction->wash quantify Quantify incorporated radioactivity using a phosphorimager wash->quantify analyze Calculate % inhibition and determine IC50 values quantify->analyze end End analyze->end pSTAT_Assay_Workflow start Start prep_cells Isolate PBMCs or use heparinized whole blood start->prep_cells add_inhibitor Pre-incubate cells with serial dilutions of inhibitor prep_cells->add_inhibitor stimulate Stimulate with specific cytokine (e.g., IL-12 for TYK2) add_inhibitor->stimulate fix_cells Fix cells with paraformaldehyde stimulate->fix_cells permeabilize Permeabilize cells with ice-cold methanol fix_cells->permeabilize stain_surface Stain for cell surface markers (e.g., CD3, CD4) permeabilize->stain_surface stain_intracellular Stain for intracellular phospho-STAT proteins stain_surface->stain_intracellular acquire_data Acquire data on a flow cytometer stain_intracellular->acquire_data analyze Gate on cell populations and quantify pSTAT MFI acquire_data->analyze calculate_ic50 Calculate % inhibition and determine IC50 values analyze->calculate_ic50 end End calculate_ic50->end

References

Reproducibility of Experimental Results with 3-Cyano-6-methyl-2(1H)-pyridinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 3-Cyano-6-methyl-2(1H)-pyridinone, a key intermediate in the synthesis of various pharmaceutical compounds, and its downstream products against alternative therapeutic agents. By examining experimental data and detailed methodologies, this document aims to offer an objective assessment of performance and reproducibility.

Introduction to this compound and its Alternatives

This compound is a crucial reactant in the synthesis of cardiotonic agents, most notably Milrinone, a selective phosphodiesterase 3 (PDE3) inhibitor used in the treatment of heart failure.[1] The reproducibility of the synthesis and subsequent reactions of this pyridinone derivative is a critical factor in ensuring the consistent quality and efficacy of the final active pharmaceutical ingredient (API).

This guide compares the synthesis and performance of compounds derived from this compound with other established PDE3 inhibitors, namely Amrinone, Enoximone, and Cilostazol. These alternatives provide a benchmark for evaluating not only the therapeutic efficacy but also the consistency and reliability of the manufacturing processes.

Comparative Analysis of Synthesis and Performance

The following tables summarize key quantitative data for the synthesis of this compound and the performance of the resultant PDE3 inhibitors compared to their alternatives.

Table 1: Synthesis Yield and Reproducibility
CompoundStarting MaterialsKey Reagents/CatalystsReported Yield (%)Notes on Reproducibility
This compound Acetone, Ethyl formate, CyanoacetamideSodium methoxide, Piperidine acetate55 - 62[2]Yields can be influenced by reaction time, temperature, and purity of starting materials. Mechanochemical synthesis has shown yields up to 56%, with the dominant process parameter being milling time.[3][4]
Milrinone 1-(4-pyridyl)-2-acetone, α-(ethoxymethylene)cyanoacetamideSodium hydroxide, Acetic acid88.5[5]Industrial preparation methods report high and consistent yields.[5] The process is described as simple, convenient, and suitable for large-scale production.[5]
Amrinone (structure varies)(structure varies)-While historically significant, detailed recent synthesis data with a focus on reproducibility is less common. Early studies highlighted challenges with side effects, leading to its replacement by milrinone.
Enoximone (structure varies)(structure varies)-Used in some countries for congestive heart failure.[6] Detailed comparative synthesis reproducibility data is not readily available in the provided results.
Cilostazol 6-hydroxy-3,4-dihydroquinolinone, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazolePotassium hydroxide, n-Butanol76.2 - 92.5[5][7]Various synthetic routes exist with consistently high yields reported in patents, suggesting good reproducibility in a controlled setting.[5][7][8][9]
Table 2: Comparative Performance of PDE3 Inhibitors
CompoundTargetIC50 (µM)EC50 (Inotropic Effect, M)Key Clinical Findings/Adverse Effects
Milrinone PDE30.42 (cardiac FIII isoform)[10]7.7 x 10⁻⁶ (7.7 µM)[10]Effective for short-term treatment of severe heart failure. Long-term oral use is associated with increased mortality.[11][12]
Amrinone PDE3~9.86[10]2 x 10⁻⁵ (20 µM)[10]Largely replaced by milrinone due to a higher incidence of side effects, including thrombocytopenia.[13]
Enoximone PDE3--Positive inotropic and vasodilatory effects.[14][15] Clinical trials in adults with severe heart failure did not show improvement in major clinical outcomes with low-dose oral administration.[12]
Cilostazol PDE30.20 (PDE3A), 0.38 (PDE3B)[1]-Approved for intermittent claudication.[1] Exhibits vasodilatory and antiplatelet activities with a lower incidence of cardiac adverse events compared to other PDE3 inhibitors.[10]

Experimental Protocols

Detailed methodologies are crucial for assessing and ensuring the reproducibility of experimental results.

Synthesis of this compound

Materials:

  • Sodium methoxide

  • Ether (dried over sodium wire)

  • Acetone

  • Ethyl formate

  • Cyanoacetamide

  • Piperidine

  • Glacial acetic acid

  • Ice

Procedure:

  • In a three-necked flask, combine sodium methoxide and dry ether and cool in an ice bath.

  • Slowly add a mixture of acetone and ethyl formate to the flask with stirring over approximately 1 hour.

  • Continue stirring for 15 minutes with the ice bath, then 1 hour after its removal.

  • Distill the ether from the reaction mixture.

  • To the solid residue, add a solution of cyanoacetamide in water and piperidine acetate.

  • Heat the mixture under reflux for 2 hours.

  • Add water and acidify with acetic acid to precipitate the product.

  • Cool the mixture in an ice bath for 2 hours.

  • Collect the precipitate by suction filtration, wash with ice water, and dry.

  • The reported yield is between 59–67 g (55–62%).[2]

Synthesis of Milrinone

Materials:

  • 1-(4-pyridyl)-2-acetone (Intermediate Compound I)

  • α-(ethoxymethylene)cyanoacetamide

  • Ethanol

  • Sodium hydroxide solution (7.5 M)

  • Acetic acid

Procedure:

  • Add Intermediate Compound I and α-(ethoxymethylene)cyanoacetamide to ethanol and stir until uniform.

  • Adjust the pH of the solution to 13-14 with 7.5 M sodium hydroxide solution.

  • Heat the reaction mixture to reflux.

  • After the reaction is complete, cool the solution to room temperature.

  • Adjust the pH to 6-7 with acetic acid to precipitate the solid product.

  • Filter and dry the solid to obtain milrinone.

  • A reported yield for this process is 88.5% with a purity of 99.90%.[5]

Signaling Pathways and Experimental Workflows

Phosphodiesterase 3 (PDE3) Signaling Pathway

PDE3 inhibitors exert their therapeutic effects by modulating the intracellular levels of cyclic adenosine monophosphate (cAMP). The following diagram illustrates this pathway.

PDE3_Signaling_Pathway cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell Beta_Receptor β-Adrenergic Receptor G_Protein G-Protein Beta_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates PDE3 PDE3 cAMP->PDE3 hydrolyzed by Effect Increased Contractility (Heart) Vasodilation (Vascular Smooth Muscle) PKA->Effect AMP AMP PDE3->AMP Milrinone Milrinone / Other PDE3 Inhibitors Milrinone->PDE3 inhibits Synthesis_Workflow cluster_synthesis Synthetic Routes start1 Acetone + Ethyl formate + Cyanoacetamide pyridone 3-Cyano-6-methyl- 2(1H)-pyridinone start1->pyridone Synthesis (55-62% yield) milrinone Milrinone pyridone->milrinone Further Reaction Steps start2 6-hydroxy-3,4- dihydroquinolinone + 5-(4-chlorobutyl)-1- cyclohexyl-1H-tetrazole cilostazol Cilostazol start2->cilostazol Direct Synthesis (76-93% yield)

References

Unveiling the Biological Targets of 3-Cyano-6-methyl-2(1H)-pyridinone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct peer-reviewed validation of the biological targets of 3-Cyano-6-methyl-2(1H)-pyridinone is not extensively available in public literature, its pivotal role as a key precursor in the synthesis of the well-characterized drug Milrinone provides a strong basis for understanding its potential biological activity. Milrinone is a potent and selective inhibitor of Phosphodiesterase 3 (PDE3), an enzyme crucial in cardiovascular function. This guide provides a comparative analysis of Milrinone's performance with other PDE3 inhibitors, supported by experimental data, to illuminate the biological significance of the this compound scaffold.

Comparison of PDE3 Inhibitors

The primary mechanism of action for Milrinone and its analogues is the inhibition of the PDE3 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in positive inotropic (increased heart muscle contractility) and vasodilatory effects. The following table summarizes the inhibitory potency of Milrinone and compares it with other notable PDE3 inhibitors.

CompoundTargetIC50 (µM)Organism/Tissue SourceReference
Milrinone PDE30.5 - 1.2Human, various tissues
AmrinonePDE38.0 - 20.0Human, various tissues
EnoximonePDE30.1 - 0.5Human, various tissues
CilostazolPDE30.2 - 0.6Human platelets

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Signaling Pathway of PDE3 Inhibition

The inhibition of PDE3 by compounds derived from the this compound scaffold, such as Milrinone, has a direct impact on intracellular signaling pathways, particularly in cardiac muscle cells. The diagram below illustrates this mechanism.

PDE3_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta_Adrenergic_Agonist β-Adrenergic Agonist Beta_Receptor β-Adrenergic Receptor Beta_Adrenergic_Agonist->Beta_Receptor Binds AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts L_type_Ca_Channel L-type Ca²⁺ Channel Ca_Influx ↑ Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Hydrolyzed by PKA->L_type_Ca_Channel Phosphorylates AMP AMP PDE3->AMP Contraction ↑ Myocardial Contraction Ca_Influx->Contraction Milrinone Milrinone (from 3-Cyano-6-methyl- 2(1H)-pyridinone) Milrinone->PDE3 Inhibits

Caption: Signaling pathway of Milrinone, a derivative of this compound, in cardiomyocytes.

Experimental Protocols

The validation of PDE3 inhibition is typically conducted through a combination of enzymatic and cell-based assays.

Phosphodiesterase 3 (PDE3) Inhibition Assay (Enzymatic)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE3.

Materials:

  • Recombinant human PDE3 enzyme

  • Cyclic adenosine monophosphate (cAMP) as a substrate

  • 5'-Nucleotidase

  • Inorganic phosphate detection reagent (e.g., Malachite Green-based)

  • Test compound (e.g., Milrinone) and vehicle control (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Microplate reader

Workflow:

PDE3_Assay_Workflow A Prepare serial dilutions of test compound B Add PDE3 enzyme, cAMP substrate, and test compound to microplate wells A->B C Incubate at 37°C B->C D Stop reaction and add 5'-Nucleotidase C->D E Incubate to convert AMP to adenosine and inorganic phosphate D->E F Add phosphate detection reagent E->F G Measure absorbance at specified wavelength F->G H Calculate % inhibition and determine IC50 value G->H

Caption: General workflow for an in vitro PDE3 enzymatic inhibition assay.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, add the PDE3 enzyme, cAMP substrate, and the test compound or vehicle control.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction.

  • Stop the reaction and add 5'-Nucleotidase to each well.

  • Incubate the plate to allow the conversion of the reaction product (AMP) to adenosine and inorganic phosphate.

  • Add a phosphate detection reagent, which will produce a colorimetric signal proportional to the amount of inorganic phosphate.

  • Measure the absorbance using a microplate reader.

  • The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.

Cellular Calcium Influx Assay

Objective: To assess the functional consequence of PDE3 inhibition by measuring changes in intracellular calcium levels in cardiomyocytes.

Materials:

  • Isolated primary cardiomyocytes or a suitable cardiac cell line (e.g., H9c2)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Test compound and controls

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Culture cardiomyocytes in a suitable format (e.g., glass-bottom dishes).

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Acquire a baseline fluorescence reading.

  • Add the test compound to the cells.

  • Monitor the changes in intracellular calcium concentration over time by measuring the fluorescence intensity. An increase in intracellular calcium is expected upon PDE3 inhibition.

Conclusion

While direct experimental data on the biological targets of this compound is sparse, its established role as a synthetic precursor to the potent PDE3 inhibitor Milrinone strongly suggests that its core structure is a valid pharmacophore for targeting this enzyme. The comparative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to evaluate the potential of novel compounds based on the this compound scaffold as modulators of PDE3 and related signaling pathways. Further studies are warranted to directly assess the biological activity of the parent compound and its derivatives to fully elucidate their therapeutic potential.

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